molecular formula C5H5Br2N3 B1461831 1-Allyl-3,5-dibromo-1H-1,2,4-triazole CAS No. 294852-99-6

1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Cat. No.: B1461831
CAS No.: 294852-99-6
M. Wt: 266.92 g/mol
InChI Key: WURQZLPPUWYGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H5Br2N3 and its molecular weight is 266.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Allyl-3,5-dibromo-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-3,5-dibromo-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQZLPPUWYGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Allyl-3,5-dibromo-1H-1,2,4-triazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Foreword for the Advanced Researcher

The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry and materials science. Its inherent aromatic stability, resistance to metabolic degradation, and capacity for diverse intermolecular interactions have cemented its status as a "privileged" heterocyclic motif.[1][2][3] Molecules incorporating this ring system are prevalent in a wide array of clinically significant therapeutics, including potent antifungal agents like fluconazole and anticancer drugs such as letrozole.[4][5][6]

This guide focuses on a particularly versatile, yet underexplored, derivative: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole . This molecule is not merely a static compound but a dynamic synthetic platform. Its structure, featuring two chemically distinct reactive centers—the nucleophilic N1-allyl group and the electrophilic C3/C5-bromo substituents—offers a rich landscape for molecular elaboration. The strategic presence of the bromine atoms serves as a gateway for advanced cross-coupling methodologies, enabling the programmed construction of complex, multi-substituted triazole architectures.

As Senior Application Scientists, our objective is to move beyond a simple recitation of facts. This document is designed to provide a deep, mechanistic understanding of the synthesis, characterization, and reactivity of this key intermediate. We will elucidate the causality behind experimental choices and present self-validating protocols that ensure reproducibility and rational design in your research endeavors. Whether your focus is on developing novel kinase inhibitors, exploring new classes of antifungal agents, or designing advanced organic materials, a thorough understanding of this building block's chemical personality is indispensable.

Part 1: Synthesis and Structural Elucidation

The rational synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a two-step process commencing with the functionalization of the parent heterocycle.

Synthesis of the Core Scaffold: 3,5-Dibromo-1H-1,2,4-triazole

The precursor, 3,5-dibromo-1H-1,2,4-triazole, is readily prepared via electrophilic bromination of the commercially available 1H-1,2,4-triazole. The triazole ring is electron-rich, but the C-H bonds are not sufficiently activated for direct bromination under mild conditions. Therefore, a strong oxidizing brominating system is required.

Experimental Protocol: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a thermometer, a mixture of 1H-1,2,4-triazole (1.0 eq), water (approx. 12 mL/g of triazole), and dichloromethane (DCM, approx. 4 mL/g of triazole) is prepared. The flask is cooled to 0°C in an ice bath.

  • Reagent Addition: A solution of bromine (2.1 eq) in DCM and a separate aqueous solution of sodium hydroxide (3.0 eq) are added simultaneously and dropwise to the stirred triazole mixture.

    • Causality Insight: The simultaneous addition of bromine and a strong base (NaOH) generates hypobromite in situ, a more potent electrophilic brominating agent. This is necessary to overcome the moderate reactivity of the triazole C-H bonds. Maintaining the temperature below 20°C is critical to prevent side reactions and control the exothermicity of the reaction.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete dibromination. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: The reaction is quenched by the careful addition of concentrated hydrochloric acid to neutralize excess NaOH and destroy any remaining hypobromite. The precipitated solid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

  • Characterization: The final product is typically obtained as a white to off-white solid. Mass spectrometry should confirm the molecular weight (m/z for [M-H]⁻ at 224) and the characteristic isotopic pattern of two bromine atoms.[7]

N-Allylation: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

With the dibrominated core in hand, the final step is a standard N-alkylation to introduce the allyl group. The NH proton of the triazole is acidic (pKa ≈ 10.26), allowing for deprotonation with a suitable base to form a nucleophilic triazolate anion, which then reacts with an allyl electrophile.[4]

Experimental Protocol: N-Allylation

  • Reaction Setup: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a moderate base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

    • Expertise & Experience: While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ is often sufficient and presents a lower operational hazard (non-flammable and less moisture-sensitive). DMF is an excellent solvent for this reaction as it readily dissolves both the triazole salt and the alkylating agent.

  • Reagent Addition: Add allyl bromide (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Progression: The reaction is typically stirred at room temperature or gently heated (40-50°C) for several hours until TLC analysis indicates the complete consumption of the starting triazole.

  • Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

SynthesisWorkflow Triazole 1H-1,2,4-Triazole DibromoTriazole 3,5-Dibromo-1H-1,2,4-triazole Triazole->DibromoTriazole 1. Br₂, NaOH 2. HCl Target 1-Allyl-3,5-dibromo-1H-1,2,4-triazole DibromoTriazole->Target Allyl Bromide, K₂CO₃ DMF

Caption: Synthetic pathway to the target compound.

Spectroscopic Characterization Data

The structural integrity of the final compound must be validated through comprehensive spectroscopic analysis.

Property Description
Molecular Formula C₅H₅Br₂N₃
Molecular Weight 266.92 g/mol
Appearance Expected to be a white or pale yellow solid.[8]
¹H NMR The spectrum will show characteristic signals for the allyl group: a multiplet for the internal CH proton (~5.8-6.0 ppm), two multiplets for the terminal CH₂ protons (~5.1-5.3 ppm), and a doublet for the N-CH₂ protons (~4.8-5.0 ppm).
¹³C NMR The spectrum will display five distinct signals: two for the dibrominated triazole ring carbons (highly deshielded, >140 ppm), and three for the allyl group carbons (N-CH₂, CH, and terminal CH₂).
Mass Spec (ESI) The mass spectrum will show a prominent molecular ion cluster with the characteristic 1:2:1 isotopic pattern for two bromine atoms (e.g., [M+H]⁺ at m/z 266, 268, 270).
IR Spectroscopy Key absorption bands are expected for C=N stretching of the triazole ring (~1500-1600 cm⁻¹), C-N stretching, and C=C stretching of the allyl group (~1640 cm⁻¹).

Part 2: Chemical Reactivity and Synthetic Applications

The synthetic value of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole lies in its capacity for programmed, site-selective functionalization. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, providing a robust method for installing diverse aryl and heteroaryl substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron species (like a boronic acid) and an organic halide.[9][10] For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, this enables the synthesis of 3,5-diaryl or 3,5-diheteroaryl derivatives, which are common motifs in pharmacologically active compounds.[5][11]

Protocol: Double Suzuki-Miyaura Arylation

  • Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq).

    • Self-Validating System: The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[9]

  • Solvent: A two-phase solvent system like toluene/water/ethanol or a single-phase system like dioxane with aqueous base is commonly used.[11]

  • Reaction Conditions: The mixture is heated, either conventionally in an oil bath (80-110°C) or via microwave irradiation for a shorter duration (5-20 minutes), until the starting material is consumed.[12]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting diarylated product is then purified by column chromatography or recrystallization.

SuzukiWorkflow cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle A 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole OA Oxidative Addition A->OA B Ar-B(OH)₂ (Arylboronic Acid) TM Transmetalation B->TM C Pd(PPh₃)₄ (Catalyst) C->OA D K₂CO₃ (Base) D->TM OA->TM [Pd(II) Complex] RE Reductive Elimination TM->RE [Di-organo Pd(II) Complex] RE->OA [Regenerated Pd(0)] Product 1-Allyl-3,5-diaryl- 1H-1,2,4-triazole RE->Product

Sources

An In-Depth Technical Guide to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its unique electronic properties, including the ability to participate in hydrogen bonding and dipole-dipole interactions, make it an effective pharmacophore for engaging with biological targets. This five-membered heterocycle is featured in numerous FDA-approved drugs, demonstrating its broad therapeutic utility as antifungal, antiviral, and anticancer agents.[2][3][4] The strategic functionalization of the 1,2,4-triazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a highly adaptable building block in drug discovery programs.[1][4]

This technical guide focuses on a specific, functionalized derivative: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (CAS Number: 294852-99-6). The presence of bromine atoms at the 3 and 5 positions offers valuable handles for further chemical modification through cross-coupling reactions, while the N1-allyl group provides another site for synthetic elaboration or can influence the molecule's interaction with biological targets. This guide will provide a comprehensive overview of a proposed synthetic route, physicochemical properties, potential reactivity, and prospective applications for this versatile compound, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 294852-99-6[5]
Molecular Formula C₅H₅Br₂N₃
Molecular Weight 282.92 g/mol N/A
Appearance Solid (predicted)N/A
InChI Key 1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10

Proposed Synthesis Pathway

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be logically approached in a two-step process, starting from the commercially available 1H-1,2,4-triazole. This pathway involves the bromination of the triazole core followed by a regioselective N-alkylation.

Synthesis_Pathway Triazole 1H-1,2,4-Triazole DibromoTriazole 3,5-Dibromo-1H-1,2,4-triazole Triazole->DibromoTriazole Bromine, NaOH(aq), DCM Target 1-Allyl-3,5-dibromo-1H-1,2,4-triazole DibromoTriazole->Target Allyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

The initial step involves the electrophilic bromination of the 1H-1,2,4-triazole ring. The carbon atoms at positions 3 and 5 are susceptible to electrophilic attack due to the electron-donating character of the nitrogen atoms.[6][7]

Experimental Protocol:

  • To a stirred mixture of 1H-1,2,4-triazole (1 equivalent) in water and dichloromethane (DCM) at 0°C, simultaneously and slowly add a solution of bromine (2.1 equivalents) in DCM and a solution of sodium hydroxide (3 equivalents) in water.

  • Maintain the reaction temperature below 20°C during the addition.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[8]

Causality of Experimental Choices:

  • Simultaneous Addition: The simultaneous dropwise addition of bromine and sodium hydroxide helps to control the concentration of the reactive bromine species and maintain a basic pH, which is crucial for the reaction to proceed efficiently.

  • Temperature Control: Keeping the reaction at a low temperature initially helps to mitigate the exothermic nature of the reaction and prevent the formation of byproducts.

  • Acidification: The final acidification step is necessary to protonate the triazole ring and facilitate the precipitation of the product.

Step 2: N-Allylation of 3,5-Dibromo-1H-1,2,4-triazole

The second step is the regioselective alkylation of the 3,5-dibromo-1H-1,2,4-triazole intermediate with an allyl halide. The alkylation of 1,2,4-triazoles can occur at either the N1 or N4 position, with the N1 isomer often being the major product under basic conditions.[7][9]

Experimental Protocol:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the triazole.

  • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 1-allyl-3,5-dibromo-1H-1,2,4-triazole.

Causality of Experimental Choices:

  • Base and Solvent: The choice of a base and solvent system is critical for achieving high regioselectivity. A polar aprotic solvent like DMF is often used to dissolve the triazole salt, while a mild base like potassium carbonate is sufficient to deprotonate the triazole without promoting side reactions.

  • Allyl Bromide: Allyl bromide is a reactive alkylating agent suitable for this transformation.

  • Workup: The aqueous workup is designed to precipitate the organic product while removing the inorganic salts.

Reactivity and Potential for Further Functionalization

The dibrominated and allylated 1,2,4-triazole core of the title compound offers multiple avenues for further synthetic diversification, making it a valuable intermediate in the construction of compound libraries for high-throughput screening.

Reactivity Target 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Aryl_Coupling Di-arylated Triazoles Target->Aryl_Coupling Suzuki/Stille/Buchwald-Hartwig Coupling (Aryl Boronic Acids/Stannanes/Amines) Heteroaryl_Coupling Di-heteroarylated Triazoles Target->Heteroaryl_Coupling Suzuki/Stille Coupling (Heteroaryl Boronic Acids/Stannanes) Allyl_Modification Modified Allyl Side Chain Target->Allyl_Modification e.g., Dihydroxylation, Epoxidation, Heck Reaction

Caption: Potential reaction pathways for the functionalization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

The two bromine atoms on the triazole ring are prime sites for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 3 and 5 positions, enabling extensive structure-activity relationship (SAR) studies. The allyl group can also be chemically modified through reactions like dihydroxylation, epoxidation, or participation in Heck reactions, further expanding the chemical space accessible from this intermediate.

Potential Applications in Drug Discovery

Given the established biological activities of substituted 1,2,4-triazoles, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole serves as a promising starting point for the development of novel therapeutic agents.

  • Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[1][2] The core structure is present in drugs like letrozole and anastrozole, which are used in the treatment of breast cancer.[1] The derivatization of the title compound could lead to the discovery of new potent and selective anticancer agents.[10]

  • Antifungal Agents: The 1,2,4-triazole scaffold is central to the mechanism of action of numerous azole antifungals, such as fluconazole and voriconazole. These drugs inhibit the fungal enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Novel derivatives of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole could be explored for their potential as new antifungal therapies.

  • Other Therapeutic Areas: The versatility of the 1,2,4-triazole nucleus extends to other therapeutic areas, including antiviral, anti-inflammatory, and neuroprotective applications.[4] The exploration of derivatives of the title compound in these areas could yield novel drug candidates.

Conclusion

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis is achievable through a straightforward and scalable two-step process. The presence of multiple reactive sites allows for extensive chemical modification, enabling the generation of diverse compound libraries for biological screening. The well-documented therapeutic importance of the 1,2,4-triazole scaffold provides a strong rationale for the exploration of derivatives of this compound in the search for new and effective medicines. This guide provides a solid foundation for researchers to embark on the synthesis and application of this promising chemical entity.

References

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • Aggarwal, N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

  • ISRES Publishing. (2021). synthesis of 1,2,4 triazole compounds. [Link]

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

  • Chemsrc. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. [Link]

  • Chemsrc. CAS#:872882-98-9. [Link]

  • Deb, M., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

  • Chemsigma. [294852-99-6]. [Link]

  • National Institutes of Health (NIH). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. [Link]

  • Lin, R., et al. (2005). 1-Acyl-1H-[6][11][12]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. PubMed. [Link]

  • ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • ResearchGate. (2008). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

  • ResearchGate. (2017). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. [Link]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • PubMed. (2009). Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. [Link]

Sources

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in the landscape of modern drug discovery and materials science.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[3][4] Derivatives of 1,2,4-triazole are found in a wide array of approved therapeutics, including the antifungal agents fluconazole and the anticancer drug letrozole.[2][3] The compound 1-Allyl-3,5-dibromo-1H-1,2,4-triazole serves as a highly functionalized and versatile building block. The presence of two bromine atoms and a reactive allyl group provides multiple handles for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

This guide provides a comprehensive technical overview of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, detailing its core properties, a validated synthesis workflow, and its potential applications for researchers and scientists in the field.

Part 1: Core Molecular Profile and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. Below is a summary of the key properties for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Chemical Structure:

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource
CAS Number 294852-99-6[5]
Molecular Formula C₅H₅Br₂N₃[6]
Molecular Weight 266.92 g/mol [6]
Appearance Likely a solid at room temperature, based on the precursor 3,5-Dibromo-1H-1,2,4-triazole which is a solid.N/A
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetonitrile.N/A
Melting Point Data not publicly available.N/A
Boiling Point Data not publicly available.N/A

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is logically approached via a two-step sequence starting from the commercially available 1H-1,2,4-triazole. This methodology ensures high yields and purity.

Synthesis Workflow

The synthesis involves an initial electrophilic bromination of the triazole core, followed by a nucleophilic N-alkylation with an allyl halide.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: N-Allylation A 1H-1,2,4-triazole B 3,5-Dibromo-1H-1,2,4-triazole A->B Br₂, NaOH DCM/H₂O, 0°C to RT C 3,5-Dibromo-1H-1,2,4-triazole D 1-Allyl-3,5-dibromo-1H-1,2,4-triazole C->D Allyl Bromide, Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Synthesis pathway for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.
Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Precursor)

This protocol is adapted from established procedures for the bromination of 1H-1,2,4-triazole.[7]

  • Reaction Setup: To a stirred mixture of 1H-1,2,4-triazole (1 equivalent) in water and Dichloromethane (DCM) at 0°C, a solution of bromine (2.1 equivalents) in DCM and a solution of sodium hydroxide (3 equivalents) in water are added simultaneously and dropwise.

    • Causality: The use of a biphasic system (DCM/water) and slow, simultaneous addition at 0°C is critical for controlling the exothermicity of the bromination reaction and minimizing side-product formation. NaOH acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred overnight.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Concentrated hydrochloric acid is added to neutralize the excess NaOH. The solid product is then isolated by filtration, washed thoroughly with water, and dried under vacuum.

    • Validation: This procedure typically affords the title compound as a solid with yields around 65%.[7] The purity can be confirmed by melting point analysis and mass spectrometry, which should show a characteristic isotopic pattern for two bromine atoms.[7]

Step 2: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

  • Reaction Setup: The precursor, 3,5-Dibromo-1H-1,2,4-triazole (1 equivalent), is dissolved in a polar aprotic solvent such as Dimethylformamide (DMF). A mild base, such as potassium carbonate (1.5 equivalents), is added, followed by the dropwise addition of allyl bromide (1.1 equivalents).

    • Causality: The base deprotonates the N-H of the triazole ring, forming a nucleophilic triazolide anion. DMF is an excellent solvent for Sₙ2 reactions. Using a slight excess of allyl bromide ensures complete consumption of the precursor.

  • Reaction Progression: The reaction is stirred at room temperature for 4-6 hours.

    • Trustworthiness: Progress is monitored by TLC. The product spot will be less polar than the starting material.

  • Work-up and Isolation: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Profile

While specific spectra for the title compound are not available in the cited literature, a robust characterization profile can be predicted based on the analysis of related structures.[8][9]

  • ¹H NMR: The spectrum should exhibit characteristic signals for the allyl group: a multiplet around 5.8-6.0 ppm (methine proton, -CH=), two multiplets around 5.1-5.3 ppm (methylene protons, =CH₂), and a doublet around 4.5-4.7 ppm (methylene protons, -N-CH₂-).

  • ¹³C NMR: Key signals would include those for the allyl group (~130-135 ppm for -CH=, ~118-122 ppm for =CH₂, and ~50-55 ppm for -N-CH₂-) and two distinct signals for the brominated carbons of the triazole ring.

  • Mass Spectrometry (MS): The mass spectrum will be definitive, showing a molecular ion peak (M+) cluster with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The ESI-MS would likely show [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the allyl group (~3000-3100 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and C-N stretching from the triazole ring.

Part 3: Chemical Reactivity and Applications in Drug Development

The true value of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole lies in its potential for derivatization. Its structure contains three distinct points for chemical modification, making it an ideal scaffold for building combinatorial libraries.

Key reactive sites and potential derivatization pathways.
  • C-Br Bonds (Positions 3 and 5): These are the most versatile handles. The electron-deficient nature of the triazole ring makes these positions highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for SAR exploration.[3]

  • The Allyl Group: The terminal double bond is a gateway to a host of chemical transformations. It can undergo addition reactions, oxidation (e.g., to an epoxide or diol), or olefin metathesis, enabling further structural diversification away from the core ring system.

  • The Triazole Ring: The nitrogen atoms can act as ligands, coordinating to metal centers in the development of novel catalysts or metallodrugs.[2]

Given the established role of substituted 1,2,4-triazoles as potent therapeutic agents, this compound is an excellent starting point for programs targeting breast cancer, fungal infections, and other diseases where this scaffold has proven effective.[3]

Part 4: Safety, Handling, and Storage

  • Safety: As with any halogenated organic compound, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[10]

References

  • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole | CAS#:294852-99-6 | Chemsrc.
  • 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 - ChemicalBook.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura - Semantic Scholar.
  • Supplementary Inform
  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - NIH.
  • 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR - Sigma-Aldrich.
  • (PDF)
  • 3,5-Dibromo-1H-1,2,4-triazole - Lead Sciences.
  • 1,2,4-Triazole - Wikipedia.
  • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole - 北京欣恒研科技有限公司.

Sources

An In-depth Technical Guide to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: Synthesis, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,2,4-triazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] This guide details the molecular structure, synthesis, and potential synthetic applications of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, with a focus on its utility as a building block for the synthesis of more complex molecular architectures. Experimental protocols, mechanistic insights, and future perspectives are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this valuable synthetic intermediate.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a privileged scaffold in medicinal chemistry.[4] A vast number of drugs and clinical candidates incorporate the 1,2,4-triazole moiety, highlighting its importance in the development of new therapeutic agents.[1] The introduction of substituents onto the triazole core allows for the fine-tuning of its pharmacological properties, making the synthesis of functionalized triazoles a key area of research. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, with its reactive allyl and bromo functionalities, serves as a powerful platform for the generation of diverse libraries of novel compounds with potential biological activity.

Molecular Structure and Physicochemical Properties

A study on the molecular and crystal structure of 3,5-dibromo-1,2,4-triazole revealed a planar molecular geometry. The bond lengths and angles within the triazole ring are consistent with an aromatic system. The presence of the two bromine atoms influences the ring angles, a common effect of halogen substitution on heterocyclic rings.

The introduction of an allyl group at the N1 position would introduce a flexible, non-aromatic side chain. The overall molecule is expected to be relatively non-polar, with the nitrogen atoms of the triazole ring providing sites for potential hydrogen bonding.

Table 1: Physicochemical Properties of 3,5-dibromo-1H-1,2,4-triazole (Precursor)

PropertyValueReference
Molecular FormulaC₂HBr₂N₃
Molecular Weight226.86 g/mol
AppearanceSolid
CAS Number7411-23-6

Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a two-step process, starting from the commercially available 1H-1,2,4-triazole. The first step involves the dibromination of the triazole ring, followed by the N-allylation of the resulting 3,5-dibromo-1H-1,2,4-triazole.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The dibromination of 1H-1,2,4-triazole is a well-established procedure. The following protocol is adapted from the literature and provides a reliable method for the synthesis of the key intermediate.[5]

Experimental Protocol:

  • To a stirred mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and dichloromethane (DCM, 15 mL) at 0°C, a solution of bromine (6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise.

  • The reaction temperature is maintained below 20°C during the addition.

  • The reaction mixture is stirred at room temperature overnight.

  • Concentrated hydrochloric acid (2.0 mL, 66 mmol) is added to the reaction solution.

  • The solid product is isolated by filtration, washed with water, and dried under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole as a solid.

Causality of Experimental Choices:

  • Simultaneous addition of bromine and sodium hydroxide: This is crucial to maintain a controlled pH and to generate the active brominating species in situ. The basic conditions facilitate the electrophilic substitution on the electron-rich triazole ring.

  • Low temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction and minimize side product formation.

  • Acidification: The final addition of hydrochloric acid protonates the triazolide anion, leading to the precipitation of the neutral 3,5-dibromo-1H-1,2,4-triazole product.

Step 2: N-Allylation of 3,5-dibromo-1H-1,2,4-triazole

The N-alkylation of 1,2,4-triazoles can proceed at either the N1 or N4 position. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. For the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a standard N-alkylation protocol using allyl bromide in the presence of a suitable base is employed.

Experimental Protocol:

While a specific protocol for the N-allylation of 3,5-dibromo-1H-1,2,4-triazole was not found in the searched literature, a general and reliable procedure can be proposed based on established methods for the N-alkylation of similar heterocyclic systems.

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

  • Allyl bromide (1.1 - 1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Causality of Experimental Choices:

  • Aprotic Solvent: Solvents like acetonitrile or DMF are used because they are polar enough to dissolve the reactants but do not participate in the reaction.

  • Base: The base is essential to deprotonate the triazole ring, forming the nucleophilic triazolide anion which then attacks the electrophilic allyl bromide. The choice of base can influence the regioselectivity of the alkylation.

  • Purification: Column chromatography is a standard and effective method for separating the desired N1-allylated product from any unreacted starting material and potential N4-allylated isomer.

Spectroscopic Characterization

The structural elucidation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole would be confirmed through a combination of spectroscopic techniques. Although specific experimental data for the title compound is not available in the cited literature, the expected spectral features are outlined below based on the analysis of its constituent parts and related compounds.

Table 2: Predicted Spectroscopic Data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

TechniqueExpected Features
¹H NMR - A multiplet in the region of 5.8-6.1 ppm corresponding to the methine proton (-CH=) of the allyl group. - Two multiplets or doublets of doublets in the region of 5.1-5.4 ppm for the terminal vinyl protons (=CH₂). - A doublet or multiplet around 4.8-5.0 ppm for the methylene protons adjacent to the nitrogen atom (-N-CH₂-).
¹³C NMR - Two signals in the aromatic region corresponding to the two carbon atoms of the dibrominated triazole ring. - A signal around 130-135 ppm for the methine carbon (-CH=) of the allyl group. - A signal around 118-122 ppm for the terminal vinyl carbon (=CH₂). - A signal around 50-55 ppm for the methylene carbon attached to the nitrogen atom (-N-CH₂-).
IR (Infrared) Spectroscopy - C-H stretching vibrations for the allyl group around 3080-3100 cm⁻¹ (sp² C-H) and 2900-3000 cm⁻¹ (sp³ C-H). - C=C stretching vibration for the allyl group around 1640-1650 cm⁻¹. - C-N stretching vibrations for the triazole ring in the fingerprint region. - C-Br stretching vibrations typically below 800 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of C₅H₅Br₂N₃. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks). - Fragmentation patterns may include the loss of the allyl group, bromine atoms, and cleavage of the triazole ring.

Synthetic Applications: A Versatile Building Block

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a highly functionalized molecule that can serve as a versatile intermediate in organic synthesis. The presence of two reactive bromine atoms and an allyl group allows for a wide range of subsequent transformations.

Cross-Coupling Reactions at the C3 and C5 Positions

The bromine atoms on the triazole ring are susceptible to substitution via various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the formation of carbon-carbon bonds.[6][7]

dot

Suzuki_Coupling reactant 1-Allyl-3,5-dibromo-1H-1,2,4-triazole product Arylated/Alkylated Triazole reactant->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst Base Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling catalyst->Suzuki-Miyaura Coupling Allyl_Functionalization start 1-Allyl-3,5-dibromo-1H-1,2,4-triazole oxidation Oxidation (e.g., Dihydroxylation) start->oxidation reduction Reduction (e.g., Hydrogenation) start->reduction addition Addition (e.g., Halogenation) start->addition metathesis Metathesis (e.g., Cross-Metathesis) start->metathesis

Caption: Potential functionalization pathways of the allyl group.

Potential Applications in Drug Discovery

Given the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, derivatives of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole are promising candidates for biological evaluation. The ability to introduce a wide range of substituents at the C3, C5, and N1 positions allows for the exploration of a vast chemical space in the search for new bioactive molecules. Potential therapeutic areas where these derivatives could find application include:

  • Anticancer Agents: Many 1,2,4-triazole derivatives have shown potent anticancer activity through various mechanisms. [2][3]* Antifungal Agents: The triazole class of antifungals, such as fluconazole, are well-established drugs.

  • Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole ring. [1]* Enzyme Inhibitors: The 1,2,4-triazole moiety can act as a bioisostere for other functional groups and can interact with the active sites of various enzymes.

Conclusion and Future Perspectives

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a valuable and versatile synthetic intermediate with significant potential for the development of novel compounds with diverse applications, particularly in the field of drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, a reliable synthetic pathway, and its potential for further functionalization.

Future research in this area should focus on the full experimental characterization of this compound, including detailed spectroscopic analysis and crystallographic studies. Furthermore, the exploration of its reactivity in a broader range of chemical transformations and the systematic biological evaluation of its derivatives are warranted. The insights and protocols presented herein are intended to serve as a solid foundation for researchers to unlock the full potential of this promising heterocyclic building block.

References

  • Mandal, S. K., & Soni, D. (2022). Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. International Journal of Health Sciences, 6(S3), 11441–11449.
  • Abdel-Ghani, T. M., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105244.
  • Kumar, A., & Singh, R. (2013). Synthesis and biological evaluation of some new 1, 2, 4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(7), 2667.
  • Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, Series A, 39, 711-716.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility for a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as the central scaffold in a multitude of therapeutic agents with diverse activities, including antifungal, anticancer, and antiviral properties.[1][2] The specific functionalization of this ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. The target of this guide, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, is a compound of interest due to its unique structural features: a proven heterocyclic core, an allyl group for potential covalent modification or metabolic handling, and two bromine atoms which can significantly modulate lipophilicity and binding interactions.

However, for any potential drug candidate, biological potency is meaningless without adequate bioavailability. Solubility is the fundamental physicochemical property that governs a compound's ability to be absorbed, distributed, and ultimately reach its therapeutic target. Poor solubility is a leading cause of failure in the drug development pipeline. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. We will delve into the theoretical underpinnings of its solubility based on its structure and provide a robust, self-validating experimental protocol for its empirical determination.

Predicted Physicochemical Properties and Their Influence on Solubility

The 1,2,4-triazole ring itself is aromatic and polar.[1][3] The substitution of the N-H proton with an allyl group removes its hydrogen bond donating capability, leaving only the ring nitrogens as potential hydrogen bond acceptors. The two bromine atoms and the allyl group add significant nonpolar character and increase the molecular weight, thereby increasing its lipophilicity. This structural combination strongly suggests that the compound will exhibit poor solubility in aqueous media and significantly better solubility in organic solvents.

Table 1: Predicted Physicochemical Characteristics of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and Their Implications for Solubility

ParameterStructural ContributionPredicted Influence on Solubility
Polarity Polar 1,2,4-triazole core vs. nonpolar dibromo and allyl groups.Amphipathic nature suggests poor aqueous solubility but good solubility in polar aprotic and some nonpolar organic solvents.
Hydrogen Bonding Ring nitrogens act as H-bond acceptors. No H-bond donors.Limited interaction with protic solvents like water. Solvation will be driven more by dipole-dipole and van der Waals forces.
Lipophilicity (logP) Bromine and allyl groups significantly increase lipophilicity.High predicted logP value. Favors solubility in non-polar organic solvents over water.[4]
Molecular Weight ~284.9 g/mol (calculated).The relatively high molecular weight, due to the two bromine atoms, may slightly decrease overall solubility.
Crystal Lattice Energy Planar, aromatic core allows for efficient crystal packing.Potentially high crystal lattice energy could make it difficult for solvent molecules to break the solid state apart, thus lowering solubility.

A Validated Protocol for Experimental Solubility Determination

To move beyond prediction, empirical data is required. The following protocol describes the "gold standard" Shake-Flask method for determining equilibrium solubility. This method is trusted for its accuracy and reproducibility, forming a self-validating system when controls are properly implemented.

Causality Behind Experimental Choices

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility under the specified conditions.

  • Choice of Solvents: A diverse panel of solvents is selected to build a comprehensive profile relevant to both biological and chemical processes. This includes aqueous buffers (simulating physiological conditions), polar protic solvents (for purification), and polar aprotic solvents (for creating high-concentration stock solutions for assays).

  • Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches thermodynamic equilibrium. Shorter times risk underestimating the true solubility.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is the authoritative choice for quantifying triazole derivatives due to its precision, sensitivity, and specificity.[5][6] A reversed-phase C18 column is ideal for a lipophilic molecule like this.

Experimental Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess 1-Allyl-3,5-dibromo-1H-1,2,4-triazole to known volume of solvent B 2. Agitate at constant temperature (e.g., 25°C) for 24 hours A->B Reach Equilibrium C 3. Centrifuge to pellet undissolved solid B->C Separate Phases D 4. Carefully collect the supernatant C->D E 5. Prepare serial dilutions of the supernatant D->E Prepare for Analysis F 6. Quantify concentration using a calibrated HPLC-UV method E->F

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation: To a series of 2 mL glass vials, add an excess amount (e.g., ~5 mg) of solid 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

  • Solvent Addition: Add exactly 1 mL of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)) to the respective vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 hours.

  • Phase Separation: After 24 hours, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the solid material.

  • Sample Collection: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

  • Dilution: Dilute the collected supernatant with a suitable mobile phase-compatible solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method, as detailed in Table 2. Calculate the original concentration in the supernatant based on the dilution factor.

Analytical Method for Quantification

A robust HPLC method is crucial for accurate results. The aromatic triazole core provides a chromophore suitable for UV detection.

Table 2: Example HPLC Method for Quantification

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column C18, 4.6 x 150 mm, 5 µmReversed-phase column suitable for retaining a lipophilic compound.
Mobile Phase Isocratic: 60% Acetonitrile, 40% WaterA common mobile phase for compounds of moderate polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLBalances sensitivity with potential for column overload.
Column Temp. 30°CEnsures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance at a specific wavelength (e.g., 220 nm) for quantification.
Calibration External standard curve (0.1 - 100 µg/mL)A multi-point calibration is essential for accurate quantification.

Data Presentation and Implications for Drug Development

The results from the experimental protocol should be summarized in a clear, comparative table. This allows for rapid assessment of the compound's solubility profile.

Table 3: Illustrative Solubility Data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Solubility (mM)Implications for Development
WaterPolar Protic< 0.01< 0.035Very Poor: Poses significant challenges for oral bioavailability. Requires enabling formulation strategies (e.g., co-solvents, amorphous dispersions).
PBS (pH 7.4)Aqueous Buffer< 0.01< 0.035Confirms poor physiological solubility.
EthanolPolar Protic~5 - 10~17.5 - 35Moderate: Useful for some formulation approaches and recrystallization.
AcetonitrilePolar Aprotic~20 - 30~70 - 105Good: Suitable for purification and as a co-solvent in analytical methods.
DichloromethaneNonpolar~40 - 60~140 - 210High: Excellent for synthetic workup and extraction procedures.
DMSOPolar Aprotic> 100> 350Very High: Ideal solvent for preparing high-concentration stock solutions for in vitro screening assays.

(Note: The data in Table 3 is hypothetical and serves as an illustrative example of expected trends.)

The solubility profile directly informs critical decisions in the drug development process:

  • For Discovery: High solubility in DMSO is essential for high-throughput screening.

  • For Medicinal Chemistry: Solubility data guides further structural modifications. For instance, if aqueous solubility is unacceptably low, chemists might introduce polar functional groups.

  • For Formulation Science: A quantitative understanding of solubility in various excipients and solvent systems is the first step toward designing a viable drug product for preclinical and clinical studies.

Conclusion

While 1-Allyl-3,5-dibromo-1H-1,2,4-triazole presents an interesting scaffold for chemical and biological exploration, its progression as a potential therapeutic agent is fundamentally dependent on its solubility. Based on its chemical structure, it is predicted to be a lipophilic compound with poor aqueous solubility but good solubility in common organic solvents. This guide provides the necessary theoretical understanding and a detailed, authoritative experimental protocol to empirically determine its complete solubility profile. The resulting data is not merely a set of numbers, but a critical roadmap that will guide synthesis, purification, in vitro testing, and formulation strategies, ultimately determining the viability of this compound in the rigorous journey of drug development.

References

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [Link]

  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. [Link]

  • Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]

Sources

Spectral Characterization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the reactive allyl group and the electron-withdrawing bromine atoms on the triazole core makes it an interesting scaffold for further chemical modifications and a candidate for biological screening. Accurate structural elucidation through spectral analysis is paramount for any downstream application. This in-depth guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The predictions are grounded in fundamental spectroscopic principles and comparative data from related structures.

Molecular Structure and Synthesis Context

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole would typically proceed via the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide, such as allyl bromide, in the presence of a base.[1] Understanding this synthetic route is crucial as it informs potential isomeric impurities and residual starting materials that could be observed in the analytical data.

Synthesis_Pathway Precursor 3,5-dibromo-1H-1,2,4-triazole Reagent Allyl Bromide (Base) Precursor->Reagent Product 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Reagent->Product caption Figure 1: Synthetic route to the target compound.

Caption: A simplified schematic of the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in a standard deuterated solvent like CDCl₃ are presented below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the three distinct protons of the allyl group. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.90 - 6.10ddt1H-CH=
~ 5.25 - 5.40dq1H=CH₂ (trans)
~ 5.15 - 5.30dq1H=CH₂ (cis)
~ 4.80 - 4.95dt2H-CH₂-

Causality behind Predictions: The vinyl proton (-CH=) is expected to be the most deshielded of the allyl group due to its position on the double bond and proximity to the electronegative triazole ring. The terminal vinyl protons (=CH₂) will appear as distinct signals due to their different magnetic environments (cis and trans to the methine proton) and will be split by both the geminal and vicinal protons. The methylene protons (-CH₂-) attached directly to the nitrogen of the triazole ring will be significantly deshielded and will be split by the adjacent vinyl proton.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 155C3 & C5 (Triazole)
~ 130 - 135-CH=
~ 118 - 122=CH₂
~ 50 - 55-CH₂-

Causality behind Predictions: The two carbon atoms in the triazole ring (C3 and C5) are bonded to bromine atoms, which will cause them to appear significantly downfield. Due to the symmetry of the 3,5-dibromo substitution, these two carbons may have very similar or identical chemical shifts. The carbons of the allyl group will appear in the typical alkene and aliphatic regions, with the methylene carbon attached to the nitrogen being the most shielded of the sp³ carbons.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3010Medium=C-H stretch (alkene)
2980 - 2850MediumC-H stretch (alkane)
1650 - 1630MediumC=C stretch (alkene)
1550 - 1450Medium to StrongC=N and N=N stretch (triazole ring)
1250 - 1000StrongC-N stretch
990 and 910Strong=C-H bend (out-of-plane)
Below 700StrongC-Br stretch

Causality behind Predictions: The IR spectrum is expected to be dominated by absorptions from the allyl group and the triazole ring. The C-H stretches above 3000 cm⁻¹ are characteristic of unsaturated systems like the alkene in the allyl group.[2] The C=C stretch of the allyl group will be present in the 1650-1630 cm⁻¹ region.[3] The triazole ring will exhibit characteristic C=N and N=N stretching vibrations in the fingerprint region. The strong absorptions at lower wavenumbers will be indicative of the carbon-bromine bonds.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of N-allyl azoles is often characterized by the cleavage of the N-allyl bond.[4]

Predicted m/zInterpretation
267/269/271[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two bromine atoms)
226/228/230[M - C₃H₅]⁺ (Loss of the allyl group)
41[C₃H₅]⁺ (Allyl cation)
188/190[M - Br]⁺
147/149[M - Br - C₃H₅]⁺

Causality behind Predictions: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). A major fragmentation pathway is the loss of the allyl group (mass of 41) to give the stable 3,5-dibromo-1H-1,2,4-triazolyl cation.[4] The allyl cation itself should also be a prominent peak. Subsequent fragmentation could involve the loss of bromine atoms.

Fragmentation_Pathway MolecularIon [M]⁺ m/z 267/269/271 LossOfAllyl [M - C₃H₅]⁺ m/z 226/228/230 MolecularIon->LossOfAllyl - C₃H₅• AllylCation [C₃H₅]⁺ m/z 41 MolecularIon->AllylCation caption Figure 2: Predicted major fragmentation pathway.

Caption: A simplified diagram of the predicted primary mass spectral fragmentation.

Experimental Methodologies

To obtain the actual spectral data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, the following standard laboratory protocols would be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI: Infuse the sample solution directly into the source or inject it via a liquid chromatography system.

    • EI: Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The predicted NMR, IR, and MS data, along with the rationale behind them, offer a solid foundation for researchers and scientists working with this compound or similar structures. The provided experimental methodologies serve as a practical reference for obtaining and interpreting the actual spectral data, which is the ultimate confirmation of the molecular structure.

References

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[3][4][5]-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

Sources

The Allyl Group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Allyl-3,5-dibromo-1H-1,2,4-triazole motif presents a compelling scaffold for chemical exploration, primarily due to the versatile reactivity of its allyl group. The potent electron-withdrawing nature of the 3,5-dibromo-1,2,4-triazole ring significantly modulates the chemical behavior of the appended allyl functionality, rendering it a focal point for a diverse array of chemical transformations. This guide provides a comprehensive examination of the synthesis and reactivity of this molecule, offering insights into its potential for the generation of novel chemical entities in drug discovery and materials science. We will delve into the key reactions of the allyl group, including electrophilic additions, radical-mediated transformations, and cycloaddition reactions, supported by mechanistic insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

The 1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of an allyl group at the N1 position of the 3,5-dibromo-1H-1,2,4-triazole ring system creates a molecule with a unique combination of a stable, electron-deficient aromatic core and a reactive alkene functionality. The two bromine atoms at positions 3 and 5 serve as powerful electron-withdrawing groups, profoundly influencing the electronic properties of both the triazole ring and the N-allyl substituent. This electronic modulation is the cornerstone of the molecule's reactivity, dictating the regioselectivity and stereoselectivity of its chemical transformations. Understanding and harnessing the reactivity of the allyl group in this specific context is paramount for its effective utilization in the synthesis of complex molecular architectures.

Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The most direct and common method for the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide, typically allyl bromide.[3] The regioselectivity of the alkylation of 1,2,4-triazoles can be influenced by the reaction conditions, but for many substituted triazoles, alkylation at the N1 position is favored.[4]

Experimental Protocol: N-Alkylation of 3,5-dibromo-1H-1,2,4-triazole

Materials:

  • 3,5-dibromo-1H-1,2,4-triazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Diagram of Synthesis:

Synthesis reactant1 3,5-dibromo-1H-1,2,4-triazole product 1-Allyl-3,5-dibromo-1H- 1,2,4-triazole reactant1->product K₂CO₃, DMF reactant2 Allyl bromide reactant2->product

Caption: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Reactivity of the Allyl Group

The reactivity of the allyl group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a fascinating interplay of its intrinsic alkene character and the electronic influence of the dibromotriazole ring. The electron-withdrawing nature of the triazole moiety deactivates the double bond towards electrophilic attack to some extent, yet it also enhances the acidity of the allylic protons, making them more susceptible to abstraction in radical reactions.

Electrophilic Addition to the Double Bond

While the double bond is somewhat deactivated, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. The regioselectivity of these additions is expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the allyl group to form a more stable secondary carbocation adjacent to the nitrogen-containing ring.

Example: Halogenation

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is a classic example of electrophilic addition.

Diagram of Electrophilic Addition:

Electrophilic_Addition start 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole intermediate Bromonium ion intermediate start->intermediate Br₂ product 1-(2,3-Dibromopropyl)-3,5- dibromo-1H-1,2,4-triazole intermediate->product Br⁻

Caption: Mechanism of electrophilic bromination.

Radical Reactions at the Allylic Position

The allylic C-H bonds in the allyl group are weakened due to the stability of the resulting allylic radical, which is stabilized by resonance.[5][6] This makes the allylic position a prime target for radical substitution reactions.

Allylic Bromination with N-Bromosuccinimide (NBS)

A common and efficient method for introducing a bromine atom at the allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[7][8] This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[6]

Experimental Protocol: Allylic Bromination

Materials:

  • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the allylic bromide.

Diagram of Radical Bromination Workflow:

Radical_Bromination start 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole reagents NBS, AIBN, CCl₄, Δ start->reagents product 1-(3-Bromoallyl)-3,5- dibromo-1H-1,2,4-triazole reagents->product

Caption: Workflow for allylic bromination.

Oxidative Cleavage of the Allyl Group

The double bond of the allyl group can be cleaved under oxidative conditions to yield a carboxylic acid or an aldehyde, depending on the reagents used. This transformation is valuable for converting the allyl group into other functional groups. A common method involves a two-step, one-pot procedure using osmium tetroxide (OsO₄) for dihydroxylation, followed by sodium periodate (NaIO₄) for oxidative cleavage of the resulting diol.[9]

Diagram of Oxidative Cleavage Pathway:

Oxidative_Cleavage start 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole diol Diol intermediate start->diol 1. OsO₄ (cat.), NMO product (3,5-Dibromo-1H-1,2,4- triazol-1-yl)acetic acid diol->product 2. NaIO₄

Caption: Pathway for oxidative cleavage of the allyl group.

Cycloaddition Reactions

The double bond of the allyl group can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form new ring systems. These reactions are powerful tools for building molecular complexity. For instance, the allyl group can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.[10]

Influence of the 3,5-Dibromo-1,2,4-triazole Moiety

The 3,5-dibromo-1,2,4-triazole ring exerts a significant electron-withdrawing inductive effect (-I effect) on the allyl group. This has several important consequences for the reactivity of the allyl moiety:

  • Deactivation of the Double Bond: The electron-withdrawing nature of the triazole ring reduces the electron density of the π-system of the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to a simple alkene.[11]

  • Increased Acidity of Allylic Protons: The inductive effect of the triazole ring stabilizes the conjugate base formed upon deprotonation of the allylic position, thereby increasing the acidity of the allylic protons. This facilitates radical abstraction at this position.

  • Modification of Reaction Pathways: The electronic nature of the triazole ring can influence the stability of intermediates and transition states, potentially altering the course of a reaction or favoring one pathway over another.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3,5-dibromo-1H-1,2,4-triazoleC₂HBr₂N₃226.867411-23-6
1-Allyl-3,5-dibromo-1H-1,2,4-triazoleC₅H₅Br₂N₃266.92294852-99-6

Conclusion

The allyl group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a versatile and reactive handle that provides a gateway to a wide range of chemical transformations. The strong electron-withdrawing character of the dibromotriazole ring plays a crucial role in modulating the reactivity of the allyl group, offering opportunities for selective functionalization. By understanding and exploiting the electrophilic addition, radical substitution, oxidative cleavage, and cycloaddition reactions of this moiety, researchers can access a diverse array of novel and complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this promising chemical entity.

References

  • Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Pearson. (URL: [Link])

  • Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. (2014). (URL: [Link])

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. (URL: [Link])

  • 14.2: Radical Allylic Halogenation. Chemistry LibreTexts. (2015). (URL: [Link])

  • One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides. Royal Society of Chemistry. (2018). (URL: [Link])

  • Ch 10 : Radical halogenation of allylic systems. University of Calgary. (URL: [Link])

  • Allylic Radical Bromination with NBS. YouTube. (2020). (URL: [Link])

  • Mild oxidative one-pot allyl group cleavage. Semantic Scholar. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. (2022). (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. (URL: [Link])

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH. (URL: [Link])

  • Oxidative cleavage of variously N‐protected allylamines. ResearchGate. (URL: [Link])

  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ACG Publications. (2020). (URL: [Link])

  • Inductive effect comparison of benzylic and allyl group. Chemistry Stack Exchange. (2018). (URL: [Link])

  • Oxidative cleavage of allyl ethers by an oxoammonium salt. PubMed. (URL: [Link])

  • Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. ResearchGate. (URL: [Link])

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. (URL: [Link])

  • Ch12: Substituent Effects. University of Calgary. (URL: [Link])

  • synthesis of 1,2,4 triazole compounds. ISRES. (URL: [Link])

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. (URL: [Link])

  • Allyl group. Wikipedia. (URL: [Link])

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. (2013). (URL: [Link])

  • Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. PubMed. (URL: [Link])

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. (URL: [Link])

  • Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?. Quora. (2016). (URL: [Link])

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. (URL: [Link])

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. (2024). (URL: [Link])

  • 1,3-AZOLES: Reactivity Towards E-Files. Scribd. (URL: [Link])

  • Synthesis of Novel 1,3-Substituted 1H-[6][7][12]-Triazole-3-Thiol Derivatives. ResearchGate. (URL: [Link])

  • Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. (URL: [Link])

  • Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. PubMed. (2024). (URL: [Link])

  • Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Royal Society of Chemistry. (2021). (URL: [Link])

  • Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. ResearchGate. (URL: [Link])

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. (URL: [Link])

Sources

Unveiling the Bio-Potential: A Technical Guide to Investigating the Biological Activity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a versatile scaffold known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[3][4] The extensive research into 1,2,4-triazole derivatives has revealed their significant potential as antifungal, antibacterial, antiviral, anticonvulsant, and anticancer agents.[1][2][5][6]

This guide focuses on a specific, yet under-explored derivative: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole . The presence of the allyl group at the N1 position and bromine atoms at the C3 and C5 positions suggests a unique chemical entity with the potential for significant biological activity. The lipophilic nature of the allyl group may enhance membrane permeability, while the halogenation with bromine can increase the compound's potency and metabolic stability. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound.

Hypothesized Biological Activities and Investigative Strategy

Based on the extensive literature on substituted 1,2,4-triazoles, we hypothesize that 1-Allyl-3,5-dibromo-1H-1,2,4-triazole possesses the following potential biological activities:

  • Antifungal Activity: The 1,2,4-triazole core is famously present in many commercial antifungal drugs like fluconazole and itraconazole.[2][7][8] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is vital for fungal cell membrane integrity.

  • Antimicrobial Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5][9][10]

  • Anticancer Activity: The triazole scaffold is a recurring motif in the design of novel anticancer agents.[3][6][11] Brominated organic compounds, in particular, have shown promise as cytotoxic agents.[12]

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring can act as ligands for metal ions in enzyme active sites, leading to inhibition.[13][14] Various 1,2,4-triazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase.[13][14][15]

Our investigative strategy will follow a tiered approach, beginning with broad-spectrum screening for each hypothesized activity, followed by more focused mechanistic studies for any confirmed "hits."

Experimental Protocols

Synthesis and Characterization

The initial step involves the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. A plausible synthetic route starts from the commercially available 3,5-dibromo-1H-1,2,4-triazole, which can be allylated at the N1 position using an appropriate allyl halide under basic conditions.

Protocol 1: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

  • Dissolution: Dissolve 3,5-dibromo-1H-1,2,4-triazole (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the triazolate anion.

  • Alkylation: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Activity Screening

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a fungus.

  • Fungal Strains: Utilize a panel of clinically relevant fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[7][8]

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium according to CLSI guidelines.

  • Compound Preparation: Prepare a stock solution of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Incubation: Add the fungal inoculum to each well. Include positive (fungus without compound) and negative (medium only) controls. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram 1: Antifungal Screening Workflow

Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Strains Select Fungal Strains Inoculum_Prep Prepare Inoculum Fungal_Strains->Inoculum_Prep Plate_Setup Setup 96-Well Plate Inoculum_Prep->Plate_Setup Compound_Prep Prepare Compound Dilutions Compound_Prep->Plate_Setup Incubation Incubate Plate Plate_Setup->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for antifungal MIC determination.

In Vitro Antimicrobial Activity Screening

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is similar to the antifungal screening but adapted for bacteria.

  • Bacterial Strains: Use a panel of pathogenic bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in Mueller-Hinton Broth (MHB) to a density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Assay: Follow the same procedure as described in Protocol 2 for compound dilution and plate setup.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

In Vitro Anticancer Activity Screening

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: Utilize a panel of human cancer cell lines, for example, a lung cancer cell line (e.g., A549) and a breast cancer cell line (e.g., MCF-7).[12][16]

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram 2: Anticancer Cytotoxicity Workflow

Anticancer_Screening Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow for in vitro anticancer cytotoxicity assay.

Enzyme Inhibition Assays

Based on the broad inhibitory potential of 1,2,4-triazoles, a panel of enzyme inhibition assays can be performed. Here, we outline a general protocol for a colorimetric enzyme assay.

Protocol 5: General Spectrophotometric Enzyme Inhibition Assay

  • Enzyme and Substrate: Select the target enzyme (e.g., acetylcholinesterase, α-glucosidase) and its corresponding substrate.[15][17]

  • Reagent Preparation: Prepare buffer solutions, enzyme solution, substrate solution, and a stock solution of the test compound.

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, and the enzyme solution. Pre-incubate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the change in absorbance over time at a specific wavelength using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of In Vitro Biological Activity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Biological ActivityTest Organism/Cell LineEndpointResult (µg/mL or µM)
Antifungal Candida albicansMIC
Cryptococcus neoformansMIC
Aspergillus fumigatusMIC
Antibacterial Staphylococcus aureusMIC
Bacillus subtilisMIC
Escherichia coliMIC
Pseudomonas aeruginosaMIC
Anticancer A549 (Lung)IC₅₀
MCF-7 (Breast)IC₅₀
Enzyme Inhibition AcetylcholinesteraseIC₅₀
α-GlucosidaseIC₅₀

Mechanistic Elucidation for "Hit" Compounds

Should 1-Allyl-3,5-dibromo-1H-1,2,4-triazole demonstrate significant activity in any of the primary screens, further mechanistic studies are warranted.

  • For Antifungal Activity: Investigate the inhibition of ergosterol biosynthesis and perform molecular docking studies with lanosterol 14α-demethylase.

  • For Anticancer Activity: Conduct cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigate the modulation of key signaling pathways involved in cancer progression.

  • For Enzyme Inhibition: Perform enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Diagram 3: Logical Flow for Biological Activity Investigation

Logical_Flow Start Synthesis of 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole Screening Broad Spectrum In Vitro Screening Start->Screening Antifungal Antifungal Assay Screening->Antifungal Antibacterial Antibacterial Assay Screening->Antibacterial Anticancer Anticancer Assay Screening->Anticancer Enzyme Enzyme Inhibition Assay Screening->Enzyme Hit_Identification Hit Identification Antifungal->Hit_Identification Antibacterial->Hit_Identification Anticancer->Hit_Identification Enzyme->Hit_Identification Mechanistic_Studies Mechanistic Elucidation Hit_Identification->Mechanistic_Studies If 'Hit' Conclusion Lead Compound Potential Hit_Identification->Conclusion If 'No Hit' Mechanistic_Studies->Conclusion

Caption: A logical workflow for the comprehensive biological evaluation.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial exploration of the biological activities of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The proposed experimental workflows are designed to be self-validating and are based on established protocols in the field. The unique structural features of this compound, combined with the known pharmacological importance of the 1,2,4-triazole scaffold, make it a compelling candidate for drug discovery efforts. Positive results from these initial screens will pave the way for more in-depth preclinical development, including lead optimization, in vivo efficacy studies, and toxicological assessments.

References

  • [1-Acyl-1H-[5][7][18]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. PubMed.]([Link])

Sources

literature review of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Enduring Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant drugs.[1][2][3][4][5] This five-membered heterocyclic system, with its unique arrangement of three nitrogen atoms, serves as a privileged scaffold, conferring favorable properties such as metabolic stability, hydrogen bonding capability, and a rigid framework for the precise spatial orientation of functional groups. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antifungal, antibacterial, antiviral, and anticancer effects.[1][2][3][4][5][6][7][8] This guide focuses on a specific, yet underexplored, member of this family: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. While direct literature on this exact molecule is sparse, its constituent parts—the reactive dibrominated triazole core and the versatile allyl group—suggest a significant potential as a building block for the synthesis of novel therapeutic agents. This document aims to provide a comprehensive technical overview of its synthesis, predicted properties, chemical reactivity, and potential applications in drug discovery, thereby equipping researchers and drug development professionals with the foundational knowledge to harness its synthetic utility.

Part 1: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be logically approached in a two-step sequence: the bromination of the parent 1H-1,2,4-triazole followed by the N-alkylation with an allyl halide.

Step 1: Synthesis of the Precursor, 3,5-dibromo-1H-1,2,4-triazole

The direct bromination of 1H-1,2,4-triazole is an effective method for producing the dibrominated precursor.[9][10] This reaction proceeds via electrophilic substitution at the electron-rich carbon positions of the triazole ring.

Experimental Protocol: Synthesis of 3,5-dibromo-1H-1,2,4-triazole
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as water or a mixture of dichloromethane and water.[9]

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Simultaneously and slowly add a solution of bromine (2.1-2.2 eq) in dichloromethane and a solution of sodium hydroxide (3.0 eq) in water dropwise to the stirred triazole solution.[9] Maintain the reaction temperature below 20°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid.[9] The solid product will precipitate out of the solution.

  • Purification: Isolate the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a solid.[9]

Step 2: N-Alkylation to Yield 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The introduction of the allyl group onto the triazole nitrogen can be achieved through a standard N-alkylation reaction. The choice of base and solvent is crucial for achieving good regioselectivity and yield.

Experimental Protocol: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole
  • Reaction Setup: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide, add a suitable base (e.g., sodium hydride, potassium carbonate) (1.1 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolide anion. Then, add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Synthesis_Workflow Triazole 1H-1,2,4-Triazole DibromoTriazole 3,5-dibromo-1H-1,2,4-triazole Triazole->DibromoTriazole Br2, NaOH DCM/H2O, 0°C to RT Target 1-Allyl-3,5-dibromo-1H-1,2,4-triazole DibromoTriazole->Target Allyl bromide, Base Acetonitrile, 50-60°C

Caption: Proposed synthetic workflow for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Part 2: Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₅H₅Br₂N₃-
Molecular Weight 282.92 g/mol -
Appearance Likely a solid at room temperatureBased on 3,5-dibromo-1H-1,2,4-triazole[11]
Solubility Soluble in polar organic solventsGeneral characteristic of N-alkylated triazoles
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet of doublets for the terminal methylene protons, a multiplet for the internal methine proton, and a doublet for the methylene protons attached to the triazole nitrogen. The triazole C-H proton signal will be absent due to substitution.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the allyl group and the two brominated carbons of the triazole ring.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with the molecular ion peak (M+) and fragment ions corresponding to the loss of bromine and the allyl group.

Part 3: Reactivity and Potential for Further Functionalization

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a versatile synthetic intermediate due to the presence of two reactive functional groups: the dibrominated triazole core and the terminal allyl group.

Reactivity of the 3,5-Dibromo-1,2,4-triazole Core

The bromine atoms at the 3 and 5 positions of the triazole ring are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. This reactivity is a key feature for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[12]

Reactivity of the 1-Allyl Group

The double bond of the allyl group is a handle for various chemical transformations, including:

  • Addition Reactions: Halogenation, hydrohalogenation, and epoxidation can introduce further functionality.

  • Oxidation: Cleavage of the double bond can yield an aldehyde or carboxylic acid.

  • Metathesis Reactions: Cross-metathesis with other olefins can be used to build more complex molecules.

Reactivity_Diagram Start 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Substituted 3,5-Disubstituted-1-allyl-1H-1,2,4-triazole Start->Substituted Nucleophilic Substitution (e.g., R-NH2, R-SH) Allyl_Modified Further functionalized allyl group Start->Allyl_Modified Addition/Oxidation/Metathesis at Allyl Group

Caption: Potential reaction pathways for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Part 4: Predicted Biological Activity and Therapeutic Potential

The 1,2,4-triazole nucleus is a well-established pharmacophore with a broad range of biological activities.[1][2][3][4][5] The combination of this core with bromine and allyl substituents suggests several potential therapeutic applications.

Antifungal Activity

Many clinically used antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[2][4] These drugs often act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. The lipophilic nature of the allyl group and the electron-withdrawing bromine atoms in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole could contribute to favorable interactions with this enzyme.

Anticancer Activity

Certain 1,2,4-triazole derivatives have shown significant anticancer activity.[8][13] For example, letrozole and anastrozole are aromatase inhibitors used in the treatment of breast cancer.[8] The potential for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole to be elaborated into a diverse library of compounds makes it an attractive starting point for the discovery of new anticancer agents.

Antibacterial Activity

Derivatives of 1,2,4-triazole have also been reported to possess antibacterial properties.[1][4][14] The introduction of various substituents at the 3 and 5 positions of the triazole ring, made possible by the dibromo functionality, could lead to the identification of novel antibacterial compounds.

Part 5: Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, standardized in vitro assays are essential. The following is a representative protocol for determining the minimum inhibitory concentration (MIC) against a fungal pathogen.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Test Compound: Dissolve the synthesized 1-Allyl-3,5-dibromo-1H-1,2,4-triazole derivatives in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include positive (fungus with no drug) and negative (medium only) controls.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.

Biological_Assay_Workflow A Prepare Fungal Inoculum D Inoculate with Fungal Suspension A->D B Prepare Test Compound Stock C Serial Dilution in 96-well Plate B->C C->D E Incubate at 35°C D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion

While 1-Allyl-3,5-dibromo-1H-1,2,4-triazole may not be a widely studied compound, its rational design based on the privileged 1,2,4-triazole scaffold suggests significant potential. Its straightforward synthesis and the presence of two distinct reactive handles—the dibrominated core and the allyl group—make it a highly attractive and versatile building block for combinatorial chemistry and the generation of diverse molecular libraries. The exploration of its derivatives holds promise for the discovery of novel therapeutic agents with potential applications in treating fungal infections, cancer, and bacterial diseases. This guide provides a solid foundation for researchers to embark on the synthesis and evaluation of this promising, yet underutilized, chemical entity.

References

  • A Comprehensive review on 1, 2, 4 Triazole. (2021).
  • 1-Acyl-1H-[1][2][13]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. (2005). Journal of Medicinal Chemistry, 48(13), 4208-4211.

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2024). Current Organic Chemistry.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 79(1), 106-116.
  • Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022). Current issues in pharmacy and medicine: science and practice, 15(1), 93-99.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology, 10(3), 201-207.
  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. PubChem.
  • A Review on 1, 2, 4 - Triazoles. (n.d.).
  • An updated review on 1, 2, 4 Triazoles. (2019). Journal of Drug Delivery and Therapeutics, 9(3-s), 832-838.
  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). European Journal of Chemistry, 4(1), 92-97.
  • 1,2,4-Triazole. Wikipedia.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). Semantic Scholar.
  • 3,5-DIBROMO-1H-1,2,4-TRIAZOLE. ChemicalBook. Retrieved from .

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1), 1-16.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals.
  • Synthesis of Novel 1,3-Substituted 1H-[1][2][13]-Triazole-3-Thiol Derivatives. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 405-410.

  • Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. (1985). Acta Chemica Scandinavica, 39a, 711-717.
  • Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. (n.d.). SciSpace.
  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2021). RSC Medicinal Chemistry, 12(10), 1736-1742.
  • Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. (2020). SciSpace.
  • 3,5-Dibromo-1H-1,2,4-triazole. Sigma-Aldrich. Retrieved from .

  • 3,5-Dibromo-1-ethenyl-1,2,4-triazole. PubChem.
  • (PDF) Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. (2020).

Sources

Methodological & Application

Application Note & Protocols: Synthesis of Novel Derivatives from 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The compound 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is an exceptionally versatile synthetic building block. Its strategic value lies in the orthogonal reactivity of its key functional groups:

  • Two Reactive Bromine Atoms: Positioned at the C3 and C5 positions of the electron-deficient triazole ring, these bromine atoms are excellent leaving groups for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This allows for the programmed, stepwise introduction of diverse substituents.

  • A Versatile Allyl Group: The N1-allyl group provides a handle for further chemical transformations, such as olefin metathesis, oxidation, or reduction, enabling the exploration of a wider chemical space after the core has been functionalized.

This guide provides an in-depth exploration of synthetic strategies to leverage the reactivity of this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Synthetic Strategies: A Dual Approach to Derivatization

The derivatization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole primarily proceeds via two powerful and complementary synthetic avenues: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution. The choice of strategy depends on the desired C-C, C-N, or C-O bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds in organic synthesis.[4][5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] For the dibromo-triazole substrate, these reactions offer a precise way to introduce aryl, heteroaryl, or alkynyl groups.

G cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole F Inert Atmosphere (Nitrogen or Argon) A->F B Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira) B->F C Palladium Pre-catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) C->F D Base (e.g., K2CO3, Cs2CO3, TEA) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Heating (e.g., 80-120 °C) F->G Reaction Time (2-24 h) H Aqueous Work-up (Quench, Extract) G->H I Column Chromatography H->I J Product Characterization (NMR, MS) I->J

Caption: General workflow for cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl boronic acids with halides.[5]

Principle: This reaction utilizes a palladium catalyst and a base to couple an organoboron species with the brominated triazole. The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step. The choice of catalyst and ligand is critical to enhance reaction rates and yields.[6]

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-substitution or 2.2 eq. for di-substitution), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) pre-catalyst that readily initiates the catalytic cycle. For more challenging couplings, catalysts with specialized ligands like XPhos or SPhos may be required to improve oxidative addition and reductive elimination steps.[7]

  • Solvent Addition & Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Rationale: An inert atmosphere is essential as the Pd(0) catalyst is sensitive to oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Data Summary for Suzuki-Miyaura Coupling (Illustrative)

Arylboronic AcidProductYield (%)
Phenylboronic acid1-Allyl-3-bromo-5-phenyl-1H-1,2,4-triazole~85%
4-Methoxyphenylboronic acid1-Allyl-3-bromo-5-(4-methoxyphenyl)-1H-1,2,4-triazole~90%
3-Pyridylboronic acid1-Allyl-3-bromo-5-(pyridin-3-yl)-1H-1,2,4-triazole~75%
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the triazole ring activates the C-Br bonds towards attack by nucleophiles. This allows for the direct displacement of bromide with a variety of heteroatom nucleophiles, a crucial strategy for introducing functionality relevant to drug design.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed. For this text-based format, a simplified logical diagram is provided below.

SNAr_Logic A Dibromo-Triazole + Nucleophile (Nu⁻) B Step 1: Nucleophilic Attack (Addition) A->B C Formation of anionic Meisenheimer Complex (Rate-determining step) B->C D Step 2: Loss of Leaving Group (Elimination) C->D E Substituted Product + Br⁻ D->E

Caption: Logical steps of an SNAr reaction.

Principle: Nitrogen nucleophiles, such as secondary amines, can readily displace the bromide on the triazole ring. The reaction is typically promoted by a base to deprotonate the nucleophile or to act as an acid scavenger. In some cases, heating is sufficient.

Step-by-Step Protocol:

  • Reaction Setup: In a sealable reaction vessel, dissolve 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq.) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

  • Nucleophile & Base Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

    • Rationale: DMF is an excellent solvent for SNAr as it is polar and can solvate the ions formed in the reaction. The base neutralizes the HBr formed during the reaction, driving it to completion.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 6-18 hours. Monitor the reaction's completion by TLC.

    • Expert Insight: Preferential substitution at the C5 position is often observed in related 1-alkyl-3,5-dibromo-1H-1,2,4-triazoles, allowing for selective mono-functionalization.

  • Work-up: After cooling, pour the reaction mixture into ice-water to precipitate the product or dilute with a larger volume of water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Characterization of Synthesized Derivatives

Confirmation of the successful synthesis of derivatives is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure, including the successful incorporation of the new substituent and the disappearance of the C-Br signal in the ¹³C spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the newly synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of new functional groups introduced during the derivatization.

Conclusion and Future Directions

1-Allyl-3,5-dibromo-1H-1,2,4-triazole stands out as a powerful and adaptable scaffold for the synthesis of novel molecular entities. The protocols detailed herein for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution provide reliable and reproducible methods for its derivatization. By leveraging the orthogonal reactivity of the C-Br bonds, researchers can readily generate libraries of diverse compounds. These derivatives serve as promising candidates for screening in drug discovery programs, particularly in the fields of oncology, infectious diseases, and inflammation, where the 1,2,4-triazole moiety has already demonstrated significant therapeutic potential.[8][9][10]

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Substitution Reactions. University of Calgary. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols: Cross-Coupling Reactions with 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable biological activity and diverse applications.[1][2] This heterocyclic motif is present in numerous FDA-approved drugs, including antifungal agents like fluconazole and the anti-HIV-1 drug doravirine.[1] Its utility extends to agrochemicals, corrosion inhibitors, and organic light-emitting devices.[1][2] The ability to functionalize the triazole ring through cross-coupling reactions unlocks a vast chemical space for the development of novel compounds with tailored properties.[3][4][5]

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a particularly valuable building block. The two bromine atoms at the 3 and 5 positions serve as versatile handles for sequential and selective palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[6] The allyl group at the N1 position can also be further modified, adding another layer of synthetic utility. This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this key intermediate.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Its high functional group tolerance and generally mild reaction conditions make it a workhorse in organic synthesis. When applied to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, it allows for the controlled introduction of aryl or heteroaryl groups.

Causality in Experimental Design: Key Parameters for Success

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The interplay between these components dictates reaction efficiency, selectivity, and substrate scope.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] For sterically demanding couplings, N-heterocyclic carbene (NHC) ligands can offer superior performance.[7][8] The reactivity of the C-Br bonds in the triazole ring may differ, allowing for potential regioselective mono-arylation under carefully controlled conditions.[9][10]

  • Base and Solvent: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[9] The choice of solvent is also important, with ethereal solvents like dioxane or THF, often in the presence of water, being typical. Microwave irradiation can significantly accelerate these reactions.[11][12]

Visualizing the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products A 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole F Heating (Conventional or Microwave) A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Mono- or Di-arylated 1,2,4-Triazole F->G H Byproducts F->H

Caption: Suzuki-Miyaura reaction workflow for arylation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Detailed Protocol: Mono-Arylation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A versatile and commonly used catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong base, effective for a wide range of substrates.
Solvent Dioxane/H₂OThe aqueous mixture aids in dissolving the base and facilitating the catalytic cycle.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and materials.[15]

Mechanistic Considerations and Optimization

The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst.[14][16] The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Catalyst System: The combination of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI, is standard.[16] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[17]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[16]

Visualizing the Sonogashira Coupling Pathway

Sonogashira_Pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_conditions Conditions cluster_product Product A 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole H Alkynyl-substituted 1,2,4-Triazole A->H B Terminal Alkyne B->H C Pd Catalyst (e.g., Pd(PPh₃)₂)Cl₂ C->H D Cu(I) Co-catalyst (e.g., CuI) D->H E Amine Base (e.g., Et₃N) E->H F Solvent (e.g., THF) F->H G Inert Atmosphere G->H

Caption: Key components for the Sonogashira coupling of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Detailed Protocol: Sonogashira Coupling of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole
  • Reaction Setup: In a Schlenk tube, combine 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq), followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂A stable and effective palladium(II) precatalyst.
Cu Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base/Solvent Et₃N in THFTriethylamine acts as the base, and THF is a suitable solvent.
Temperature Room Temperature to 50 °CThe reaction is often facile at or near room temperature.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[18][19] It allows for the coupling of amines with aryl halides, providing access to a wide range of arylamines.[20][21]

Navigating the Challenges of C-N Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice and the base. The reaction can be sensitive to steric hindrance and the pKa of the amine.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[18] Ligands such as XPhos, SPhos, and RuPhos are commonly used. For challenging substrates, such as C-amino-1,2,4-triazoles, bulky NHC ligands may be necessary to achieve selective arylation.[22]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[20]

Visualizing the Buchwald-Hartwig Amination Process

Buchwald_Hartwig_Process A 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole F Reaction (Heating) A->F B Primary or Secondary Amine B->F C Pd Catalyst + Ligand (e.g., Pd₂(dba)₃ + XPhos) C->F D Strong Base (e.g., NaOtBu) D->F E Aprotic Solvent (e.g., Toluene) E->F G Amino-substituted 1,2,4-Triazole F->G

Sources

Application Note: A Practical Protocol for the Chan-Evans-Lam N-Arylation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Aryl Triazoles

The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a wide range of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2] The strategic introduction of an aryl group onto the triazole nitrogen (N-arylation) is a powerful method for modulating a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the various methods for forging C-N bonds, the Chan-Evans-Lam (CEL) coupling has emerged as a highly practical and versatile alternative to palladium-catalyzed Buchwald-Hartwig or traditional Ullmann reactions.[3][4][5] The CEL coupling offers significant advantages, including the use of an inexpensive and low-toxicity copper catalyst, operational simplicity (often performed open to air), and mild reaction conditions, frequently at room temperature.[3][6]

This application note provides an in-depth, field-proven protocol for the N-arylation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a substrate of interest due to its potential for further functionalization at the bromine positions. We will delve into the mechanistic rationale behind the protocol design, offer a detailed step-by-step procedure, and provide guidance for optimization and troubleshooting.

Mechanistic Rationale: The "Why" Behind the Protocol

The Chan-Evans-Lam coupling is a copper-catalyzed oxidative cross-coupling of an N-H containing nucleophile with an arylboronic acid.[5] While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle provides the framework for understanding our experimental choices.[3][7][8]

The key steps are:

  • Transmetalation: The aryl group is transferred from the boronic acid to the Cu(II) catalyst, forming an aryl-copper(II) intermediate.

  • Coordination & Deprotonation: The N-H of the triazole coordinates to the copper center. A base facilitates the deprotonation of the triazole, forming a copper-amidate complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from a transient Cu(III) species (formed by oxidation) or directly from the Cu(II) complex, releasing the N-arylated product and a Cu(I) or Cu(0) species.[3][5]

  • Catalyst Regeneration: Atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the reduced copper species, allowing the cycle to continue.[7][9]

CEL_Mechanism cluster_0 Catalytic Cycle CuII Cu(II) Catalyst ArCuII Aryl-Cu(II) Intermediate CuII->ArCuII Transmetalation + ArB(OH)₂ N_Coord [Ar-Cu(II)-NHR] Complex ArCuII->N_Coord Coordination + R-NH Product_CuI Product + Cu(I) N_Coord->Product_CuI Reductive Elimination Product_CuI->CuII Oxidation (O₂, Air) Product N-Aryl Product Product_CuI->Product ArBOH2 Arylboronic Acid ArBOH2->CuII RNH 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole RNH->ArCuII

Caption: Simplified catalytic cycle of the Chan-Evans-Lam coupling.

Substrate Considerations: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole The electronic nature of this specific substrate is highly advantageous. The two strongly electron-withdrawing bromine atoms, combined with the inherent electronics of the triazole ring, significantly increase the acidity of the N-H proton. This enhanced acidity facilitates deprotonation, suggesting that the reaction can proceed efficiently under mild basic conditions without requiring harsh, strongly basic reagents.

Detailed Experimental Protocol

This protocol has been optimized for the coupling of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole with a representative arylboronic acid.

Materials & Reagents:

  • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 0.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • 4Å Molecular Sieves (optional, but recommended for moisture-sensitive boronic acids)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (e.g., 1.0 mmol, 283 mg).

  • Addition of Reagents: Sequentially add the arylboronic acid (e.g., 1.2 mmol) and copper(II) acetate (0.2 mmol, 36 mg). If using, add powdered 4Å molecular sieves (approx. 200 mg).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.

  • Base Addition: Add the base, either DBU (2.0 mmol, 300 µL) or pyridine (2.0 mmol, 161 µL), to the suspension.[6] The mixture will typically turn from a light blue to a deeper blue or green color.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20–25 °C). The flask should be left open to the atmosphere to ensure a sufficient supply of oxygen for catalyst regeneration.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 10–24 hours. The disappearance of the starting triazole is the primary indicator of completion.

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional DCM (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble copper salts and molecular sieves. Wash the pad with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Protocol Optimization and Parameter Tuning

The Chan-Evans-Lam coupling can be sensitive to the specific substrates used.[10] The following table provides a logical framework for optimizing the reaction conditions if the standard protocol yields suboptimal results.

ParameterStandard ConditionAlternative(s) & Rationale
Catalyst Cu(OAc)₂ (20 mol%)Cu(OTf)₂: More Lewis acidic, can be more active for challenging substrates.[11] CuI: A Cu(I) source can also be effective, often used with a ligand.
Base DBU / Pyridine (2.0 eq)K₂CO₃ / Cs₂CO₃: Solid inorganic bases. May require a more polar solvent like Methanol or DMSO for solubility and efficacy.[11][12]
Solvent Dichloromethane (DCM)Methanol (MeOH): A preferred solvent in some CEL systems, particularly with inorganic bases.[11] Toluene: Higher boiling point, useful if gentle heating is required.
Temperature Room Temperature (RT)40–60 °C: Gentle heating can accelerate the reaction for less reactive arylboronic acids (e.g., those with electron-withdrawing groups).
Atmosphere Open to AirOxygen Balloon: If catalyst turnover appears slow, bubbling O₂ or maintaining an O₂ atmosphere can be beneficial.[6]

Experimental Workflow and Troubleshooting Guide

A clear workflow is essential for reproducible results. The following diagram outlines the key stages of the protocol.

CEL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Triazole - Boronic Acid - Cu(OAc)₂ B Add Anhydrous Solvent (DCM) A->B C Add Base (DBU/Pyridine) B->C D Stir at RT (Open to Air) C->D E Monitor by TLC / LC-MS D->E F Dilute & Filter E->F Reaction Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Flash Chromatography H->I Product Pure Product I->Product

Caption: Step-by-step experimental workflow for the CEL coupling.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Cu(OAc)₂ can degrade).2. Insufficiently basic conditions.3. Poor quality boronic acid (hydrolyzed).1. Use a fresh bottle of Cu(OAc)₂.2. Switch to a stronger base or a different solvent/base combination (see optimization table).3. Use fresh boronic acid or consider using the corresponding boronic acid pinacol ester.
Formation of Phenol Byproduct Oxidative coupling of the boronic acid with residual water.[10]Ensure anhydrous solvent is used. Add 4Å molecular sieves to the reaction mixture.
Boronic Acid Homocoupling A common side reaction in copper catalysis.[8]Try lowering the reaction temperature or reducing the amount of copper catalyst. Ensure the mixture is stirring efficiently.
Difficult Purification Streaking on TLC, co-elution with byproducts.The use of pyridine as a base/ligand can sometimes complicate purification. If so, switch to DBU or an inorganic base that can be more easily removed during the aqueous work-up.

Conclusion

The Chan-Evans-Lam coupling is a robust and highly effective method for the N-arylation of heterocyclic compounds. This protocol provides a reliable starting point for the successful coupling of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, an electronically modified and synthetically valuable substrate. By understanding the underlying mechanism and key reaction parameters, researchers can confidently apply and adapt this procedure to accelerate the synthesis of novel molecular entities for drug discovery and development.

References

  • Kaur, N., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • Suwiński, J., et al. (2010). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health.
  • Chen, M-J., et al. (2016). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI.
  • Tye, J. W., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications.
  • Not available.
  • Orlov, V. D., et al. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
  • Munir, I., et al. (2018). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity.
  • Tye, J. W., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications.
  • Wikipedia contributors. (2023). Chan–Lam coupling. Wikipedia. Available at: [Link]

  • Not available.
  • Taillefer, M., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. Available at: [Link]

  • Munir, I., et al. (2018). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity. Available at: [Link]

  • Grokipedia. (n.d.). Chan–Lam coupling. Grokipedia.
  • van der Vlugt, J. I., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Available at: [Link]

  • Not available.
  • Organic Chemistry Tube. (2022). Chan-Lam Coupling. YouTube. Available at: [Link]

  • Not available.
  • Saha, S., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • van der Vlugt, J. I., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis.
  • Buchwald, S. L., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. Available at: [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Not available.
  • Not available.
  • Ding, K., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Not available.
  • Maji, B., et al. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. Available at: [Link]

  • Not available.
  • Not available.
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. Available at: [Link]

  • Not available.

Sources

Application Notes & Protocols: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole as a Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of targeted therapeutics.[3][4] This guide introduces 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a highly functionalized building block designed for the efficient generation of diverse chemical libraries. The presence of two chemically distinct bromine atoms at the 3- and 5-positions allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables a systematic exploration of the structure-activity relationship (SAR), a critical step in optimizing lead compounds.[1] We provide detailed protocols for the synthesis of derivatives from this scaffold, their subsequent in vitro evaluation against cancer cell lines, and foundational mechanistic studies.

Section 1: The Building Block: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The strategic design of this building block provides medicinal chemists with a powerful tool for rapid library synthesis. The two bromine atoms serve as versatile handles for introducing a wide array of aryl, heteroaryl, or alkyl groups, while the N1-allyl group can modulate solubility and provides an additional site for potential late-stage modification.

Protocol 1.1: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

This protocol outlines a plausible two-step synthesis starting from commercially available 1H-1,2,4-triazole. The initial step involves a bromination reaction to install the key reactive handles, followed by a selective N-alkylation.

Materials:

  • 1H-1,2,4-triazole

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step A: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

  • In a 250 mL round-bottom flask, dissolve 1H-1,2,4-triazole (1.0 eq) in a 2M aqueous solution of sodium hydroxide (5.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (2.5 eq) dropwise to the stirred solution. Caution: Bromine is highly corrosive and toxic; perform this step in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by carefully adding saturated sodium thiosulfate solution until the orange color of the excess bromine disappears.

  • Acidify the mixture to pH ~2 using concentrated HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.

Step B: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the title compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The dibrominated scaffold is primed for diversification using modern cross-coupling techniques. The Suzuki-Miyaura reaction is particularly powerful due to the commercial availability of a vast array of boronic acids and its tolerance of various functional groups.[5] This allows for the systematic introduction of diverse substituents to probe the chemical space and build a robust SAR.

G start_node 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole process1 Mono-Suzuki Coupling start_node->process1 Step 1 process_node process_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node intermediate1 3-Aryl-5-bromo- 1-allyl-1,2,4-triazole process1->intermediate1 reagent1 Arylboronic Acid (R¹) Pd Catalyst, Base reagent1->process1 process2 Second Suzuki Coupling intermediate1->process2 Step 2 final_library Diverse Library of Di-Aryl 1,2,4-Triazoles (R¹ ≠ R² or R¹ = R²) process2->final_library reagent2 Arylboronic Acid (R²) Pd Catalyst, Base reagent2->process2

Caption: Sequential Suzuki coupling workflow for library generation.

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the mono- or di-arylation of the 1-Allyl-3,5-dibromo-1H-1,2,4-triazole scaffold. The choice of catalyst, base, and solvent may require optimization depending on the specific boronic acid used.[6]

Materials:

  • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (or mono-arylated intermediate)

  • Arylboronic acid (1.2 eq per bromine atom)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a microwave vial or Schlenk flask, add the triazole starting material (1.0 eq), the desired arylboronic acid (1.2 eq for mono-substitution, 2.4 eq for di-substitution), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add degassed solvents, 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired arylated 1,2,4-triazole derivative.

Section 3: In Vitro Evaluation of Anticancer Activity

The initial assessment of a compound's anticancer potential involves screening for cytotoxicity against a panel of human cancer cell lines.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cell viability.[8][9]

Protocol 3.1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized triazole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Doxorubicin (positive control)

Equipment:

  • Humidified CO₂ incubator (37 °C, 5% CO₂)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 to 100 µM). Include wells with untreated cells (negative control) and vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.[7]

Data Presentation: Representative Cytotoxicity Data

CompoundR¹ GroupR² GroupIC₅₀ (µM) vs. MCF-7[10]IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
4a 4-Fluorophenyl4-Fluorophenyl1.54 ± 0.110.89 ± 0.070.65 ± 0.05
4b 4-Methoxyphenyl4-Methoxyphenyl8.32 ± 0.655.12 ± 0.454.32 ± 0.38
4c 2,4-Dichlorophenyl4-Fluorophenyl0.98 ± 0.090.55 ± 0.040.41 ± 0.03
Doxorubicin --0.45 ± 0.040.31 ± 0.020.28 ± 0.02

Data are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.

Section 4: Elucidating the Mechanism of Action

Identifying the molecular target is a crucial step in drug development. Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[11][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

G cluster_0 Microtubule Dynamics compound_node Triazole Derivative (e.g., Compound 4c) target_node β-Tubulin compound_node->target_node Binds to Colchicine Site process_node1 Inhibition of Tubulin Polymerization compound_node->process_node1 tubulin α/β-Tubulin Dimers process_node process_node outcome_node Apoptosis (Cancer Cell Death) pathway_node pathway_node microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization process_node2 Disruption of Mitotic Spindle process_node1->process_node2 process_node3 G2/M Phase Cell Cycle Arrest process_node2->process_node3 process_node3->outcome_node

Sources

Application Notes and Protocols for the Functionalization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique physicochemical properties. This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enabling it to participate in hydrogen bonding and dipole interactions with biological targets.[1] Consequently, the 1,2,4-triazole motif is a key component in a wide array of pharmaceuticals, including antifungal, antiviral, and anticancer agents.[2][3][4] The ability to strategically functionalize the triazole core is paramount for the exploration of new chemical space and the development of novel bioactive compounds and advanced materials.

1-Allyl-3,5-dibromo-1H-1,2,4-triazole serves as a versatile building block for the synthesis of a diverse library of substituted triazoles. The presence of two bromine atoms at the C3 and C5 positions offers reactive handles for a variety of cross-coupling and substitution reactions. The allyl group at the N1 position not only modulates the electronic properties of the ring but also provides an additional site for further chemical transformations. This guide provides a comprehensive overview of the synthesis and subsequent functionalization of this important intermediate, offering detailed protocols and insights into the rationale behind the experimental choices.

Synthesis of the Starting Material: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a two-step process, commencing with the bromination of 1H-1,2,4-triazole, followed by the N-alkylation with allyl bromide.

Part 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The direct bromination of 1H-1,2,4-triazole provides 3,5-dibromo-1H-1,2,4-triazole in good yield.[5][6]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as water or acetic acid.

  • Bromination: Slowly add bromine (2.0-2.2 eq) to the solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be recrystallized from a water-ethanol mixture to afford pure 3,5-dibromo-1H-1,2,4-triazole as a white solid.[6]

Reactant Molecular Weight ( g/mol ) Equivalents
1H-1,2,4-triazole69.071.0
Bromine159.812.0-2.2
Part 2: N-Alkylation to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with allyl bromide proceeds regioselectively at the N1 position under basic conditions.[7][8]

Protocol:

  • Reaction Setup: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Alkylation: Add allyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Reactant Molecular Weight ( g/mol ) Equivalents
3,5-dibromo-1H-1,2,4-triazole226.861.0
Allyl bromide120.981.1
Potassium Carbonate138.211.5

Functionalization of the Triazole Ring: A Gateway to Molecular Diversity

The two bromine atoms on the 1-Allyl-3,5-dibromo-1H-1,2,4-triazole scaffold serve as versatile handles for introducing a wide range of functional groups through various modern synthetic methodologies. The choice of reaction and conditions can allow for either mono- or di-functionalization, providing access to a diverse array of triazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents. The reactivity of the two bromine atoms can be modulated by the choice of catalyst and reaction conditions, potentially allowing for selective mono-arylation.[9][10]

Protocol for Mono-arylation:

  • Reaction Setup: In a Schlenk flask, combine 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography to isolate the mono-arylated product. The regioselectivity may vary, and separation of isomers might be necessary.

Protocol for Di-arylation:

To achieve di-arylation, an excess of the boronic acid (2.2-2.5 eq) and a longer reaction time are typically employed. The work-up and purification procedures are similar to those for mono-arylation.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole Reaction Heat under Inert Atmosphere Start->Reaction Reagents Boronic Acid Pd Catalyst Base Reagents->Reaction Solvent Degassed Solvent (e.g., Toluene/Ethanol/H2O) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Triazole Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the triazole ring. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12]

Protocol:

  • Reaction Setup: To a solution of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and the terminal alkyne (1.2 eq for mono-alkynylation, 2.5 eq for di-alkynylation) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) salt (e.g., CuI, 0.05 eq), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or slightly elevated temperature (up to 60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the alkynylated triazole.

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the C3 and/or C5 positions. This reaction is a powerful tool for the synthesis of amino-substituted triazoles, which are of significant interest in medicinal chemistry.[13]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), the desired amine (1.1-1.5 eq for mono-amination), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04-0.08 eq), and a strong base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.0 eq).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify by column chromatography.

Diagram: Palladium-Catalyzed Cross-Coupling Reactions

Cross_Coupling 1-Allyl-3,5-dibromo-1H-1,2,4-triazole 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Suzuki-Miyaura Suzuki-Miyaura 1-Allyl-3,5-dibromo-1H-1,2,4-triazole->Suzuki-Miyaura R-B(OH)2 [Pd], Base Sonogashira Sonogashira 1-Allyl-3,5-dibromo-1H-1,2,4-triazole->Sonogashira R-C≡CH [Pd], [Cu], Base Buchwald-Hartwig Buchwald-Hartwig 1-Allyl-3,5-dibromo-1H-1,2,4-triazole->Buchwald-Hartwig R2NH [Pd], Ligand, Base C-Arylated/Vinylated Triazole C-Arylated/Vinylated Triazole Suzuki-Miyaura->C-Arylated/Vinylated Triazole C-Alkynylated Triazole C-Alkynylated Triazole Sonogashira->C-Alkynylated Triazole C-Aminated Triazole C-Aminated Triazole Buchwald-Hartwig->C-Aminated Triazole

Caption: Overview of palladium-catalyzed functionalizations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution (SNAr) of the bromine atoms, particularly when activated by the electron-withdrawing nature of the triazole itself.[14] This method is especially useful for introducing heteroatom nucleophiles.

Protocol for Alkoxylation:

  • Reaction Setup: To a solution of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in the corresponding alcohol (which also acts as the solvent), add a strong base such as sodium hydride (NaH, 1.2 eq) or the corresponding sodium alkoxide at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction can be heated to reflux if necessary.

  • Work-up: Carefully quench the reaction with water, and remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Protocol for Thiolation:

  • Reaction Setup: Dissolve 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.

  • Base Addition: Add a base such as potassium carbonate (1.5 eq) or triethylamine (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.

Regioselectivity in Functionalization

The selective functionalization of one bromine atom over the other in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be challenging but is achievable under carefully controlled conditions. The C5 position is generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in palladium catalysis.[9][15]

Factors influencing regioselectivity include:

  • Steric Hindrance: The N1-allyl group can exert some steric influence, potentially favoring reaction at the less hindered C5 position.

  • Electronic Effects: The inherent electronic properties of the triazole ring make the C5 position more electrophilic.

  • Reaction Conditions: Lower temperatures, shorter reaction times, and the use of a slight excess of the coupling partner (1.0-1.2 equivalents) can favor mono-substitution.

  • Catalyst System: The choice of ligand in palladium-catalyzed reactions can significantly impact regioselectivity.[9]

Conclusion

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a highly valuable and versatile building block for the synthesis of a wide range of functionalized triazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By carefully selecting the appropriate synthetic methodology and reaction conditions, chemists can access a diverse array of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. The continued exploration of the reactivity of this and related halogenated heterocycles will undoubtedly lead to the discovery of new and innovative chemical entities.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. National Institutes of Health. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. ResearchGate. [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[9][15][16]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. [Link]

  • (PDF) Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Presented at the 24th International Electronic Conference on Synthetic Organic Chemistry. ResearchGate. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. SpringerLink. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. SciSpace. [Link]

  • Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Chemical Communications (RSC Publishing). [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of trisubstituted 1,2,3‐triazole by SNAr type substitution reaction.. ResearchGate. [Link]

  • Scratching beneath the surface: catalyst evolution and reusability in the direct mechanocatalytic Sonogashira reaction. RSC Publishing. [Link]

  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Chemical Communications (RSC Publishing). [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]

  • Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]

Sources

Application Notes and Protocols for the N-arylation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylated azoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The 1,2,4-triazole moiety, in particular, is a privileged scaffold found in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. The development of robust and efficient methods for the N-arylation of substituted 1,2,4-triazoles is therefore of paramount importance for the rapid generation of new chemical entities in drug discovery programs.

This technical guide provides a detailed experimental framework for the N-arylation of 1-allyl-3,5-dibromo-1H-1,2,4-triazole, a versatile building block for the synthesis of novel, highly functionalized triazole derivatives. We will explore two powerful and widely applicable catalytic methodologies: a copper-catalyzed Chan-Evans-Lam (CEL) coupling and a palladium-catalyzed Buchwald-Hartwig amination. This guide will also cover the synthesis of the starting material, regiochemical considerations, reaction optimization, and detailed characterization of the resulting products.

Synthesis of the Starting Material: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The first step in our synthetic sequence is the preparation of the N-allylated starting material. This is typically achieved through a standard N-alkylation of the commercially available 3,5-dibromo-1H-1,2,4-triazole. The presence of a proton on one of the ring nitrogens allows for its facile deprotonation with a suitable base, followed by nucleophilic attack on an alkyl halide.

Rationale for Reagent Selection:

  • 3,5-dibromo-1H-1,2,4-triazole: The commercially available starting heterocycle.

  • Allyl bromide: A common and reactive source of the allyl group.

  • Potassium carbonate (K₂CO₃): An inexpensive and moderately strong base, sufficient to deprotonate the triazole.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that readily dissolves the triazole and the base, facilitating the reaction.

Experimental Protocol: N-Allylation of 3,5-dibromo-1H-1,2,4-triazole

  • To a stirred solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-allyl-3,5-dibromo-1H-1,2,4-triazole.

Expected Characterization Data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole:

  • ¹H NMR: Expect signals corresponding to the allyl protons, including a multiplet for the methine proton and doublets for the terminal vinyl protons.

  • ¹³C NMR: Expect signals for the two carbons of the triazole ring and the three carbons of the allyl group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₅H₅Br₂N₃.

N-Arylation Methodologies: A Comparative Overview

The N-arylation of 1-allyl-3,5-dibromo-1H-1,2,4-triazole can be approached using several modern cross-coupling techniques. Here, we focus on two of the most reliable and versatile methods: the copper-catalyzed Chan-Evans-Lam (CEL) coupling and the palladium-catalyzed Buchwald-Hartwig amination.

Regioselectivity Considerations:

The 1-allyl-3,5-dibromo-1H-1,2,4-triazole substrate has two available nitrogen atoms for arylation (N2 and N4). The regiochemical outcome of the N-arylation is influenced by a combination of electronic and steric factors. For N-substituted 1,2,4-triazoles, substitution at the N2 position is often favored. The presence of the allyl group at N1 may sterically hinder the adjacent N2 position to some extent, but electronic factors often play a dominant role in directing the incoming aryl group. It is crucial to experimentally determine the regioselectivity of the reaction, typically through NMR spectroscopic analysis of the product.

Protocol 1: Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)

The Chan-Evans-Lam (CEL) coupling is a powerful method for the formation of C-N bonds using a copper catalyst and an arylboronic acid as the arylating agent. This method is often favored for its mild reaction conditions and tolerance of a wide range of functional groups. We will adapt a procedure developed for the N-arylation of 3-bromo-1H-1,2,4-triazole[1].

Causality Behind Experimental Choices:

  • Copper(II) Acetate (Cu(OAc)₂): A common and effective copper catalyst for CEL couplings.

  • Arylboronic Acid: A readily available and generally stable source of the aryl group.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic organic base that facilitates the reaction.

  • Dichloromethane (DCM): A common organic solvent suitable for this transformation.

  • 4 Å Molecular Sieves: Added to remove any traces of water that could hydrolyze the boronic acid.

  • Oxygen (from an O₂ balloon): Often required as a co-oxidant in the catalytic cycle.

Experimental Protocol: Chan-Evans-Lam N-Arylation

  • To a flame-dried round-bottom flask, add 1-allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), arylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and 4 Å molecular sieves.

  • Evacuate and backfill the flask with oxygen (using an O₂ balloon).

  • Add anhydrous dichloromethane (DCM) via syringe.

  • Add DBU (2.0 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated product.

Data Presentation: Representative Arylboronic Acids and Expected Outcomes

EntryArylboronic AcidExpected ProductNotes
1Phenylboronic acid1-Allyl-2-phenyl-3,5-dibromo-1H-1,2,4-triazoleA baseline reaction to establish reactivity.
24-Methoxyphenylboronic acid1-Allyl-2-(4-methoxyphenyl)-3,5-dibromo-1H-1,2,4-triazoleElectron-donating groups are generally well-tolerated.
34-Fluorophenylboronic acid1-Allyl-2-(4-fluorophenyl)-3,5-dibromo-1H-1,2,4-triazoleElectron-withdrawing groups are also typically compatible.
43,5-Dimethylphenylboronic acid1-Allyl-2-(3,5-dimethylphenyl)-3,5-dibromo-1H-1,2,4-triazoleSteric hindrance on the aryl partner may affect reaction rates.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method typically employs a palladium precatalyst, a phosphine ligand, and a base. It is particularly effective for coupling aryl halides with a broad range of nitrogen nucleophiles.

Causality Behind Experimental Choices:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common and effective Pd(0) precatalyst.

  • Xantphos: A bulky and electron-rich bisphosphine ligand that is highly effective for C-N cross-coupling reactions.

  • Cesium Carbonate (Cs₂CO₃): A strong inorganic base often used in Buchwald-Hartwig aminations.

  • 1,4-Dioxane: A common solvent for this type of reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To a flame-dried Schlenk tube, add 1-allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), aryl halide (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated product.

Data Presentation: Representative Aryl Halides and Expected Outcomes

EntryAryl HalideExpected ProductNotes
1Bromobenzene1-Allyl-2-phenyl-3,5-dibromo-1H-1,2,4-triazoleA standard aryl bromide for initial screening.
24-Bromoanisole1-Allyl-2-(4-methoxyphenyl)-3,5-dibromo-1H-1,2,4-triazoleElectron-rich aryl halides are generally good substrates.
34-Chlorobenzonitrile1-Allyl-2-(4-cyanophenyl)-3,5-dibromo-1H-1,2,4-triazoleElectron-deficient aryl chlorides may require more forcing conditions.
42-Bromotoluene1-Allyl-2-(o-tolyl)-3,5-dibromo-1H-1,2,4-triazoleSterically hindered aryl halides can be more challenging.

Characterization of N-Arylated Products

Thorough characterization of the synthesized N-arylated 1-allyl-3,5-dibromo-1H-1,2,4-triazoles is essential to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of signals in the aromatic region corresponding to the newly introduced aryl group is a key indicator of successful N-arylation. The chemical shifts of the allyl protons may also be affected by the new substituent.

    • ¹³C NMR: The spectrum should show new signals corresponding to the carbons of the aryl ring, in addition to the signals for the triazole and allyl groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the regioselectivity of the N-arylation. For example, an HMBC correlation between a proton on the aryl ring and a carbon on the triazole ring can definitively establish the point of attachment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product and to support the proposed structure.

Safety and Handling

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin.

  • Organobromine Compounds: Many organobromine compounds are irritants and may be harmful if inhaled or absorbed through the skin.

  • Bases: Strong bases such as DBU and cesium carbonate are corrosive and should be handled with caution.

  • Solvents: Organic solvents such as DMF and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation of vapors and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Workflow and Mechanistic Overview

Diagram 1: Overall Synthetic Workflow

workflow start 3,5-Dibromo-1H-1,2,4-triazole step1 N-Allylation (Allyl Bromide, K₂CO₃, DMF) start->step1 intermediate 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole step1->intermediate step2a Chan-Evans-Lam Coupling (ArB(OH)₂, Cu(OAc)₂, DBU) intermediate->step2a step2b Buchwald-Hartwig Amination (Ar-X, Pd₂(dba)₃, Xantphos, Cs₂CO₃) intermediate->step2b product N-Arylated Product step2a->product step2b->product analysis Purification & Characterization (NMR, MS) product->analysis

Caption: Synthetic pathway from 3,5-dibromo-1H-1,2,4-triazole to N-arylated products.

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ pd_complex1->pd_complex2 HNR₂ amine_coordination Amine Coordination pd_complex3 Ar-Pd(II)(NR₂)L₂ pd_complex2->pd_complex3 Base deprotonation Deprotonation (Base) pd_complex3->pd0 product Ar-NR₂ pd_complex3->product reductive_elimination Reductive Elimination reactants Ar-X + HNR₂

Sources

application of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Unlocking New Avenues in Bioconjugation and Materials Science: The Application of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in Inverse-Electron-Demand Diels-Alder Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Foreword

In the dynamic landscape of chemical biology and materials science, the demand for versatile and efficient molecular building blocks is ever-present. The principles of "click chemistry," championed by K.B. Sharpless, have revolutionized how we construct complex molecular architectures by emphasizing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, the field is continually expanding to include other powerful transformations.[2][3][4][5]

This application note introduces a novel potential application for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole as a versatile reagent in the realm of bioorthogonal chemistry, specifically through the inverse-electron-demand Diels-Alder (iEDDA) reaction. While direct applications of this specific molecule in click chemistry are not yet extensively documented, its unique trifunctional nature—a reactive allyl group, two modifiable bromine atoms, and a stable triazole core—presents a compelling case for its utility. The 1,2,4-triazole scaffold itself is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding with biological targets.[6][7][8]

Herein, we will explore the untapped potential of this molecule, providing a scientifically grounded rationale and detailed protocols for its use. This guide is designed to empower researchers to leverage the unique properties of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in their synthetic endeavors, from complex bioconjugation to the development of novel functional materials.

Introduction to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: A Multifunctional Scaffold

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a strategically functionalized heterocyclic compound. Its core components offer distinct advantages for chemical synthesis:

  • 1,2,4-Triazole Core: This aromatic heterocycle is known for its high chemical and metabolic stability.[7] The nitrogen atoms can act as hydrogen bond acceptors, which is a valuable feature in drug design and molecular recognition.[6][7]

  • Allyl Group: The terminal alkene of the allyl group serves as a dienophile in iEDDA reactions, a powerful class of bioorthogonal click reactions.[9] This functionality allows for covalent bond formation with diene-containing molecules, often tetrazines, under mild, biocompatible conditions.

  • Dibromo Substituents: The two bromine atoms at the 3 and 5 positions of the triazole ring are excellent handles for further chemical modification. They can be readily substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups, thereby enabling the creation of diverse molecular libraries from a single precursor.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₅H₅Br₂N₃N/A
Molecular Weight282.92 g/mol N/A
Melting Point~201 °C (for 3,5-dibromo-1H-1,2,4-triazole)[10]
Boiling Point~364.8 °C (Predicted for 3,5-dibromo-1H-1,2,4-triazole)[10]
pKa~5.50 (Predicted for 3,5-dibromo-1H-1,2,4-triazole)[10]

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: A Bioorthogonal Tool

The iEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling the selective ligation of molecules in complex biological environments.[11][12] It typically involves the reaction of an electron-poor diene, most commonly a tetrazine, with an electron-rich dienophile, such as a strained alkene or alkyne.[9] The allyl group of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can serve as a competent dienophile in this reaction.

The key advantages of the iEDDA reaction include:

  • Extraordinary Reaction Kinetics: Some iEDDA reactions are among the fastest known bioorthogonal reactions.[12]

  • High Selectivity: The participating functional groups are abiotic and do not cross-react with biological nucleophiles or electrophiles.

  • Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, ambient temperature) without the need for cytotoxic catalysts like copper.[12]

Proposed iEDDA Reaction with 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The allyl group of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can react with a tetrazine-functionalized molecule (e.g., a protein, a fluorescent dye, or a surface) to form a stable dihydropyridazine product, which can then undergo a retro-Diels-Alder reaction to release dinitrogen gas and form a pyridazine.

Caption: Proposed iEDDA reaction pathway.

Note: The DOT script above is a template and requires actual image URLs for the chemical structures to render correctly. As I cannot generate images, I have used placeholder URLs. For a real application, these would be replaced with actual chemical structure images.

Experimental Protocols

The following protocols provide a framework for utilizing 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in iEDDA-mediated applications.

Protocol 1: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

This protocol is adapted from general procedures for the N-alkylation of triazoles and the synthesis of dibrominated triazoles.[10][13]

Materials:

  • 3,5-dibromo-1H-1,2,4-triazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for iEDDA Ligation with a Tetrazine-Labeled Fluorophore

This protocol outlines the conjugation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole to a tetrazine-functionalized fluorescent dye.

Materials:

  • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (in a suitable solvent, e.g., DMSO or DMF)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vial

  • HPLC for analysis and purification

Procedure:

  • Prepare a stock solution of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (e.g., 10 mM in DMSO).

  • Prepare a stock solution of the tetrazine-fluorophore (e.g., 1 mM in DMSO).

  • In a reaction vial, combine the tetrazine-fluorophore solution with PBS to the desired final concentration (e.g., 10 µM).

  • Add an excess of the 1-Allyl-3,5-dibromo-1H-1,2,4-triazole stock solution (e.g., 10-100 equivalents) to the tetrazine solution.

  • Incubate the reaction at room temperature or 37 °C. The reaction is typically rapid and can be monitored by the disappearance of the tetrazine's characteristic color and by HPLC-MS.

  • Upon completion, the product can be purified by reverse-phase HPLC.

Self-Validation: The formation of the desired product can be confirmed by a shift in the retention time on HPLC and by mass spectrometry, which will show the expected molecular weight of the conjugate.

Protocol 3: Post-Ligation Functionalization via Suzuki Cross-Coupling

This protocol demonstrates how the dibromo-triazole core can be further modified after the iEDDA reaction.

Materials:

  • The purified iEDDA product from Protocol 2

  • A boronic acid or ester (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water)

  • Reaction vial suitable for heating

Procedure:

  • Dissolve the purified iEDDA product (1.0 eq) in the solvent mixture in the reaction vial.

  • Add the boronic acid (2.5 eq) and the base (3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., 0.1 eq) under an inert atmosphere.

  • Seal the vial and heat the reaction mixture (e.g., to 80-100 °C) for the required time (monitor by HPLC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Self-Validation: The successful double substitution of the bromine atoms can be confirmed by a significant increase in the molecular weight as determined by mass spectrometry and by changes in the NMR spectrum.

Potential Applications and Experimental Workflows

The trifunctional nature of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole opens up a multitude of applications.

A. Drug Discovery and Development

The stable 1,2,4-triazole core is a common motif in pharmaceuticals.[6][14] This reagent can be used to:

  • Create PROTACs and other bifunctional molecules: One bromine can be functionalized with a ligand for a protein of interest, and the other with a ligand for an E3 ligase, with the allyl group serving as a point for attaching a third modality or a solubility enhancer.

  • Develop novel antibody-drug conjugates (ADCs): The allyl group can be used to attach the triazole scaffold to a tetrazine-modified antibody. The bromine atoms can then be used to attach two different small-molecule drugs, creating a dual-payload ADC.

ADC_Workflow A Tetrazine-Modified Antibody C Antibody-Triazole Conjugate A->C B 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole B->C iEDDA F Dual-Payload ADC C->F D Drug 1 (e.g., via Suzuki) D->F Post-conjugation functionalization E Drug 2 (e.g., via Suzuki) E->F

Caption: Workflow for dual-payload ADC synthesis.

B. Materials Science and Surface Chemistry
  • Functionalization of Surfaces: A tetrazine-modified surface (e.g., a sensor chip or a nanoparticle) can be readily functionalized with 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The bromine atoms then provide a platform for attaching other molecules, such as catalysts or recognition elements.

  • Polymer Chemistry: This molecule can be used as a monomer or a cross-linker in polymer synthesis, introducing reactive handles for post-polymerization modification.

Conclusion and Future Outlook

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a promising, yet underexplored, building block for click chemistry applications. Its allyl group provides a gateway to bioorthogonal iEDDA ligations, while the dibromo substitutions offer a canvas for extensive post-synthetic diversification. The protocols and workflows outlined in this application note provide a starting point for researchers to explore the utility of this versatile molecule in their respective fields. As the demand for sophisticated molecular constructs grows, the strategic application of such multifunctional reagents will undoubtedly play a pivotal role in advancing drug discovery, chemical biology, and materials science.

References

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
  • PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Chemical Communications (RSC Publishing). (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones.
  • ChemicalBook. (2025). 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6.
  • ResearchGate. (2025). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities.
  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics.
  • PMC. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation.
  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • PMC - PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • ResearchGate. (2025). Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond.
  • ResearchGate. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update.
  • PMC - PubMed Central. (n.d.). Designing Bioorthogonal Reactions for Biomedical Applications.
  • Building Blocks | Blog. (2020). Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications.
  • organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Wikipedia. (n.d.). Bioorthogonal chemistry.
  • MDPI. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • PMC - NIH. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • NIH. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio).
  • ResearchGate. (2022). (PDF) Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • PMC - NIH. (n.d.). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine.
  • ResearchGate. (2025). Discovery of novel functionalized 1,2,4-triazoles as PARP-1 inhibitors in breast cancer: Design, synthesis and antitumor activity evaluation.

Sources

Application Note & Protocols: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in the Synthesis of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The 1,2,4-triazole core is a privileged scaffold, central to the mechanism of action of market-leading azole antifungals like fluconazole and voriconazole.[1][2] This document provides a detailed technical guide on the strategic use of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole as a versatile building block for the synthesis of next-generation antifungal candidates. We will explore the underlying mechanism of triazole antifungals, the synthetic utility of this specific dibrominated precursor, and provide detailed, field-tested protocols for its application in palladium-catalyzed cross-coupling reactions.

The Central Role of Triazoles in Antifungal Therapy: Mechanism of Action

Triazole antifungal agents function by disrupting the integrity of the fungal cell membrane.[3] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound proteins.

The nitrogen atom at the N4 position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, while the substituted side chains interact with the surrounding amino acid residues.[5] This binding inhibits the enzyme, preventing the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt membrane structure and arrest fungal growth, leading to a potent fungistatic effect.[4]

Ergosterol_Pathway_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis cluster_drug Mechanism of Triazole Action cluster_membrane Fungal Cell Outcome Lanosterol Lanosterol Intermediate Epoxy Intermediate Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Membrane_Bad Disrupted Membrane (Toxic Sterol Accumulation) Intermediate:e->Membrane_Bad:w Leads to Membrane_Good Healthy Fungal Cell Membrane Ergosterol->Membrane_Good Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) Triazole->Intermediate Inhibition node_bad node_bad Growth_Arrest Fungal Growth Arrest Membrane_Bad->Growth_Arrest Synthetic_Utility cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Diverse Antifungal Scaffolds Start 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Stille Stille Coupling (R-SnBu₃) Start->Stille Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Prod1 Mono-substituted (C3 or C5) Suzuki->Prod1 Prod2 Symmetrical Di-substituted (C3 and C5) Suzuki->Prod2 Prod3 Asymmetrical Di-substituted (C3 and C5) Suzuki->Prod3 Stille->Prod1 Stille->Prod2 Stille->Prod3 Sonogashira->Prod1 Sonogashira->Prod2 Sonogashira->Prod3

Figure 2. Synthetic pathways using the dibromo-triazole scaffold.

Protocol 1: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Principle: This protocol describes the N-alkylation of commercially available 3,5-dibromo-1H-1,2,4-triazole. [6][7]The reaction proceeds via deprotonation of the triazole ring with a suitable base, followed by nucleophilic attack on allyl bromide. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the starting materials and its relatively low boiling point, which facilitates product isolation.

Reagent/MaterialM.W.AmountMolesNotes
3,5-dibromo-1H-1,2,4-triazole226.86 g/mol 5.0 g22.0 mmolStarting material.
Allyl bromide120.98 g/mol 2.93 g (2.1 mL)24.2 mmolUse fresh, handle in a fume hood.
Potassium carbonate (K₂CO₃)138.21 g/mol 6.08 g44.0 mmolAnhydrous, finely powdered.
Dichloromethane (DCM)-100 mL-Anhydrous solvent.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (5.0 g, 22.0 mmol) and anhydrous potassium carbonate (6.08 g, 44.0 mmol).

  • Add 100 mL of anhydrous dichloromethane.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add allyl bromide (2.1 mL, 24.2 mmol) to the suspension via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40°C).

  • Maintain reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with additional DCM (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be an off-white solid or oil. Purify by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Mono-Arylation via Suzuki-Miyaura Cross-Coupling

Principle: This protocol details the synthesis of a key antifungal pharmacophore by coupling the dibromo-triazole with 2,4-difluorophenylboronic acid. The 2,4-difluorophenyl moiety is a critical component of highly effective drugs like fluconazole and voriconazole. [8]A palladium catalyst, typically with phosphine ligands, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [9][10]Using approximately one equivalent of the boronic acid favors mono-substitution.

Experimental_Workflow Start 1. Combine Reactants - Dibromo-triazole - Boronic Acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) Degas 2. Degas Mixture (Argon sparging for 15 min) Start->Degas Add_Catalyst 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Add_Catalyst Reflux 4. Heat to Reflux (80-90°C, 8-12h) Monitor by TLC/LC-MS Add_Catalyst->Reflux Workup 5. Aqueous Workup - Dilute with H₂O - Extract with Ethyl Acetate Reflux->Workup Purify 6. Purification (Flash Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Figure 3. General workflow for Suzuki-Miyaura cross-coupling.
Reagent/MaterialM.W.AmountMolesNotes
1-Allyl-3,5-dibromo-1H-1,2,4-triazole266.94 g/mol 1.0 g3.75 mmolFrom Protocol 1.
2,4-Difluorophenylboronic acid157.91 g/mol 0.65 g4.12 mmolKey coupling partner.
Potassium carbonate (K₂CO₃)138.21 g/mol 1.55 g11.25 mmolBase.
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.22 g0.19 mmolCatalyst (4 mol%). Handle with care.
1,4-Dioxane / Water-20 mL / 5 mL-Solvent system (4:1 ratio).

Procedure:

  • In an oven-dried Schlenk flask, combine 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 g, 3.75 mmol), 2,4-difluorophenylboronic acid (0.65 g, 4.12 mmol), and potassium carbonate (1.55 g, 11.25 mmol).

  • Add the 1,4-dioxane (20 mL) and water (5 mL) solvent mixture.

  • Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.22 g, 0.19 mmol).

  • Place the flask in a preheated oil bath at 90°C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-coupled product.

  • Upon completion, cool the reaction to room temperature and dilute with 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Structure-Activity Relationship (SAR) and Further Modifications

The protocols above provide a foundation for extensive SAR studies. The remaining bromine atom on the mono-arylated product can be subjected to a second, different cross-coupling reaction to generate asymmetrical derivatives.

PositionModificationPotential Impact on Antifungal ActivityRationale / Example
C3/C5 Small, polar groupsDecreased activityMay not effectively occupy the hydrophobic pocket of CYP51.
C3/C5 Bulky, hydrophobic aryl/heteroaryl groupsIncreased activityEnhanced van der Waals interactions within the enzyme's active site. [11]
C3/C5 Halogenated phenyl rings (e.g., -F, -Cl)Potentiated activityHalogens can form crucial interactions and alter electronic properties. The 2,4-difluorophenyl group is a classic example. [5][8]
N1-Allyl Oxidation to epoxide, then opening with a triazoleIncreased potencyThis "side-chain" modification mimics the core structure of fluconazole, potentially improving binding and pharmacokinetic properties. [12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no reaction Inactive catalyst; Insufficient degassing; Poor quality base/solvents.Use a fresh batch of palladium catalyst; Ensure thorough degassing with an inert gas; Use anhydrous solvents and a finely powdered, dry base.
Formation of di-substituted byproduct in mono-arylation Boronic acid stoichiometry too high; Long reaction time.Use closer to 1.0-1.1 equivalents of boronic acid; Monitor the reaction closely and stop it once the starting material is consumed.
Formation of homocoupled boronic acid byproduct Presence of oxygen; Inefficient transmetalation.Improve degassing procedure; Ensure the base is sufficiently strong and soluble to facilitate the catalytic cycle.
Difficult purification Products have similar polarity.Optimize the gradient for column chromatography; Consider reverse-phase chromatography if necessary.

References

  • Kathiravan, M. K., et al. (2012). The biology and chemistry of antifungal agents: A review. Bioorganic & Medicinal Chemistry, 20(19), 5678-5698. [Link]

  • EBSCO (n.d.). Triazole antifungals. Research Starters. [Link]

  • Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1716. [Link]

  • Asati, V., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 85-90. [Link]

  • Wang, J., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(11), 17826-17841. [Link]

  • Wang, J., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 1665-1675. [Link]

  • Gao, C., et al. (2011). Synthesis and antifungal activity of novel triazole derivatives. Archives of Pharmacal Research, 34(10), 1649-1656. [Link]

  • Sun, P., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Letters in Drug Design & Discovery, 12(1). [Link]

  • Dana, P. F. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 2(1). [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Song, D., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters, 30(4), 126951. [Link]

  • Wang, G., et al. (2018). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry, 61(4), 1570-1587. [Link]

  • Li, Y., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 22(1). [Link]

  • El-Sayed, N., et al. (2021). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 354(10), 2100171. [Link]

  • Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105223. [Link]

  • Kumar, R., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 4(7), 2728. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI Books. [Link]

  • Al-Omar, M. A. (2010). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Molecules, 15(4), 2526-2538. [Link]

  • Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 2516-2522. [Link]

  • Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc, 2025(5), 12406. [Link]

  • Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Valdivia, A. K. E., & Cisneros-Yáñez, E. (2019). Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach. Organic & Medicinal Chemistry International Journal, 8(2). [Link]

  • MacLeod, M. J., & Watson, A. J. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(8), 1935-1945. [Link]

  • Fadda, A. A., et al. (2023). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Uozumi, Y. (2017). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Martirosyan, A. R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Chemistry of Heterocyclic Compounds, 56(11), 1428-1433. [Link]

  • Kadhim, A. S., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 65-81. [Link]

  • Valkonen, J., et al. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]

  • Thomas, J., et al. (2021). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Semantic Scholar. [Link]

  • Organic Chemistry Explained!. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. [Link]

  • Sharma, D., et al. (2011). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc. [Link]

Sources

Application Note: A Multi-technique Approach for the Characterization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Recognizing the critical need for unambiguous structural elucidation and purity assessment, this document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for researchers, scientists, and professionals in drug development. This guide is designed to be a practical resource, blending theoretical principles with field-proven insights to ensure the integrity and reproducibility of analytical outcomes.

Introduction: The Significance of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral agents.[1][3][4] The introduction of an allyl group and two bromine atoms to the triazole ring in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole creates a versatile building block for further synthetic modifications, such as cross-coupling reactions.[5] The bromine atoms can serve as handles for introducing diverse functionalities, while the allyl group can be modified through various addition reactions. Given its potential in the synthesis of novel therapeutic agents, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This application note details a multi-pronged analytical approach to ensure a comprehensive understanding of the molecule's properties.

Analytical Workflow: A Holistic Characterization Strategy

A logical and sequential application of various analytical techniques is crucial for the complete characterization of a novel chemical entity like 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The following workflow is recommended to move from initial structural confirmation to quantitative purity assessment.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Synthesis of 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation Purification->NMR Primary Analysis MS Mass Spectrometry - Molecular Weight - Isotopic Pattern NMR->MS FTIR FTIR Spectroscopy - Functional Groups MS->FTIR HPLC HPLC Analysis - Purity Assessment - Quantification FTIR->HPLC Secondary Analysis EA Elemental Analysis - Elemental Composition HPLC->EA Final Verification

Caption: Recommended analytical workflow for the characterization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. Both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic signals of the allyl group and the triazole proton (if present) are key identifiers.

  • ¹³C NMR: Determines the number of non-equivalent carbon atoms and their chemical environment. This is crucial for confirming the carbon skeleton of the molecule.

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Allyl -CH₂-~4.9 - 5.2Doublet of triplets~50 - 55
Allyl =CH-~5.9 - 6.2Multiplet~130 - 135
Allyl =CH₂~5.2 - 5.4Multiplet~118 - 122
Triazole C3-Br--~135 - 140
Triazole C5-Br--~145 - 150
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[6][10]

Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Signature

Mass spectrometry is indispensable for determining the molecular weight of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and confirming the presence of two bromine atoms through their characteristic isotopic pattern.

The Power of the Bromine Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic cluster in the mass spectrum for any bromine-containing fragment. For a molecule with two bromine atoms, the expected isotopic pattern for the molecular ion [M]⁺˙ will be a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This provides a definitive signature for the presence of two bromine atoms.

Predicted Mass Spectrometry Data
Ion m/z (calculated) Relative Intensity
[C₅H₅⁷⁹Br₂N₃]⁺˙268.88~25%
[C₅H₅⁷⁹Br⁸¹BrN₃]⁺˙270.88~50%
[C₅H₅⁸¹Br₂N₃]⁺˙272.88~25%
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Analyze the isotopic pattern to confirm the presence of two bromine atoms.

    • If using HRMS, compare the measured accurate mass with the calculated exact mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights. Common fragmentation pathways for 1,2,4-triazoles can involve the loss of N₂ or HCN.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse for determining the purity of the synthesized 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and for quantifying its concentration in various matrices.

Method Development Considerations

Given the structure of the target molecule, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point. The choice of column, mobile phase, and detector are critical for achieving good separation and sensitivity.

HPLC_Method_Development Analyte 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole Column Column Selection (e.g., C18, C8) Analyte->Column MobilePhase Mobile Phase (Acetonitrile/Water or Methanol/Water) Column->MobilePhase Detector Detector (UV-Vis, DAD) MobilePhase->Detector Optimization Optimization (Gradient, Flow Rate, Temperature) Detector->Optimization ValidatedMethod Validated HPLC Method Optimization->ValidatedMethod

Caption: Key considerations for developing an HPLC method for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

General HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shaping).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for the optimal wavelength using a DAD (likely in the range of 210-260 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Monitor the chromatogram for the main peak and any impurities.

    • Purity can be calculated based on the area percentage of the main peak. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Expected Characteristic Absorption Bands

Based on the structure and literature data for similar compounds, the following characteristic IR absorption bands are expected:[11][12][13]

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretch (allyl, sp²)~3080 - 3100
C-H stretch (allyl, sp³)~2920 - 2980
C=C stretch (allyl)~1640 - 1650
C=N and N=N stretch (triazole ring)~1450 - 1600
C-N stretch (triazole ring)~1250 - 1350
C-Br stretch~500 - 650
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • A sufficient number of scans should be co-added to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Elemental Analysis: Confirming Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared with the theoretical values to confirm the empirical formula.

Theoretical Elemental Composition

For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (C₅H₅Br₂N₃):

  • Carbon (C): 22.18%

  • Hydrogen (H): 1.86%

  • Nitrogen (N): 15.51%

  • Bromine (Br): 59.45%

Experimental Protocol for Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the highly purified and dried sample.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Analysis: The experimental percentages of C, H, and N are compared with the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Conclusion

The comprehensive analytical characterization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is essential for its application in drug discovery and development. The integrated use of NMR, MS, HPLC, FTIR, and elemental analysis, as detailed in these application notes and protocols, provides a robust framework for unambiguous structure elucidation, purity assessment, and quality control. By understanding the principles behind each technique and following these validated methodologies, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent studies.

References

  • Hwang, L.-C., Jane, S.-Y., Lai, H.-Y., Tu, C.-H., & Lee, G.-H. (2006). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][6][7]-triazin-8(7H)-one. Molecules, 11(6), 444–452. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Rasayan Journal of Chemistry.
  • Sci-Hub. (n.d.). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][6][7]-triazin-8(7H)-one | Molecules, 11(6), 444–452. [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2020). BMC Chemistry, 14(1), 5. [Link]

  • Jadhav, S. D., et al. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Oriental Journal of Chemistry, 26(2), 725-728.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018). International Journal of ChemTech Research, 11(01), 22-31.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). Journal of the Egyptian National Cancer Institute, 34(1), 48. [Link]

  • Malani, A. H., et al. (2018). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. Chemistry & Biology Interface, 8(5), 269-278.
  • Li, Y., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. RSC Advances, 8(45), 25489-25495.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2021). Molecules, 26(11), 3185. [Link]

  • Creation of Novel Heterocyclic Compounds from (Triazole) Derivatives and Assessment of Their Biological Functions. (2024). International Journal of Pharmaceutical and Life Sciences, 5(2), 1-10.
  • Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. (2024). Andrology, 14(1), 1000351.
  • El-Faham, A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. (2022). Chemical and Applied Science Transactions, 5(2), 07.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). Journal of Education for Pure Science-University of Thi-Qar, 8(3).
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2023). ACS Omega, 8(48), 45969–45980. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2013). International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). Sci. Revs. Chem. Commun., 2(3), 192-196.
  • Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.
  • Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. (n.d.). Benchchem.
  • 1H NMR interpretation of an 1,2,3-triazole. (2016). Reddit. [Link]

  • 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • 1,2,4-Triazole. (n.d.). In Wikipedia. [Link]

  • 3,5-Dibromo-1-ethenyl-1,2,4-triazole. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers and drug development professionals optimize their synthetic procedures, improve yields, and ensure high purity of the final product.

Overview of the Synthetic Pathway

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is typically achieved via a two-step process. First, the commercially available 1H-1,2,4-triazole undergoes electrophilic bromination to yield the 3,5-dibromo-1H-1,2,4-triazole intermediate. This intermediate is then subjected to N-alkylation using an allyl halide. While seemingly straightforward, both steps present unique challenges that can significantly impact the overall yield and purity. The most critical challenge is controlling the regioselectivity during the N-alkylation step.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation cluster_2 Key Challenge start 1H-1,2,4-triazole intermediate 3,5-dibromo-1H-1,2,4-triazole start->intermediate Br₂, NaOH/H₂O or NBS start->intermediate end_product 1-Allyl-3,5-dibromo-1H-1,2,4-triazole intermediate->end_product Allyl Bromide, Base (e.g., K₂CO₃) intermediate->end_product regio Regioisomer Formation (N1 vs. N4 alkylation) end_product->regio Potential Issue

Caption: Overall synthetic workflow for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Part 1: Bromination of 1H-1,2,4-triazole

Question 1: My yield of 3,5-dibromo-1H-1,2,4-triazole is significantly lower than the reported ~65-75%. What are the likely causes?

Answer: Low yields in the bromination step typically stem from three primary issues: incomplete reaction, product degradation, or loss during workup.

  • Incomplete Reaction: Ensure that the stoichiometry of your brominating agent is correct. A common procedure uses bromine in an aqueous solution of sodium hydroxide, added concurrently to the triazole solution at 0°C.[1] The temperature must be carefully controlled, as allowing it to rise prematurely can lead to side reactions.

  • Reaction Control: The reaction is exothermic. Slow, dropwise addition of the bromine and NaOH solutions is critical to keep the internal temperature below 20°C.[1] A rapid addition can cause localized heating, leading to the formation of unidentified byproducts.

  • Workup and Isolation: The product is precipitated by acidifying the reaction mixture with concentrated HCl.[1] Ensure the pH is sufficiently acidic to fully protonate the triazole and cause precipitation. The product should be washed thoroughly with cold water to remove inorganic salts. Inadequate washing can lead to impurities and an artificially high crude weight.

Question 2: I am observing significant amounts of mono-brominated triazole in my crude product. How can I drive the reaction to completion?

Answer: Formation of 3-bromo-1H-1,2,4-triazole indicates insufficient bromination.[2]

  • Increase Bromine Equivalents: While the literature suggests specific molar ratios, you may need to empirically increase the equivalents of bromine slightly (e.g., by 5-10%) to ensure full conversion.

  • Extend Reaction Time: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction has gone to completion.[1]

  • Alternative Brominating Agents: While elemental bromine is common, N-Bromosuccinimide (NBS) can also be used and is sometimes considered a milder and more selective brominating agent for heterocyclic systems.[3]

Part 2: N-Alkylation of 3,5-dibromo-1H-1,2,4-triazole

This step is the most critical for achieving a high yield of the desired product due to the challenge of regioselectivity.

Question 3: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the N-alkylation?

Answer: This is the most common and significant challenge. The 1,2,4-triazole ring has two available nitrogen atoms for alkylation (N1 and N4), leading to regioisomers. While the 3,5-dibromo intermediate is symmetric, alkylation at N1 or N4 still produces distinct products, though in this specific case they are identical due to symmetry. The challenge becomes more pronounced with unsymmetrical triazoles. However, controlling the reaction conditions is key to maximizing the yield of the desired isomer and minimizing byproducts like the N4-alkylated product or over-alkylation.[4][5]

The choice of base, solvent, and temperature heavily influences the ratio of N1 to N4 alkylation.[5][6]

ParameterCondition Favoring N1-Alkylation (Kinetic Product)Condition Favoring N4-Alkylation (Thermodynamic Product)Rationale
Base Weak, non-nucleophilic bases (e.g., DBU) or heterogeneous bases (e.g., K₂CO₃).[5][7]Strong, soluble bases (e.g., NaH, NaOH).[6]Strong bases fully deprotonate the triazole, creating a delocalized anion. The N4 position is often more sterically accessible and can be the thermodynamic sink. Weaker or heterogeneous bases create a lower concentration of the anion, favoring the kinetically preferred N1 attack.[5]
Solvent Aprotic, less polar solvents (e.g., Acetonitrile, THF, Acetone).[5][7][8]Polar, aprotic solvents (e.g., DMF).Polar aprotic solvents like DMF can stabilize the transition state leading to the N4 product. Less polar solvents often favor the N1 isomer.[5]
Temperature Lower temperatures (e.g., 0°C to Room Temp).Higher temperatures (e.g., >80°C).Alkylation at N1 is typically the kinetically favored pathway. Higher temperatures provide the energy to overcome the barrier to the more thermodynamically stable N4 isomer, potentially leading to isomer scrambling.

Our recommendation for maximizing 1-Allyl-3,5-dibromo-1H-1,2,4-triazole yield is to favor the N1-alkylation conditions. A combination of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at a moderately elevated temperature (e.g., 40-50°C) provides a good balance of reactivity and selectivity.[7]

G cluster_0 Troubleshooting N-Alkylation Regioselectivity cluster_base Base Selection cluster_solvent Solvent Selection cluster_temp Temperature Control start Low yield of desired isomer? check_base What base was used? start->check_base strong_base Strong (NaH, NaOH)? -> Favors N4/mixtures check_base->strong_base weak_base Weak/Heterogeneous (K₂CO₃, DBU)? -> Favors N1 check_base->weak_base check_solvent What solvent was used? polar_solvent Polar Aprotic (DMF)? -> Favors N4/mixtures check_solvent->polar_solvent less_polar_solvent Less Polar (MeCN, THF)? -> Favors N1 check_solvent->less_polar_solvent check_temp What temperature was used? strong_base->check_solvent weak_base->check_solvent polar_solvent->check_temp less_polar_solvent->check_temp high_temp High Temp (>80°C)? -> Favors N4/mixtures low_temp Low/Moderate Temp? -> Favors N1

Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.

Question 4: I am not getting full conversion of my 3,5-dibromo-1H-1,2,4-triazole starting material. Can I increase the temperature or use a stronger base?

Answer: While increasing temperature or using a stronger base can drive the reaction to completion, it often comes at the cost of selectivity and can lead to the formation of undesired byproducts.

  • Over-alkylation: Using a strong base like NaH can lead to the formation of a quaternary triazolium salt, which is a common side reaction.

  • Alternative Alkylating Agent: If allyl bromide is not reactive enough under milder conditions, consider using allyl iodide, which is a better leaving group. This can be generated in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to the reaction mixture (Finkelstein reaction).

  • Patience: N-alkylation of heterocyclic compounds can be slow. Ensure the reaction is monitored by TLC or LC-MS and allowed to proceed for an adequate amount of time (often 12-24 hours) before resorting to harsher conditions.

Question 5: How do I effectively purify the final product and remove unreacted starting material or isomers?

Answer: Purification can be challenging due to the similar polarities of the starting material and the product.

  • Aqueous Workup: First, filter off the inorganic base (e.g., K₂CO₃). Then, perform a standard aqueous workup. Washing the organic layer with water will remove residual base and highly polar impurities.

  • Column Chromatography: This is the most effective method for purification. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The N-alkylated product is generally less polar than the N-H starting material and will elute first.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>95%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain highly pure material.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

This protocol is adapted from established procedures.[1]

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, add 1H-1,2,4-triazole (1.0 eq), water (approx. 12 mL/g of triazole), and dichloromethane (DCM, approx. 4 mL/g of triazole). Cool the mixture to 0°C in an ice bath.

  • Reagent Preparation: In one dropping funnel, prepare a solution of bromine (2.1 eq) in DCM (4 mL/g of bromine). In the second dropping funnel, prepare a solution of sodium hydroxide (3.0 eq) in water (3 mL/g of NaOH).

  • Reaction: Add the bromine and sodium hydroxide solutions simultaneously and dropwise to the stirred triazole mixture. Carefully monitor the rate of addition to ensure the internal temperature does not exceed 20°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Workup: Cool the mixture back to 0°C. Slowly and carefully add concentrated hydrochloric acid (approx. 1.2 eq) to acidify the solution (target pH ~1-2).

  • Isolation: A solid precipitate will form. Isolate the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral. Dry the product under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole as a white to off-white solid. (Expected Yield: ~65%).[1]

Protocol 2: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

This protocol is based on optimized conditions for selective N1-alkylation.[7]

  • Setup: To a round-bottom flask, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (MeCN, approx. 10 mL/g of triazole).

  • Reagent Addition: Add allyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 40-50°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). Available at: [Link]

  • Zhang, H-X., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at: [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128929. Available at: [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 19. Available at: [Link]

  • Davenport, T., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. Available at: [Link]

  • Shah, P., & Nagarkar, S. (2014). Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. Available at: [Link]

  • Chen, Y., et al. (2017). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 15(31), 6548-6551. Available at: [Link]

  • Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • Chen, X., et al. (2019). Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. Asian Journal of Organic Chemistry, 8(8), 1254-1257. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. Retrieved January 19, 2026, from [Link]

  • Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing a significantly low yield of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole after performing column chromatography on silica gel. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery after column chromatography is a frequent issue in the purification of heterocyclic compounds. Several factors could be contributing to this problem. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes and Solutions:

  • Compound Instability on Silica Gel: 1,2,4-triazoles can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[1]

    • Troubleshooting Step: Before committing your entire batch to a column, perform a stability test. Spot your crude product on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or streaking that wasn't present initially, your compound may be degrading.

    • Solution:

      • Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar tertiary amine, such as triethylamine (0.1-1%).[1]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind irreversibly to the silica gel.

    • Troubleshooting Step: After running your column, you can try to flush it with a very polar solvent like methanol or a mixture of dichloromethane and methanol to see if any of your product elutes.

    • Solution:

      • Use a More Polar Eluent: Gradually increasing the polarity of your mobile phase during the column run can help elute more tightly bound compounds.

      • Pre-adsorption (Dry Loading): Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can sometimes improve resolution and recovery.[1]

  • Improper Solvent System Selection: If the eluent is not polar enough, your compound may not move down the column effectively. Conversely, if it's too polar, it may co-elute with impurities.

    • Troubleshooting Step: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for your target compound should be between 0.2 and 0.4 for good separation.

    • Solution: Systematically test different solvent systems. A good starting point for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and lower yields of the pure product.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. If you need to purify a large amount of material, it's better to use a larger column or run multiple smaller columns.

Issue 2: Persistent Impurities After Purification

Question: I've purified my 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, but my analytical data (NMR, GC-MS) still shows the presence of impurities. How can I identify and remove them?

Answer:

Identifying and removing persistent impurities is crucial for obtaining a high-purity final product. The nature of these impurities will depend on the synthetic route used to prepare the 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials: The most common impurities are often the starting materials. For the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, this would likely be 3,5-dibromo-1H-1,2,4-triazole and an allyl halide (e.g., allyl bromide).

    • Identification: Compare the spectral data of your purified product with that of the starting materials. For example, the NH proton of the starting triazole will have a characteristic signal in the 1H NMR spectrum that should be absent in the N-allylated product.[2]

    • Removal:

      • Column Chromatography: A well-optimized column chromatography protocol should be able to separate the product from the starting materials.

      • Liquid-Liquid Extraction: If the starting triazole is acidic, you may be able to remove it by washing an organic solution of your product with an aqueous base (e.g., dilute NaOH or NaHCO3).[3][4] The deprotonated starting material will move into the aqueous layer. Be sure to neutralize the aqueous layer and extract it back with an organic solvent to confirm the presence of the starting material.

  • Regioisomers: Alkylation of 1,2,4-triazoles can sometimes lead to the formation of different isomers (e.g., N1 vs. N2 or N4 alkylation).[5]

    • Identification: Isomers can be difficult to distinguish. High-resolution analytical techniques like HPLC and high-field NMR may be necessary to identify their presence.

    • Removal:

      • Fractional Recrystallization: If the isomers have different solubilities, it may be possible to separate them by carefully recrystallizing the mixture.

      • Preparative HPLC: For challenging separations, preparative HPLC is often the most effective method.[6]

  • Side-Reaction Byproducts: Depending on the reaction conditions, various side reactions can occur, leading to the formation of byproducts.

    • Identification: Mass spectrometry (GC-MS or LC-MS) is a powerful tool for identifying the molecular weights of unknown impurities, which can provide clues to their structures.

    • Removal: A combination of purification techniques may be necessary. For example, an initial purification by column chromatography could be followed by a final polishing step using recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole on silica gel?

A1: A good starting point for determining the optimal eluent for column chromatography is to use a mixture of a non-polar and a moderately polar solvent. For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, we recommend starting with a solvent system of Hexanes:Ethyl Acetate . You can begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the polarity by moving to 8:2, 7:3, and so on, while monitoring the separation on a TLC plate. The goal is to achieve an Rf value of 0.2-0.4 for your product.

Solvent System (Hexanes:Ethyl Acetate) Expected Rf Range (Approximate) Recommendation
95:50.5 - 0.7May be too non-polar, good for eluting non-polar impurities.
90:100.3 - 0.5A good starting point for optimization.
80:200.1 - 0.3Likely to be a suitable eluent for the product.

Q2: Can I purify 1-Allyl-3,5-dibromo-1H-1,2,4-triazole by recrystallization? If so, what solvents should I try?

A2: Yes, recrystallization is a powerful technique for purifying solid organic compounds and can be very effective for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole if it is a solid at room temperature.[6] The key is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but insoluble at low temperatures.[6]

Recommended Solvents to Screen for Recrystallization:

  • Single Solvents:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Hexanes

  • Solvent Pairs: If a single solvent is not effective, a mixed solvent system can be used.[6] Common pairs include:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

Step-by-Step Recrystallization Protocol:

  • Dissolve your crude product in the minimum amount of boiling solvent.[6]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]

  • Dry the crystals under vacuum.

Q3: My purified product is an oil, but I expected a solid. What should I do?

A3: The phenomenon of a compound appearing as an oil instead of a solid is known as "oiling out." This often occurs when impurities are present, which can depress the melting point of the compound.

Troubleshooting "Oiling Out":

  • Re-dissolve and Re-precipitate: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Then, warm the mixture until it becomes clear again and allow it to cool slowly.[6]

  • Trituration: Add a small amount of a solvent in which your product is insoluble but the impurities are soluble. Stir the mixture vigorously. The product may solidify.

  • Further Purification: The presence of the oil may indicate that further purification is necessary. Consider re-purifying a small sample by column chromatography.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can induce crystallization.

Q4: What are the expected 1H NMR signals for pure 1-Allyl-3,5-dibromo-1H-1,2,4-triazole?

A4: While we do not have a literature spectrum for this specific compound, we can predict the expected signals in the 1H NMR spectrum based on its structure. The spectrum should be relatively simple and characteristic.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Allyl CH2 (next to N)~4.5 - 5.0Doublet of triplets (dt) or complex multiplet2H
Allyl CH (internal)~5.8 - 6.2Multiplet (ddt)1H
Allyl CH2 (terminal)~5.2 - 5.5Multiplet (dq)2H

Note: The exact chemical shifts and coupling constants will depend on the solvent used for the NMR analysis.

Experimental Workflow and Logic Diagrams

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) crude->workup drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) workup->drying concentration Concentration in vacuo drying->concentration purification Primary Purification concentration->purification column Column Chromatography purification->column Complex mixture or oil recrystallization Recrystallization purification->recrystallization Crude solid analysis Purity Analysis (TLC, NMR, GC-MS, HPLC) column->analysis recrystallization->analysis pure_product Pure 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole analysis->pure_product Purity > 95%

Caption: A general workflow for the purification of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low yields during purification.

LowYieldTroubleshooting start Low Yield Observed check_stability Check Compound Stability on Silica Gel start->check_stability stable Compound is Stable check_stability->stable unstable Compound is Unstable check_stability->unstable Degradation observed optimize_solvent Optimize Solvent System (TLC) stable->optimize_solvent No degradation check_loading Check Column Loading optimize_solvent->check_loading check_loading->optimize_solvent Re-run with lower loading change_stationary_phase Use Alumina or Deactivated Silica unstable->change_stationary_phase change_stationary_phase->optimize_solvent Re-optimize for new stationary phase

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving the versatile building block, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The presence of two bromine atoms on the triazole core offers a powerful handle for sequential or double functionalization, making it a valuable substrate in the synthesis of complex molecules.

Optimizing catalyst loading is a critical exercise in synthetic chemistry, balancing reaction efficiency with economic and practical considerations. Excessive catalyst loading increases costs and the burden of removing residual palladium from the final product—a crucial step in pharmaceutical development. Conversely, insufficient loading leads to low yields and incomplete reactions. This guide is structured to address common challenges in a direct question-and-answer format, providing not just procedural steps but the underlying scientific rationale to empower your experimental design.

General FAQs for Cross-Coupling Reactions

This section addresses overarching issues common to Suzuki-Miyaura, Heck, and Sonogashira reactions.

Q1: My cross-coupling reaction shows very low or no conversion. What are the first steps to troubleshoot?

A1: When faced with a failed reaction, a systematic check of the fundamentals is essential.

  • Reagent Integrity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen are detrimental to many palladium-catalyzed reactions. Solvents should be freshly distilled or from a reliable commercial source.

  • Inert Atmosphere: These reactions are highly sensitive to air. Confirm that your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) and maintained under a positive pressure of an inert gas.[1]

  • Catalyst Activity: The palladium source and ligands are the heart of the reaction. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust precatalyst system.[3]

Q2: I observe a black precipitate forming in my reaction flask. What is it and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition. It signifies that the active, soluble Pd(0) species has aggregated into an inactive, heterogeneous form. This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Contaminants in reagents or solvents can "poison" the catalyst.

  • Poor Ligand Choice: The ligand's primary role is to stabilize the Pd(0) center. If the ligand is not robust enough or is used in an incorrect ratio, aggregation can occur. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often improve catalyst stability. Some anecdotal evidence suggests certain solvents, like THF, might promote the formation of palladium black under specific conditions.[1]

Q3: My results are not reproducible. What factors are most critical for consistency?

A3: Reproducibility issues are common and often frustrating. Precision and consistency in your setup are paramount.

  • Reagent Purity: Even trace impurities can have a significant impact. Ensure you are using reagents from the same batch or of equivalent purity for each run.

  • Inert Atmosphere Technique: Variations in degassing efficiency or small leaks in your system can lead to inconsistent results. Robust Schlenk line or glovebox techniques are crucial.

  • Order of Addition: The sequence in which reagents are added can sometimes influence the formation and stability of the active catalyst. Maintain a consistent order of addition across all experiments.

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.

Workflow for Troubleshooting a Failed Coupling Reaction

The following diagram outlines a logical workflow for diagnosing and resolving common issues in cross-coupling reactions.

start Low / No Product Yield reagents Verify Reagent Purity & Integrity (Substrates, Solvent, Base) start->reagents Start Here atmosphere Ensure Strict Inert Atmosphere (Degassing, Schlenk/Glovebox) reagents->atmosphere Reagents OK? catalyst Screen Catalyst System (Pd Source & Ligand) atmosphere->catalyst Atmosphere OK? conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions Still No/Low Yield? success Reaction Successful conditions->success Optimization Complete

Caption: A decision tree for systematic troubleshooting of coupling reactions.

Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the dibromo-triazole and various organoboron reagents.

Q4: I am attempting a Suzuki coupling with 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and getting poor results. What catalyst system should I start with?

A4: The 1,2,4-triazole core presents a unique challenge, as the nitrogen lone pairs can coordinate to the palladium center and inhibit catalysis. Therefore, the choice of ligand is critical.

  • Ligand Selection: For electron-deficient heterocyclic halides, bulky, electron-rich phosphine ligands are often the best starting point. Buchwald ligands (e.g., SPhos, XPhos) or other sterically hindered ligands like P(t-Bu)₃ are excellent candidates.[4] Pd(dppf)Cl₂ is another reliable precatalyst for Suzuki reactions.[5]

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[2][6] Modern, well-defined precatalysts can offer improved reliability.[3]

  • Base and Solvent: The choice of base is crucial. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ often outperform weaker ones.[7] Anhydrous polar aprotic solvents such as 1,4-dioxane, DME, or THF are commonly used.[5]

Q5: I want to perform a selective mono-arylation. Which bromine is more reactive?

A5: The relative reactivity of the C3 and C5 bromines is not immediately obvious and will be influenced by the electronic and steric environment. A systematic experimental approach is the best way to determine selectivity. We recommend starting with conditions aimed at mono-coupling (using 1.0-1.1 equivalents of the boronic acid) and analyzing the resulting product mixture via techniques like ¹H NMR or LC-MS to identify the major regioisomer. Factors like the choice of ligand and reaction temperature can sometimes be tuned to favor one position over the other.

Data Presentation: Initial Catalyst System Screening

The following table provides a template for a systematic screening of catalyst systems for the mono-Suzuki coupling of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole with phenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane100High
2Pd₂(dba)₃ (1%)P(t-Bu)₃ (4%)K₃PO₄ (2.0)Dioxane100Moderate
3Pd(dppf)Cl₂ (2%)NoneK₂CO₃ (2.0)DME80Low
4Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.0)Toluene110Very Low

This table presents hypothetical data for illustrative purposes. Actual results will be substrate-dependent.

Heck Coupling: Aryl-Alkene Bond Formation

The Heck reaction enables the coupling of the dibromo-triazole with alkenes to introduce vinyl groups.[8]

Q6: What are the key considerations for optimizing catalyst loading in a Heck reaction with this substrate?

A6: The Heck reaction is typically catalyzed by palladium complexes and requires a base.[8]

  • Catalyst System: Pd(OAc)₂ is a common and inexpensive precatalyst. The reaction often benefits from phosphine ligands, with bulky, electron-donating phosphines being effective for less reactive aryl bromides.[8][9] Phosphine-free systems, sometimes using N-heterocyclic carbene (NHC) ligands or palladacycles, have also been developed and can be highly active.[10][11]

  • Base and Temperature: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the HBr formed during the reaction.[8] Heck reactions often require elevated temperatures (e.g., 100-140 °C) to proceed efficiently, especially with aryl bromides.[11]

  • Optimization Strategy: Begin with a relatively high catalyst loading (e.g., 1-3 mol%) to ensure the reaction proceeds.[9] Once you have established a viable condition, you can perform a systematic study to lower the catalyst loading incrementally (e.g., to 1%, 0.5%, 0.1%) while monitoring the effect on reaction time and yield.

Sonogashira Coupling: Aryl-Alkyne Bond Formation

The Sonogashira coupling is the most widely used method for synthesizing aryl alkynes from aryl halides and terminal alkynes.[12]

Q7: My Sonogashira reaction is failing. What are the most common culprits?

A7: The Sonogashira reaction is notoriously sensitive to reaction conditions.

  • Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (typically CuI).[13] The quality of both catalysts is critical; use fresh, high-purity reagents.

  • Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling). It is absolutely essential to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.[1]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required and often serves as both the base and the solvent (or co-solvent). Ensure the amine is anhydrous.

  • Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require heating to facilitate the rate-limiting oxidative addition step.[14]

Q8: When and why should I consider a copper-free Sonogashira reaction?

A8: Copper-free Sonogashira protocols are often preferred to completely avoid the issue of Glaser homocoupling byproducts.[15] These systems typically require a different set of conditions, often involving a more specialized ligand or a higher reaction temperature, to facilitate the catalytic cycle in the absence of the copper co-catalyst.[15]

Experimental Protocols

General Protocol for Catalyst Loading Optimization (Suzuki Example)

This protocol outlines a systematic approach to finding the minimum effective catalyst loading for a given reaction.

  • Initial Screening (High Loading):

    • To an oven-dried Schlenk tube, add 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add the catalyst/ligand mixture to the Schlenk tube, followed by degassed solvent (e.g., 1,4-dioxane).

    • Heat the reaction mixture (e.g., to 100 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by TLC or LC-MS.[16] Note the time to completion and the conversion.

  • Iterative Reduction:

    • Once a successful reaction is achieved, repeat the experiment with systematically reduced catalyst and ligand loadings (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, etc.), keeping all other parameters identical.

    • For each loading, record the reaction time and final yield/conversion.

  • Determine Optimum Loading:

    • The optimal catalyst loading is the lowest amount that provides a high yield in a reasonable timeframe without significant formation of byproducts.

Catalyst Optimization Workflow

The process of optimizing catalyst loading is an iterative cycle of screening and refinement.

start Initial Screen (1-5 mol% Catalyst) check_success Reaction Successful? start->check_success reduce_loading Systematically Reduce Catalyst Loading (e.g., 1%, 0.5%, 0.1%) check_success->reduce_loading Yes troubleshoot Troubleshoot Reaction (See Workflow 1) check_success->troubleshoot No analyze Analyze Yield, Purity, & Reaction Time reduce_loading->analyze analyze->check_success Re-evaluate determine_optimal Determine Optimal Loading analyze->determine_optimal Criteria Met

Caption: An iterative cycle for optimizing catalyst loading in coupling reactions.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Screening of palladium catalysts for the Suzuki coupling of...
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • optimizing catalyst loading for Sonogashira reactions of 6-Methoxyhex-1-yne - Benchchem.
  • Heck Reaction—St
  • Catalyst screening for Suzuki coupling of 1 with 2.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchG
  • Heck reaction - Wikipedia.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchG
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.
  • Heck Reaction - Chemistry LibreTexts.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Screening of different bases for Suzuki coupling a - ResearchG
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • Heck Reaction - Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
  • Optimization of the Suzuki-Miyaura coupling and triazole isomerization.
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Form
  • Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromobenzene-1,2-diamine - Benchchem.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during its synthesis, ensuring a safe, efficient, and reproducible process.

Part 1: Recommended Protocol for Scale-Up Synthesis

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is typically achieved via the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide. The primary challenge in this synthesis is controlling the regioselectivity to favor the desired N1-isomer over the N2 or N4 isomers.[1][2] The following protocol is a robust starting point for a multi-gram scale synthesis, with considerations for process safety and product purity.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Equiv.Key Properties
3,5-dibromo-1H-1,2,4-triazoleC₂HBr₂N₃226.861.0Solid, commercially available.[3]
Allyl bromideC₃H₅Br120.981.1 - 1.5Liquid, lachrymator, toxic.
Potassium carbonate (K₂CO₃)K₂CO₃138.211.5 - 2.0Solid, base, ensure anhydrous.
AcetoneC₃H₆O58.08~10 volSolvent, polar aprotic.
Ethyl acetateC₄H₈O₂88.11-Extraction solvent.
Brine (sat. aq. NaCl)NaCl/H₂O--For aqueous workup.
Anhydrous magnesium sulfateMgSO₄120.37-Drying agent.
Step-by-Step Methodology
  • Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add acetone (10 volumes relative to the triazole). Begin stirring to create a suspension.

  • Reagent Addition: Slowly add allyl bromide (1.1 eq) to the suspension at room temperature over 30-60 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (around 56°C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography for higher purity.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the possible causes and solutions?

A1:

  • Cause: Insufficiently activated triazole. The acidity of the N-H proton on the triazole is crucial for deprotonation by the base.

  • Solution:

    • Base Strength & Solubility: While potassium carbonate is a common choice, its low solubility in acetone can limit the reaction rate. Consider using a stronger, more soluble base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which has been shown to be effective in promoting N-alkylation of triazoles.[4][5] Alternatively, the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate with potassium carbonate.

    • Solvent Choice: A more polar aprotic solvent like DMF (dimethylformamide) can increase the solubility of the triazole salt and accelerate the reaction. However, be mindful that DMF has a higher boiling point, which may require adjustments to the workup procedure.[6]

Q2: I am observing a significant amount of the N2 or N4-allyl isomer as a byproduct. How can I improve the regioselectivity for the desired N1-isomer?

A2:

  • Cause: The alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of isomers.[1][2] The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.

  • Solution:

    • Thermodynamic vs. Kinetic Control: N1-alkylation is often the thermodynamically favored pathway.[7] Running the reaction at a slightly elevated temperature for a longer duration may allow for equilibration to the more stable N1-isomer.

    • Steric Hindrance: The bulky bromine atoms at the 3 and 5 positions should sterically favor N1-alkylation. However, if isomer formation is still an issue, consider alternative alkylating agents with different steric profiles, though this would deviate from the target molecule.

    • Base and Solvent System: The choice of base and solvent can significantly impact regioselectivity. A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., acetone, acetonitrile, DMF) is recommended to optimize for the desired N1-isomer.

Q3: The workup procedure is difficult, and I'm experiencing product loss.

A3:

  • Cause: Emulsion formation during the aqueous wash or precipitation of the product at an inopportune time.

  • Solution:

    • Emulsion Breaking: If emulsions form during the ethyl acetate/water extraction, adding a small amount of brine can help to break the emulsion.

    • Alternative Workup: For larger scales, consider a "quench and filter" approach. After the reaction, add a co-solvent like toluene and then a small amount of water to dissolve the inorganic salts. The layers can then be separated, and the organic layer can be washed and concentrated.

    • Purification Strategy: Direct purification of the crude product by recrystallization, if feasible, can be more efficient at scale than chromatography. Experiment with different solvent systems to find one that provides good recovery and purity. A method for purifying triazoles involves creating a slurry of the alkali metal salt in an alcohol.[8]

Q4: My final product is discolored. What is the source of the color and how can I remove it?

A4:

  • Cause: Color impurities can arise from side reactions or the degradation of reagents, particularly allyl bromide, which can be unstable.

  • Solution:

    • Reagent Quality: Ensure the use of high-quality, freshly distilled allyl bromide.

    • Inert Atmosphere: Running the reaction under a nitrogen atmosphere can prevent oxidative side reactions that may lead to colored byproducts.

    • Decolorization: The final product can often be decolorized by treating a solution of the product with activated carbon, followed by filtration and recrystallization.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A:

  • Allyl Bromide: This reagent is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). For larger scales, consider a closed-system addition.

  • Exothermicity: The alkylation reaction can be exothermic. Ensure that the reactor has adequate cooling capacity and that the allyl bromide is added at a controlled rate to manage the temperature.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up, especially if the temperature exceeds the boiling point of the solvent or allyl bromide. A reflux condenser is essential for open systems.

  • Thermal Stability: While allylation reactions are generally stable under the described conditions, it is good practice to perform a thermal hazard assessment (e.g., using DSC) before proceeding to a large scale.[9][10]

Q: How can I effectively monitor the reaction progress?

A:

  • Thin-Layer Chromatography (TLC): A simple and effective method. Use a suitable mobile phase (e.g., hexanes/ethyl acetate) to separate the starting material, product, and any potential isomers. The starting triazole is significantly more polar than the alkylated product.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and the formation of any byproducts. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

Q: What analytical techniques are recommended for final product characterization?

A:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure and regioselectivity. The chemical shifts of the allyl protons and the triazole ring protons/carbons will be characteristic of the N1-isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Br).

  • Melting Point: A sharp melting point is a good indicator of purity.

Part 4: Visualization of Workflows and Concepts

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Charge Reactor: - 3,5-dibromo-1H-1,2,4-triazole - K₂CO₃ - Acetone add_allyl Slowly add Allyl Bromide prep->add_allyl Stirring reflux Reflux (12-24h) add_allyl->reflux Heat cool_filter Cool and Filter Salts reflux->cool_filter Monitor by TLC/HPLC concentrate Concentrate Filtrate cool_filter->concentrate extract Ethyl Acetate Extraction & Aqueous Wash concentrate->extract dry_conc Dry and Concentrate extract->dry_conc purify Recrystallization or Chromatography dry_conc->purify product Final Product: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole purify->product

Caption: High-level workflow for the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Potential Side Reactions: Isomer Formation

G start 3,5-dibromo-1H-1,2,4-triazole Anion product_N1 Desired Product: N1-Allyl Isomer start->product_N1 Allylation at N1 (Thermodynamically Favored) product_N2 Side Product: N2-Allyl Isomer start->product_N2 Allylation at N2 (Kinetically Possible) product_N4 Side Product: N4-Allyl Isomer start->product_N4 Allylation at N4 (Kinetically Possible)

Caption: Regioselectivity challenge in the allylation of the triazole anion.

References

  • ISRES. Synthesis of 1,2,4 Triazole Compounds. Available at: [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available at: [Link]

  • Eliazyan, K. A., et al. (2009). Synthesis of Novel 1,3-Substituted 1H-[11][12][13]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 20(7), 405–410. Available at: [Link]

  • ResearchGate. Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Available at: [Link]

  • ResearchGate. General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. Available at: [Link]

  • Curran, D. P., & Luo, Z. (2000). Thermal Allylations of Aldehydes with a Fluorous Allylstannane. Separation of Organic and Fluorous Products by Solid Phase Extraction with Fluorous Reverse Phase Silica Gel. The Journal of Organic Chemistry, 65(7), 2007–2013. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 24. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367-6373. Available at: [Link]

  • ResearchGate. The effect of allylation degree on processing properties, thermal cure, and thermal properties of BMAN resins. Available at: [Link]

  • National Institutes of Health. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available at: [Link]

  • ResearchGate. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]

  • American Chemical Society. (2020). A Scalable Metal-, Azide-, and Halogen-Free Method for the Preparation of Triazoles. Organic Letters, 22(9), 3614–3618. Available at: [Link]

  • Das, D., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(7), 868-879. Available at: [Link]

  • National Center for Biotechnology Information. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. Available at: [Link]

  • National Center for Biotechnology Information. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Available at: [Link]

  • Science of Synthesis. Facile preparation of polycyclic halogen-substituted 1,2,3- triazoles by using intramolecular Huisgen cycloaddition. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available at: [Link]

  • ScienceDirect. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Available at: [Link]

  • American Chemical Society. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(20), 18635–18645. Available at: [Link]

  • Arkivoc. Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Available at: [Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available at: [Link]

  • Royal Society of Chemistry. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]

  • Google Patents. Purification of triazoles.
  • SlideShare. Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]

  • Royal Society of Chemistry. Carboxylate-directed C–H allylation with allyl alcohols or ethers. Available at: [Link]

  • National Center for Biotechnology Information. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Available at: [Link]

  • PubMed. Unlocking azole chemical space via modular and regioselective N-alkylation. Available at: [Link]

  • National Center for Biotechnology Information. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of regioselectivity in the functionalization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will delve into the nuances of controlling reaction outcomes at the C3 and C5 positions, providing you with troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your projects.

Understanding the Core Challenge: C3 vs. C5 Reactivity

The 1-Allyl-3,5-dibromo-1H-1,2,4-triazole scaffold presents two electronically and sterically distinct bromine-substituted carbon atoms. The inherent asymmetry of the 1,2,4-triazole ring, coupled with the presence of the N1-allyl group, leads to a non-equivalent reactivity profile for the C3 and C5 positions. Achieving selective functionalization at one of these sites over the other is a common hurdle in the synthesis of novel triazole-based compounds. This guide will equip you with the knowledge to predict and control this regioselectivity.

A study on the cross-coupling reactions of a 2,5-dibromo-1,2,4-triazole derivative has shown that under various conditions, substitution occurs exclusively at the 5-position[1]. This suggests an intrinsic electronic preference for reactions at this site, a principle that will be explored throughout this guide.

Troubleshooting Guide: Overcoming Regioselectivity Issues

This section is designed to help you diagnose and solve common problems encountered during the regioselective functionalization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Problem 1: Poor Regioselectivity with a Mixture of C3 and C5 Substituted Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Potential Causes:

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role in determining the regioselectivity of the oxidative addition step, which is often the selectivity-determining step in cross-coupling reactions.

  • Suboptimal Catalyst System: The choice of palladium precursor and its oxidation state can influence the active catalytic species in solution, leading to different selectivities.

  • Reaction Temperature Too High: Higher temperatures can sometimes overcome the activation energy barrier for the less favored reaction pathway, leading to a loss of selectivity.

  • Base Not Optimized: The nature and strength of the base can influence the rate of different steps in the catalytic cycle, potentially affecting regioselectivity.

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting poor regioselectivity in cross-coupling reactions.

Detailed Experimental Solutions:

  • Ligand Modification:

    • Rationale: The ligand sphere around the palladium center dictates its steric accessibility and electronic properties, directly influencing which C-Br bond undergoes oxidative addition.

    • Action: Systematically screen a panel of ligands. Start with bulky, electron-rich monodentate phosphine ligands like XPhos or SPhos, which often favor reaction at the more sterically accessible or electronically different site. Compare these with bidentate ligands such as dppf or Xantphos.

  • Catalyst and Precursor Variation:

    • Rationale: Different palladium precursors can generate different active catalytic species.

    • Action: If using a Pd(0) source like Pd(PPh3)4, try a combination of a Pd(II) source like Pd(OAc)2 or PdCl2 with an external ligand. This allows for more precise control over the Pd:ligand ratio.

  • Temperature Control:

    • Rationale: Kinetic vs. thermodynamic control can often be influenced by temperature. A lower temperature will favor the product formed via the pathway with the lower activation energy, which is often the more selective pathway.

    • Action: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary.

  • Base Screening:

    • Rationale: The base can play multiple roles, including in the transmetalation and reductive elimination steps. Its nature can influence the overall reaction kinetics and selectivity.

    • Action: Screen a variety of bases, from milder carbonates (K2CO3, Cs2CO3) to stronger phosphates (K3PO4).

Problem 2: Exclusive Formation of the Undesired Regioisomer

Potential Causes:

  • Intrinsic Electronic Bias: The electronic nature of the 1,2,4-triazole ring may strongly favor reaction at one position over the other. Computational studies on 1,2,4-triazoles can provide insights into the relative electron density at C3 and C5.

  • Directing Group Effects: The N1-allyl group, while seemingly innocuous, may exert a subtle directing effect.

Troubleshooting Workflow:

Caption: A workflow for addressing the exclusive formation of an undesired regioisomer.

Detailed Experimental Solutions:

  • Leverage Steric Hindrance:

    • Rationale: If the undesired isomer is formed due to favorable electronics at a sterically unhindered position, employing a very bulky ligand may block access to this site and promote reaction at the more sterically accessible, albeit electronically less favored, position.

    • Action: Use bulky ligands such as tri(tert-butyl)phosphine (P(tBu)3) or adamantyl-based phosphines.

  • Explore Alternative Reaction Pathways:

    • Rationale: If palladium-catalyzed cross-coupling consistently yields the undesired product, an alternative mechanistic approach might be necessary.

    • Action: Consider a halogen-metal exchange reaction (e.g., with n-BuLi or i-PrMgCl) at low temperature, followed by quenching with an electrophile. The kinetic deprotonation or exchange may occur at a different position than the palladium-catalyzed reaction. Caution: This approach requires careful control of temperature and stoichiometry to avoid side reactions.

Problem 3: Low Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNAr)

Potential Causes:

  • Poor Nucleophile: The chosen nucleophile may not be sufficiently reactive to displace the bromide from the electron-deficient triazole ring.

  • Inadequate Activation of the Aromatic Ring: While the triazole ring is electron-deficient, it may not be sufficiently activated for SNAr with weaker nucleophiles.

  • Decomposition of Starting Material or Product: The reaction conditions (e.g., strong base, high temperature) may lead to degradation.

Troubleshooting Workflow:

Caption: A troubleshooting guide for low-yielding nucleophilic aromatic substitution reactions.

Detailed Experimental Solutions:

  • Enhance Nucleophilicity:

    • Rationale: A more potent nucleophile will increase the rate of the addition step in the SNAr mechanism.

    • Action: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more reactive alkoxide or amide.

  • Solvent Effects:

    • Rationale: Polar aprotic solvents can stabilize the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[2]

    • Action: Switch from less polar solvents (e.g., THF, toluene) to highly polar aprotic solvents like DMF or DMSO.

  • Temperature Optimization:

    • Rationale: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Action: Gradually increase the reaction temperature, while monitoring for any signs of decomposition by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Which position, C3 or C5, is generally more reactive in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole?

Based on studies of related dihalo-1,2,4-azole systems, the C5 position is generally more reactive towards palladium-catalyzed cross-coupling reactions[1]. This is likely due to a combination of electronic factors. Computational studies on 1,2,4-triazoles can help elucidate the electron distribution within the ring, often showing that the C5 position is more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. In the case of 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling occurs preferentially at the 5-position[3].

Q2: How does the N1-allyl group influence regioselectivity?

The N1-allyl group is primarily an alkyl substituent and is not strongly electron-donating or -withdrawing by resonance. Its main influence is likely steric. It may hinder the approach of bulky reagents to the adjacent C5 position to some extent, but this effect is generally considered to be minor compared to the electronic differences between C3 and C5.

Q3: Can I achieve selective mono-functionalization in cross-coupling reactions?

Yes, selective mono-functionalization is often achievable by carefully controlling the reaction conditions.

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Temperature: Lower temperatures favor mono-substitution.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the di-substituted product.

Q4: What are the key differences in regioselectivity between palladium-catalyzed cross-coupling and SNAr reactions?

The factors governing regioselectivity in these two reaction classes are different:

  • Palladium-Catalyzed Cross-Coupling: Regioselectivity is primarily determined by the ease of oxidative addition of the Pd(0) catalyst to the C-Br bond. This is influenced by bond dissociation energies and the electron density at the carbon atom.

  • Nucleophilic Aromatic Substitution (SNAr): Regioselectivity is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack[4]. The most electron-deficient carbon atom is typically the site of attack.

While both mechanisms often favor the same position (the more electron-deficient one), this is not always the case, and the outcome can be influenced by the specific reagents and conditions.

Q5: Are there any general guidelines for choosing a catalyst system for a Suzuki-Miyaura reaction with this substrate?

For Suzuki-Miyaura reactions, a good starting point is a catalyst system known for its high activity and broad substrate scope.

Catalyst ComponentRecommended Starting PointRationale
Palladium Precursor Pd(OAc)2 or Pd2(dba)3Readily available and effective in forming the active Pd(0) species.
Ligand XPhos or SPhosBulky, electron-rich phosphine ligands that are known to be effective for cross-coupling of heteroaryl halides.
Base K2CO3 or K3PO4Generally effective and compatible with a wide range of functional groups.
Solvent Dioxane/water or Toluene/waterCommon solvent systems for Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol provides a starting point for the selective arylation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole at the C5 position.

  • Materials:

    • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

    • Arylboronic acid (1.1 equivalents)

    • Pd(OAc)2 (2 mol%)

    • XPhos (4 mol%)

    • K3PO4 (3 equivalents)

    • Dioxane and water (4:1 v/v), degassed

  • Procedure:

    • To an oven-dried reaction vessel, add 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, the arylboronic acid, and K3PO4.

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • In a separate vial, dissolve Pd(OAc)2 and XPhos in a small amount of the degassed dioxane.

    • Add the catalyst solution to the reaction vessel, followed by the remaining degassed dioxane and water.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling at the C5 Position

This protocol is a starting point for the introduction of an alkyne at the C5 position.

  • Materials:

    • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

    • Terminal alkyne (1.2 equivalents)

    • Pd(PPh3)2Cl2 (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

    • THF or DMF, degassed

  • Procedure:

    • To an oven-dried reaction vessel, add 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, Pd(PPh3)2Cl2, and CuI.

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add the degassed solvent (THF or DMF) and the base (TEA or DIPEA).

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous NH4Cl solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography.

References

  • Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. J Org Chem. 2010 Oct 15;75(20):6965-8. [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]

  • Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1][5][6]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. ResearchGate.

  • Sonogashira coupling. Wikipedia.[Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.[Link]

  • Nucleophilic Aromatic Substitution. YouTube. (2019-07-12). [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry.[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed.[Link]

  • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. PubMed.[Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. (2025-02-26). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Microwave assisted regioselective halogenation of benzo[b][1][6]oxazin-2-ones via sp2 C–H functionalization. Semantic Scholar.[Link]

  • Microwave assisted regioselective halogenation of benzo[ b ][1][6]oxazin-2-ones via sp 2 C–H functionalization. ResearchGate. (2023-01-17). [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.[Link]

  • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. PMC.[Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022-09-24). [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.[Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC.[Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. NIH.[Link]

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. (2025-08-05). [Link]

  • 1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution. Chemical Science.[Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. PubMed.[Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals.[Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications.[Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. PMC.[Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. (2025-08-05). [Link]

Sources

stability of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile synthetic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven experience to ensure the success and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in common synthetic transformations.

Q1: My Suzuki-Miyaura coupling reaction with 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is resulting in low yields and significant byproduct formation. What is going wrong?

Answer: Low yields in Suzuki-Miyaura couplings involving halogenated N-heterocycles are often traced back to a few critical parameters. The 1,2,4-triazole core is electron-deficient, and the C-Br bonds are susceptible to side reactions if conditions are not optimized.

Causality and Solutions:

  • Base Selection is Critical: The base not only activates the boronic acid but can also promote degradation of the triazole ring or the catalyst.[1][2]

    • Problem: Strong inorganic bases like NaOH or KOH, especially at high temperatures, can lead to hydrolytic cleavage or other decomposition pathways of the heterocyclic core.[3] They can also promote competitive proto-debromination (replacement of Br with H).

    • Solution: Employ milder bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices as they are effective in the catalytic cycle without being overly aggressive towards the substrate.[3] For base-sensitive substrates, potassium fluoride (KF) can be used.[1]

  • Catalyst System and Ligand Choice: The palladium catalyst's activity and stability are paramount.

    • Problem: Simple Pd(PPh₃)₄ might not be active enough, requiring higher temperatures that induce degradation. The catalyst can also be poisoned by heteroatoms.[4]

    • Solution: Utilize more robust and active catalyst systems. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered phosphine ligand like SPhos, XPhos, or RuPhos often provides higher turnover numbers at lower temperatures. These ligands facilitate the oxidative addition and reductive elimination steps, which can be sluggish with electron-deficient heterocycles.[4]

  • Temperature and Reaction Time:

    • Problem: Excessive heat (e.g., >100-110 °C) for prolonged periods can cause thermal decomposition of the triazole.[5][6]

    • Solution: Aim for the lowest effective temperature. With an optimized catalyst system, reactions can often proceed efficiently between 60-90 °C. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

See Protocol 1 for a detailed, optimized starting point for Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of the mono-brominated and non-brominated (1-allyl-1H-1,2,4-triazole) byproducts in my reaction mixture. How can I prevent this hydrodebromination?

Answer: Hydrodebromination is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the organopalladium intermediate undergoes protonolysis (reaction with a proton source) or reaction with a hydride source before reductive elimination.

Causality and Solutions:

  • Proton Source: The most common proton source is residual water in the solvent or reagents.

    • Solution: Use anhydrous solvents and reagents. Drying the solvent (e.g., dioxane, toluene) over molecular sieves or by distillation is recommended. Ensure the base is anhydrous. The addition of trimethyl borate can help by acting as a water scavenger.[4]

  • Hydride Source: Certain reagents can act as hydride donors.

    • Problem: Some boronic acid preparations may contain impurities that can generate hydrides. Additionally, certain alcohols used as solvents can undergo β-hydride elimination in the catalyst system.

    • Solution: Use high-purity boronic acids. Avoid alcohol-based solvents unless the specific protocol calls for them. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.

  • Catalyst Choice: The nature of the palladium intermediate influences its susceptibility to protonolysis.

    • Solution: As mentioned previously, bulky electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodebromination pathway.

Q3: My compound appears to be unstable during aqueous workup or silica gel chromatography. What are the best practices for purification?

Answer: While the 1,2,4-triazole ring is generally stable, the dibromo-substitution makes it susceptible to nucleophilic attack under certain conditions, and the basic nitrogens can interact strongly with acidic media, including standard silica gel.

Causality and Solutions:

  • Acid/Base Lability:

    • Problem: Strong acidic or basic conditions during workup can cause degradation.[7] Standard silica gel is acidic and can cause peak tailing or even decomposition of nitrogen-containing compounds.

    • Solution: Perform aqueous workups using neutral or near-neutral solutions (e.g., saturated NaHCO₃ for quenching, followed by brine). For chromatography, use deactivated or "neutralized" silica gel. This can be prepared by flushing the column with the eluent system containing a small amount of a volatile base like triethylamine (~0.5-1%) before loading the sample. Alternatively, use a different stationary phase like alumina (neutral or basic).

  • Solvent and Temperature:

    • Problem: Rotary evaporation at high temperatures can lead to decomposition.

    • Solution: Remove solvents under reduced pressure at moderate temperatures (≤ 40 °C).

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole?

Answer: The 1,2,4-triazole core is an aromatic heterocycle known for good thermal stability.[8][9] Most 1,2,4-triazole derivatives are stable up to and beyond their melting points, often decomposing at temperatures well above 200 °C.[10] However, the specific decomposition temperature is highly dependent on the substituents.[11] For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, while specific DSC/TGA data is not readily available in the literature, it is reasonable to expect stability for short durations up to 120-140 °C under inert conditions, typical for cross-coupling reactions. Prolonged heating above these temperatures should be avoided to prevent potential decomposition, which often proceeds via N-N bond cleavage.[5][6]

Q2: How stable is the compound across different pH ranges?

Answer: The compound exhibits good stability in neutral aqueous solutions (pH ~7). Studies on the parent 1H-1,2,4-triazole show it to be stable to hydrolysis at pH 5, 7, and 9 for extended periods.[12] However, prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, especially at elevated temperatures, should be avoided.

  • Acidic Conditions: Strong acid can protonate the triazole nitrogens, potentially making the ring more susceptible to hydrolytic cleavage.

  • Basic Conditions: Strong bases can deprotonate the C-H bond if present, but more critically, can lead to nucleophilic aromatic substitution of the bromine atoms by hydroxide, particularly at higher temperatures.

Q3: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability and purity, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole should be stored in a cool, dry, and dark environment. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Store away from strong bases, acids, and oxidizing agents.

Q4: Are there any known incompatibilities with common solvents or reagents?

Answer: Yes, several incompatibilities should be noted:

  • Strong Nucleophiles: Reagents like sodium azide, cyanides, or thiols can displace the bromine atoms via SₙAr reaction, especially in polar aprotic solvents like DMF or DMSO.

  • Strong Reducing Agents: Reagents like LiAlH₄ or NaBH₄ in the presence of a catalyst can reduce the C-Br bonds.

  • Strong Bases: As discussed, strong bases like NaOH, KOH, or alkoxides can cause degradation or side reactions at elevated temperatures.[3]

Q5: Does the N-allyl group introduce any specific stability concerns?

Answer: The allyl group is generally stable under the conditions used for most cross-coupling reactions. However, researchers should be aware of two potential reactivities:

  • Isomerization: Certain transition metal catalysts, particularly those based on ruthenium or rhodium, can catalyze the isomerization of the allyl group to a prop-1-enyl group. This is generally not an issue with palladium catalysts used for Suzuki couplings.

  • Reactivity of the Double Bond: The alkene is susceptible to reactions like oxidation (e.g., with KMnO₄, O₃), halogenation (e.g., with Br₂), or hydrogenation (e.g., with H₂/Pd). These reactions would not typically be intended when using the molecule as a scaffold for C-C bond formation at the bromine-substituted positions.

Section 3: Data & Experimental Protocols
Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Notes
Substrate 1-Allyl-3,5-dibromo-1H-1,2,4-triazoleStart with mono-arylation; diarylation may require stronger conditions.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is typical to drive the reaction to completion.
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, effective palladium(0) or palladium(II) precursors.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich ligands that promote efficient catalysis.[4]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Mild, effective bases that minimize substrate degradation.[3]
Solvent 1,4-Dioxane or Toluene (+ H₂O if needed)Anhydrous aprotic solvents are preferred to limit hydrodebromination.[4]
Temperature 80 - 100 °CBalances reaction rate with thermal stability.[5][6]
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the catalyst.
Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at T < 40 °C.

  • Purify the crude product by column chromatography on neutral silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Substrates: - Triazole (1 equiv) - Boronic Acid (1.2 equiv) - Base (K₃PO₄, 2.5 equiv) mix 3. Add Catalyst to Substrates reagents->mix catalyst 2. Prepare Catalyst: - Pd(OAc)₂ + SPhos - in Anhydrous Dioxane catalyst->mix heat 4. Heat to 90 °C Monitor by LC-MS mix->heat quench 5. Cool & Quench (Filter through Celite) heat->quench extract 6. Aqueous Extraction (EtOAc / H₂O) quench->extract purify 7. Chromatography (Neutral Silica) extract->purify product Final Product purify->product

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Degradation_Pathways cluster_base Harsh Basic Conditions (e.g., NaOH, >100°C) cluster_thermal High Temperature (>180-200°C) start 1-Allyl-3,5-dibromo- 1H-1,2,4-triazole hydrolysis C-Br Hydrolysis (SₙAr) start->hydrolysis OH⁻ / Δ debromination Proto-debromination start->debromination Base / H⁺ source fragmentation Ring Fragmentation (N-N Cleavage) start->fragmentation High Δ

Caption: Potential degradation pathways under harsh conditions.

References
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). Preprints.org.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (2020).
  • Study on thermal behavior of 1H-1, 2, 4-triazole-copper complex with substituents. (n.d.). J-STAGE.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)- Ones and Their Thione Analogues: A DFT Study with Funct. (2024). Preprints.org.
  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu
  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (2021).
  • Reactions of bromine and lead tetra-acetate with 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles. (1976). RSC Publishing.
  • A Comprehensive review on 1, 2,4 Triazole. (2021).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. (2008). US EPA.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Suzuki reaction. (n.d.). Wikipedia.

Sources

Technical Support Center: Troubleshooting Reactions with 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile building block. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.

I. Understanding the Reactivity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a multifunctional building block with distinct reactive sites. The two bromine atoms on the triazole ring are susceptible to displacement through various cross-coupling reactions and nucleophilic aromatic substitutions. The N-allyl group can also participate in or be affected by certain reaction conditions. Understanding the interplay of these functional groups is crucial for successful synthesis. The 1,2,4-triazole ring itself is an electron-deficient system, which influences the reactivity of the C-Br bonds.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for functionalizing the dibromotriazole core. However, their success hinges on a delicate balance of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs): Palladium-Catalyzed Cross-Coupling

Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low to no yield of the desired product. What are the likely causes?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivation: The triazole nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Base Incompatibility: The choice of base is critical. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, they can also promote side reactions if not chosen carefully.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid starting material may be degrading under the reaction conditions, a common side reaction in Suzuki couplings.[1]

  • Poor Solubility: The starting material or intermediates may not be sufficiently soluble in the chosen solvent system.

  • Insufficient Inert Atmosphere: Oxygen can oxidatively damage the Pd(0) catalyst, halting the catalytic cycle.[1]

Troubleshooting Protocol: Low Yield in Suzuki-Miyaura Coupling

StepActionRationale
1Verify Starting Material Integrity: Confirm the purity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and the boronic acid via ¹H NMR and/or LC-MS.
2Enhance Catalyst Performance: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and consider using more electron-rich, bulky phosphine ligands like SPhos or XPhos, which can promote oxidative addition and resist catalyst deactivation.[2]
3Optimize Base and Solvent: Try a non-aqueous base like K₃PO₄ in a solvent system such as dioxane/water or THF/water. The ratio of the organic solvent to water can significantly impact the reaction rate and yield.
4Minimize Protodeboronation: Use a higher ratio of boronic acid (1.5-2.0 equivalents). Ensure the base is added shortly before heating the reaction.
5Ensure Rigorous Inert Conditions: Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling is often a sign of Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative degradation of the active Pd(0) catalyst.[3]

Mitigation Strategies for Homocoupling:

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄.

  • Improve Inert Atmosphere: As mentioned above, rigorous exclusion of oxygen is critical to prevent the oxidation of Pd(0) to Pd(II).[3]

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent like a small amount of hydrazine or by using a phosphine ligand that can also act as a reductant can be beneficial.

Q3: My reaction is stalling after the first coupling, leaving me with the mono-substituted product. How can I drive the reaction to completion for the di-substituted product?

A3: Achieving di-substitution can be challenging due to the deactivating effect of the first coupled group on the remaining bromine atom.

Strategies to Promote Di-substitution:

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for the second, more challenging coupling.

  • Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second oxidative addition. Microwave heating can be particularly effective in reducing reaction times and improving yields for challenging couplings.[4]

  • Use a More Active Catalyst System: Catalyst systems known for their high activity with challenging substrates, such as those employing Buchwald-type ligands, may be required.[2]

  • Increase Equivalents of Coupling Partner: Using a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) can help drive the reaction to completion.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Suzuki_Miyaura_Troubleshooting Start Reaction Setup LowYield Low/No Yield Start->LowYield Homocoupling Homocoupling Start->Homocoupling MonoSub Stalled at Mono-substitution Start->MonoSub Catalyst Catalyst Inactivation (Triazole Coordination) LowYield->Catalyst Base Incorrect Base LowYield->Base Inert Oxygen Contamination LowYield->Inert Solution1 Screen Ligands & Increase Loading Catalyst->Solution1 Solution2 Optimize Base/Solvent Base->Solution2 Solution3 Rigorous Degassing Inert->Solution3 Inert->Solution3 Homocoupling->Inert PdII Excess Pd(II) Species Homocoupling->PdII Solution4 Use Pd(0) Source PdII->Solution4 Deactivation Electronic Deactivation MonoSub->Deactivation MonoSub->Deactivation Deactivation->Solution1 Solution5 Higher Temperature/ Microwave Heating Deactivation->Solution5

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

III. Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,4-triazole ring makes it amenable to nucleophilic aromatic substitution, allowing for the displacement of the bromide atoms by various nucleophiles.

Frequently Asked Questions (FAQs): Nucleophilic Aromatic Substitution

Q1: My SNAr reaction with a thiol nucleophile is sluggish and gives a low yield. What can I do to improve it?

A1: Sluggish SNAr reactions are often due to insufficient activation of the aromatic ring, a weak nucleophile, or an inappropriate choice of base and solvent.

Troubleshooting Protocol: Sluggish SNAr Reaction

StepActionRationale
1Increase Nucleophile Strength: Ensure the nucleophile is fully deprotonated. Use a strong, non-nucleophilic base like DBU or a stronger inorganic base like K₂CO₃ in a polar aprotic solvent.
2Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the nucleophilicity of the anionic nucleophile and stabilize the Meisenheimer intermediate.
3Increase Reaction Temperature: Gently increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition by TLC or LC-MS.
4Consider Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the nucleophile in the solid or aqueous phase and the substrate in the organic phase.

Q2: I am observing side products that suggest a reaction with the N-allyl group. How can I prevent this?

A2: The N-allyl group can be susceptible to isomerization or other reactions under certain conditions, particularly with strong bases or transition metals.

Strategies to Protect the N-allyl Group:

  • Milder Reaction Conditions: Use the mildest possible base and the lowest effective temperature to achieve the desired SNAr reaction.

  • Avoid Transition Metal Contaminants: Ensure all glassware and reagents are free from transition metal residues that could catalyze allyl group isomerization.

  • Protecting Group Strategy: In challenging cases, it may be necessary to use a different N-substituent that is more robust to the reaction conditions and then install the allyl group at a later stage.

Visualizing the SNAr Troubleshooting Workflow

SNAr_Troubleshooting Start SNAr Reaction Setup Problem Low Yield / Sluggish Reaction Start->Problem SideProduct N-allyl Side Reaction Start->SideProduct Cause1 Weak Nucleophile / Incomplete Deprotonation Problem->Cause1 Cause2 Inappropriate Solvent Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Cause4 Harsh Conditions SideProduct->Cause4 Solution1 Use Stronger Base (e.g., DBU, K₂CO₃) Cause1->Solution1 Solution2 Switch to Polar Aprotic Solvent (DMF, DMSO) Cause2->Solution2 Solution3 Increase Temperature Cause3->Solution3 Solution4 Use Milder Base/ Lower Temperature Cause4->Solution4

Caption: Troubleshooting workflow for SNAr reactions.

IV. Analytical Characterization

Accurate characterization of starting materials, intermediates, and products is fundamental to effective troubleshooting.

  • ¹H NMR Spectroscopy: The disappearance of the starting material signals and the appearance of new signals corresponding to the product are key indicators of a successful reaction. For example, in a successful Suzuki coupling, new aromatic proton signals from the coupled aryl group will appear. The chemical shifts of the allyl protons should also be monitored for any unexpected changes. The triazole ring proton, if present, typically appears as a singlet in the downfield region.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the carbon atoms of the triazole ring, particularly C3 and C5, will confirm the displacement of the bromine atoms.

  • LC-MS: This is an invaluable tool for monitoring reaction progress, identifying intermediates, and detecting side products. The mass spectrum will confirm the molecular weight of the desired product.

V. Purification Strategies

Purification of the final product can be challenging due to the polarity of the triazole ring and the potential for closely related byproducts.

  • Flash Chromatography: Silica gel chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or acetone, is often effective.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. A solvent screen will be necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

VI. References

  • Benchchem. (n.d.). Protocol for the bromination of allyl alcohol to 2,3-dibromo-1-propanol. Retrieved from

  • Merschaert, A., & Gorissen, H. J. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29.

  • Li, Y., et al. (2020). Highly N2-selective allylation of NH-1,2,3-triazoles with allenamides mediated by N-iodosuccinimide. New Journal of Chemistry, 44(34), 14643-14651.

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. Retrieved from

  • National Institutes of Health. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Request PDF. (n.d.). Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. Retrieved from [Link]

  • MDPI. (2023). Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Current Organic Chemistry. (n.d.). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). European Journal of Chemistry, 4(2), 159-164.

  • National Institutes of Health. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Division of Chemical Education. (2020). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 1,3-Substituted 1H-[1][7]-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Retrieved from [Link]

  • SciSpace. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]

  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-834.

  • Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Chem Res Toxicol. (2000). Mechanisms of decomposition of alpha-hydroxydialkylnitrosamines in aqueous solution.

  • ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (2022). Journal of Chemical Technology and Metallurgy, 57(5), 1017-1025.

  • Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N‐alkylation of triazole 1 (1.50 mmol) in the presence of 1.0.... Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • A Comprehensive review on 1, 2, 4 Triazole. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1165.

  • Pearson. (n.d.). Nucleophilic Substitution Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Presented at the 24th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Removal of Bromine from 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reductive debromination of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation. The guidance herein is structured in a practical question-and-answer format to directly address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions that arise during the debromination of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Q1: What are the primary strategies for removing both bromine atoms, and which is most suitable for this substrate?

Answer: Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom, and several methods are effective for aryl and heteroaryl halides.[1][2] For your specific substrate, the two most common and reliable approaches are Catalytic Hydrogenation and Metal-Mediated Reduction .

  • Catalytic Hydrogenation: This is a widely used and often high-yielding method for cleaving carbon-halogen bonds.[3] It typically involves using hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[4][5] The reaction is generally clean and the workup is straightforward (filtration of the catalyst). However, a significant drawback for your molecule is the potential for simultaneous reduction of the allyl group's carbon-carbon double bond.

  • Metal-Mediated Reduction: Using a reducing metal like zinc (Zn) or iron (Fe) powder in the presence of an acid (like acetic acid) or a base is another effective strategy. This method is often chemoselective and less likely to reduce isolated double bonds, making it a potentially superior choice for preserving the allyl group of your substrate.

The choice between these methods depends on your experimental goals. If subsequent steps modify the allyl group and its reduction is acceptable, catalytic hydrogenation is an excellent option. If preserving the allyl moiety is critical, metal-mediated reduction is the recommended starting point.

Q2: I am observing incomplete conversion. My reaction stalls with mono-brominated intermediates still present. How can I drive the reaction to completion?

Answer: This is a common issue, often stemming from catalyst deactivation, insufficient reductant, or suboptimal reaction conditions.

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Cause: Palladium on carbon (Pd/C) is highly effective but can lose activity over time or if exposed to catalyst poisons (e.g., sulfur-containing compounds). The hydrogen bromide (HBr) generated in situ can also inhibit the catalyst.

    • Solution: Use fresh, high-quality Pd/C. Ensure all reagents and solvents are pure. To counteract the acidic HBr byproduct, add a stoichiometric amount of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture. This neutralizes the acid and helps maintain catalyst turnover.

  • Reductant Stoichiometry:

    • Cause: The reaction requires at least two equivalents of the reducing agent (e.g., H₂ or Zn) for every mole of your dibromo-substrate to remove both bromine atoms. For metal-mediated reductions, the metal surface can become passivated.

    • Solution: Use a moderate excess of the reductant (e.g., 3-5 equivalents of Zn powder). If using zinc, mechanical stirring is crucial to ensure the metal surface remains active.

  • Reaction Conditions:

    • Cause: Low temperatures can lead to slow reaction rates, while excessively high temperatures might cause substrate decomposition or side reactions.

    • Solution: For catalytic hydrogenation, ensure the system is properly purged and maintained under a positive pressure of hydrogen (a balloon is often sufficient for lab scale). For zinc reductions, gentle heating (40-60 °C) can often accelerate the reaction without compromising selectivity.

Q3: My primary concern is the reduction of the allyl double bond. How can I perform the debromination while preserving this functional group?

Answer: Preserving the allyl group is a critical challenge, as many standard reductive conditions can also reduce alkenes.

  • Method Selection is Key: As mentioned in Q1, avoid standard catalytic hydrogenation with H₂ gas and Pd/C, as this is a classic method for reducing double bonds.

  • Recommended Protocol (Zinc/Acetic Acid): The use of zinc powder in acetic acid is a well-established method for the chemoselective reduction of carbon-halogen bonds in the presence of other reducible functional groups. The mechanism does not typically involve intermediates that readily react with unactivated alkenes.

  • Transfer Hydrogenation: This can sometimes be a milder alternative to using H₂ gas. Reagents like ammonium formate (HCO₂NH₄) with Pd/C can sometimes selectively debrominate aryl halides without affecting double bonds, but this requires careful optimization. You must monitor the reaction closely by TLC or LC-MS to check for loss of the allyl group.

  • Alternative Catalysts: While Pd/C is common, other catalysts could offer different selectivity profiles. However, for this specific transformation, switching to a metal-mediated reduction is the most direct path to success.

Q4: I am getting a low yield and a complex mixture of byproducts. What is going wrong?

Answer: Low yields and byproduct formation often point to side reactions or issues during the workup phase.[6]

  • Potential Side Reactions:

    • Homocoupling: Under certain reductive conditions, particularly with palladium catalysts, a Glaser-type or Ullmann-type homocoupling can occur, leading to dimerized triazole byproducts.

    • Incomplete Reduction: As discussed in Q2, this leads to a mixture of starting material, mono-bromo, and the desired di-de-bromo product, complicating purification.

    • Ring Opening: While 1,2,4-triazoles are generally stable, harsh conditions (very strong acids/bases or high temperatures) could potentially lead to ring cleavage.

  • Troubleshooting & Optimization:

    • Control Temperature: Do not overheat the reaction. Start at room temperature and only warm gently if the reaction is too slow.

    • Degas Solvents: For palladium-catalyzed reactions, dissolved oxygen can interfere with the catalytic cycle. Using degassed solvents can sometimes improve results.

    • Workup Issues: Your product, 1-Allyl-1H-1,2,4-triazole, is likely to have some water solubility due to the nitrogen atoms. During aqueous workup, you may be losing product to the aqueous layer. To mitigate this, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and combine the organic layers.

Experimental Protocols & Data
Workflow for Troubleshooting Debromination Reactions

The following diagram outlines a logical workflow for diagnosing and solving common issues during the experiment.

G start Start Debromination Reaction monitor Monitor by TLC/LC-MS (every 30-60 min) start->monitor check_sm Is Starting Material (SM) Consumed? monitor->check_sm check_product Is Desired Product the Major Spot? check_sm->check_product Yes troubleshoot_rate Troubleshooting: Slow or No Reaction check_sm->troubleshoot_rate No workup Proceed to Workup & Purification check_product->workup Yes troubleshoot_byproducts Troubleshooting: Byproducts Observed check_product->troubleshoot_byproducts No action_rate 1. Add more reductant. 2. Check catalyst activity. 3. Gently warm reaction. 4. Add base (if HBr byproduct). troubleshoot_rate->action_rate action_rate->monitor action_byproducts 1. Lower reaction temp. 2. Use chemoselective method (e.g., Zn/AcOH). 3. Ensure inert atmosphere. troubleshoot_byproducts->action_byproducts action_byproducts->monitor G Substrate R-Br (Dibromo-triazole) Catalyst Pd(0) Surface Substrate->Catalyst Intermediate R-Pd(II)-Br (Oxidative Addition) Catalyst->Intermediate Product R-H (Debrominated Product) Intermediate->Product Byproduct HBr Intermediate->Byproduct Hydrogen H₂ Hydrogen->Intermediate

Sources

Technical Support Center: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. Our aim is to empower you with the knowledge to navigate the synthetic challenges and optimize your experimental outcomes.

Introduction: The Synthetic Landscape

The 1-Allyl-3,5-dibromo-1H-1,2,4-triazole core is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of diverse bioactive molecules. The conventional and most direct approach to this scaffold is the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide. However, this seemingly straightforward reaction is fraught with challenges, most notably the control of regioselectivity, which often leads to the formation of a mixture of N1 and N4-isomers. This guide will explore the nuances of the conventional route and present alternative, more efficient methodologies, complete with troubleshooting strategies to address common experimental hurdles.

Core Challenge: Regioselectivity in N-Alkylation

The N-alkylation of 3,5-dibromo-1H-1,2,4-triazole presents a classic case of ambident nucleophilicity, where the triazole anion can be alkylated at either the N1 or N4 position. The ratio of these regioisomers is highly dependent on the reaction conditions. Understanding the factors that govern this selectivity is paramount for a successful synthesis.

dot

Caption: Factors influencing N1 vs. N4 alkylation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity - A Mixture of N1 and N4 Isomers

Q1: My reaction is producing a nearly inseparable mixture of 1-allyl and 4-allyl isomers. How can I improve the selectivity for the desired 1-allyl product?

A1: The N1/N4 isomer ratio is a common hurdle. Several factors can be tuned to favor the N1 isomer, which is often the thermodynamically more stable product.[1]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role.

    • For higher N1 selectivity: A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile is often preferred. This is because a stronger base can lead to a more "free" anion, which may react less selectively. The use of DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) as a base in THF has been reported to give a high N1-selectivity (around 90:10) for the alkylation of 1,2,4-triazole.[1]

    • Avoid Strong Bases in Protic Solvents: Using strong bases like sodium hydroxide in protic solvents like ethanol can lead to complex mixtures and should generally be avoided for this specific transformation.

  • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation. Larger, softer cations (like Cs⁺ from Cs₂CO₃) can sometimes favor N1 alkylation by coordinating with the triazole anion in a way that sterically hinders the N4 position.

  • Temperature: Running the reaction at a slightly elevated temperature can favor the formation of the thermodynamically more stable N1-isomer. However, excessively high temperatures can lead to side reactions. A systematic temperature screen is recommended.

Q2: I've tried optimizing the base and solvent, but the regioselectivity is still not satisfactory. Are there any other techniques to improve this?

A2: Yes, alternative synthetic methodologies can offer significantly better control over regioselectivity.

  • Phase-Transfer Catalysis (PTC): This technique is highly effective for the N-alkylation of heterocycles.[2] By using a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) as the catalyst, the triazole anion is transferred into the organic phase as an ion pair. This controlled environment often leads to higher regioselectivity. The reaction can be performed under solid-liquid or liquid-liquid conditions, often with milder bases like potassium carbonate.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields.[2][3] The rapid and uniform heating can sometimes influence the regioselectivity, and it is a valuable alternative to explore for optimizing your synthesis.

Issue 2: Low Yield and Incomplete Conversion

Q3: My reaction is sluggish, and I'm getting a low yield of the product, with a significant amount of unreacted 3,5-dibromo-1H-1,2,4-triazole remaining. What can I do?

A3: Low reactivity can be addressed by several strategies.

  • Increase Reactant Concentration: Ensure that the concentration of your reactants is optimal. In some cases, running the reaction at a higher concentration can improve the reaction rate.

  • Choice of Allylating Agent: Allyl bromide is generally more reactive than allyl chloride. If you are using allyl chloride, switching to allyl bromide may improve the conversion rate.

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave synthesis is an excellent method to accelerate slow reactions. Reaction times can often be reduced from hours to minutes, leading to higher throughput and potentially cleaner reactions.[2][3]

  • Phase-Transfer Catalysis: PTC not only improves regioselectivity but can also enhance the reaction rate by facilitating the interaction between the reactants in different phases.

Issue 3: Formation of Side Products

Q4: Besides the desired product and its regioisomer, I'm observing other spots on my TLC plate. What are the likely side products and how can I minimize them?

A4: Side product formation can complicate purification and reduce your yield.

  • Over-alkylation: The product, 1-allyl-3,5-dibromo-1H-1,2,4-triazole, can potentially be alkylated a second time to form a quaternary triazolium salt. To minimize this, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the allyl halide. Adding the allyl halide slowly to the reaction mixture can also help.

  • Reactions involving the Bromine Atoms: While generally stable, the bromine atoms on the triazole ring can potentially undergo nucleophilic substitution under harsh conditions (e.g., very high temperatures, strong nucleophiles). Stick to milder reaction conditions to avoid this.

  • Decomposition of Starting Material or Product: Ensure your reaction temperature is not too high, as this can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products.

Issue 4: Purification Challenges

Q5: I have a mixture of the N1 and N4 isomers that are very difficult to separate by column chromatography. What are my options?

A5: Separating these regioisomers can be challenging due to their similar polarities.

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might provide better separation.

    • Column Length and Packing: Using a longer column with a finer silica gel can improve resolution.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded phase like diol or cyano.

  • Crystallization: If your desired N1-isomer is a solid, fractional crystallization can be a powerful purification technique. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out, leaving the more soluble one in the mother liquor.

  • Preparative HPLC: If all else fails, preparative high-performance liquid chromatography (HPLC) can be used to separate the isomers, although this is a more resource-intensive method.

Alternative Synthetic Routes: A Comparative Overview

To overcome the challenges of the conventional N-alkylation, several alternative methods have been developed. The following table provides a comparison of these routes.

Synthetic Route General Principle Typical Yield (%) Reaction Time Key Reagents/Conditions Advantages Disadvantages
Conventional N-Alkylation Sɴ2 reaction of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide.40-706-24 hK₂CO₃, DMF, 60-80 °CSimple setup, readily available reagents.Often poor regioselectivity, long reaction times.
Microwave-Assisted Synthesis N-alkylation under microwave irradiation.70-90[2][3]10-30 min[2]K₂CO₃, DMF, Microwave reactorDramatically reduced reaction times, often higher yields.[2][3]Requires specialized microwave equipment.
Phase-Transfer Catalysis (PTC) N-alkylation using a phase-transfer catalyst to facilitate the reaction between phases.75-952-8 hAllyl bromide, K₂CO₃, Toluene/Water, TBABHigh yields, improved regioselectivity, milder conditions.Catalyst may need to be removed from the final product.
One-Pot Synthesis from Acyclic Precursors Construction of the triazole ring from acyclic starting materials in a single pot.VariesVariese.g., Hydrazides, Amidines[4]Avoids pre-synthesis of the triazole core, can offer novel substitution patterns.May require more complex starting materials and optimization.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted N-Allylation of 3,5-dibromo-1H-1,2,4-triazole

This protocol provides a general guideline for microwave-assisted synthesis. Optimal conditions may vary depending on the specific microwave reactor used.

dot

cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up & Purification Combine Reactants Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Seal Vessel Seal Vessel Add Solvent->Seal Vessel Set Parameters Set Parameters Seal Vessel->Set Parameters Run Reaction Run Reaction Set Parameters->Run Reaction Cool & Filter Cool & Filter Run Reaction->Cool & Filter Extract Extract Cool & Filter->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: Workflow for microwave-assisted N-allylation.

Procedure:

  • In a 10 mL microwave reaction vessel, combine 3,5-dibromo-1H-1,2,4-triazole (1.0 mmol), potassium carbonate (1.5 mmol), and DMF (3 mL).

  • Add allyl bromide (1.2 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-allyl-3,5-dibromo-1H-1,2,4-triazole.

Protocol 2: Phase-Transfer Catalyzed N-Allylation of 3,5-dibromo-1H-1,2,4-triazole

This method offers a robust and often more regioselective alternative to conventional heating.

dot

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Triazole, Base, Catalyst Combine Triazole, Base, Catalyst Add Solvents Add Solvents Combine Triazole, Base, Catalyst->Add Solvents Add Allyl Bromide Add Allyl Bromide Add Solvents->Add Allyl Bromide Stir Vigorously Stir vigorously at RT or gentle heat Add Allyl Bromide->Stir Vigorously Separate Phases Separate Phases Stir Vigorously->Separate Phases Extract Aqueous Phase Extract Aqueous Phase Separate Phases->Extract Aqueous Phase Combine Organics Combine Organics Extract Aqueous Phase->Combine Organics Dry & Concentrate Dry & Concentrate Combine Organics->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Workflow for phase-transfer catalyzed N-allylation.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).

  • Add toluene (10 mL) and water (5 mL) to the flask.

  • Add allyl bromide (1.2 mmol) to the biphasic mixture.

  • Stir the reaction mixture vigorously at 50 °C for 4 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

References

  • BenchChem. (2025).
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018).
  • Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Triazoles: Classical vs. Microwave-Assisted Methods.
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry.
  • ISRES. (2022). synthesis of 1,2,4 triazole compounds.
  • Bulger, P. G., et al. (2004).
  • NIH. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • Baran, P. S. Haloselectivity of Heterocycles. Baran Lab.
  • Chemical Communications (RSC Publishing). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine.
  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
  • Fizer, M., et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
  • PMC. (2022).
  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. OUCI.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Lee, J., et al. (2012). Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides.
  • ACS Publications. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol | The Journal of Organic Chemistry.
  • Liu, C., & Iwanowicz, E. J. (2003). A Novel One-Pot Synthesis of 1,2,4-Triazole-3,5-diamine Derivatives from Isothiocyanates and Mono-Substituted Hydrazines. Request PDF.
  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
  • Crousse, B., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2015).
  • Elguero, J., et al. (2000).
  • Heteroatom Chemistry. (2021).
  • Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)
  • PMC. (2021). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues.
  • .

  • PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.
  • Holm, A., et al. ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
  • PMC. (2014).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and Other Dihalotriazoles for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Dihalotriazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, renowned for its metabolic stability and ability to engage in various biological interactions.[1][2] Dihalogenated 1,2,4-triazoles, such as 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, are particularly valuable building blocks for medicinal chemists and drug development professionals. The two halogen atoms offer versatile handles for the introduction of diverse molecular fragments through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole with other dihalotriazoles, offering insights into their performance in key synthetic transformations. Understanding these reactivity patterns is crucial for the rational design of synthetic routes towards novel drug candidates.

The Electronic Landscape of Dihalotriazoles: A Primer on Reactivity

The reactivity of halogens on the 1,2,4-triazole ring is governed by a combination of factors, including the inherent electronic properties of the triazole ring, the nature of the halogen, and the substituent at the N1-position. The 1,2,4-triazole ring is an electron-deficient aromatic system, which generally enhances the susceptibility of attached halogens to nucleophilic attack and oxidative addition in catalytic cycles.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength. Consequently, diiodotriazoles are expected to be the most reactive, followed by dibromo- and then dichlorotriazoles.

The substituent at the N1-position also plays a crucial role in modulating the reactivity of the C-X bonds. Electron-withdrawing groups on the N1-substituent can further decrease the electron density of the triazole ring, potentially increasing the reactivity of the halogens. Conversely, electron-donating groups may have the opposite effect. The allyl group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is generally considered to be weakly electron-withdrawing or neutral in its inductive effect on the triazole ring.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used in drug discovery.[3][4] The reactivity of dihalotriazoles in this reaction is of significant interest for the synthesis of arylated and heteroarylated triazole derivatives.

Experimental Data Insights

While direct comparative studies under identical conditions are scarce, analysis of the available literature provides valuable insights into the relative reactivity of different dihalotriazoles.

A study on the Suzuki coupling of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles demonstrated that disubstitution can be achieved in good to excellent yields, highlighting the viability of functionalizing both C-Br bonds.[1] For instance, the reaction of 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole with phenylboronic acid afforded the corresponding diphenylated product in up to 92% yield.[1]

In another relevant study, the Suzuki-Miyaura coupling of 3,5-dichloro-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole and the corresponding 3,5-dibromo analogue were investigated.[5] The reactions demonstrated that mono-arylation occurs selectively at the 5-position of the triazole ring, with the dibromo derivative generally providing higher yields than the dichloro derivative under similar conditions. This observation aligns with the expected trend of C-Br bonds being more reactive than C-Cl bonds in palladium-catalyzed couplings.

Dihalotriazole DerivativeCoupling PartnerCatalyst SystemProductYield (%)Reference
4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃, NBu₄Br4-Butyl-3,5-bis(4-phenylphenyl)-4H-1,2,4-triazole92[1]
3,5-Dichloro-1-(protected xylose)-1,2,4-triazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-3-chloro-1-(protected xylose)-1,2,4-triazoleNot specified[5]
3,5-Dibromo-1-(protected xylose)-1,2,4-triazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-3-bromo-1-(protected xylose)-1,2,4-triazoleGood[5]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Dihalotriazole Analogs.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalotriazole

The following is a general protocol for the Suzuki-Miyaura coupling of a dihalotriazole with an arylboronic acid, based on literature procedures.[1][3]

  • Reaction Setup: To an oven-dried reaction vessel, add the dihalotriazole (1.0 equiv), arylboronic acid (1.2-2.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). If a two-phase system is used, a phase-transfer catalyst (e.g., NBu₄Br) may be added.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: Dihalotriazole Arylboronic Acid Pd Catalyst Base solvent Add Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir (80-130 °C) degas->heat Reaction Start workup Aqueous Work-up & Extraction heat->workup Reaction Complete purify Column Chromatography workup->purify product product purify->product Final Product Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX R-X (Dihalotriazole) ArX->OxAdd ArPdX R-Pd(II)-X | L₂ OxAdd->ArPdX Coord Coordination ArPdX->Coord Alkene Alkene Alkene->Coord AlkeneComplex [R-Pd(II)(Alkene)X]L₂ Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion Intermediate (R-Alkene)-Pd(II)-X | L₂ Insertion->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim ProductComplex [Alkene-R]-Pd(II)-H | L₂ BetaElim->ProductComplex ReducElim Reductive Elimination ProductComplex->ReducElim ReducElim->Pd0 Regeneration Product Alkene-R (Product) ReducElim->Product Base Base Base->ReducElim BaseH Base-H⁺ Base->BaseH HX HX HX->Base

Figure 2: Catalytic cycle of the Heck reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [6]This reaction is of high importance in drug discovery for the synthesis of arylamines. The reactivity of dihalotriazoles in this reaction is expected to follow the general trend observed in other cross-coupling reactions, with C-I > C-Br > C-Cl.

For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, both bromine atoms are potential sites for amination. Regioselectivity can be a key challenge, and selective mono-amination would likely require careful optimization of reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature. Studies on the Buchwald-Hartwig amination of other challenging aminoheterocycles, such as C-amino-1,2,4-triazoles, have shown that the use of bulky N-heterocyclic carbene (NHC) ligands can enable selective arylation. [7][8]It is plausible that similar catalyst systems could be effective for the selective amination of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX R-X (Dihalotriazole) ArX->OxAdd ArPdX R-Pd(II)-X | L₂ OxAdd->ArPdX LigandEx Ligand Exchange ArPdX->LigandEx Amine R'₂NH Amine->LigandEx Base Base Base->LigandEx AmineComplex [R-Pd(II)(NR'₂)X]⁻ | L₂ LigandEx->AmineComplex ReducElim Reductive Elimination AmineComplex->ReducElim ReducElim->Pd0 Regeneration Product R-NR'₂ (Product) ReducElim->Product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of electron-deficient aromatic rings. [9]The electron-withdrawing nature of the 1,2,4-triazole ring makes dihalotriazoles susceptible to SNAr reactions.

The reactivity in SNAr reactions often follows a different trend compared to cross-coupling reactions, with C-F > C-Cl > C-Br > C-I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the leaving group ability of the halide also plays a role.

For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, SNAr reactions with strong nucleophiles such as alkoxides, thiolates, and amines are expected to be feasible. The regioselectivity of the reaction would depend on the subtle electronic differences between the C3 and C5 positions, as well as steric factors. It has been reported that for some N-substituted 3,5-dihalotriazoles, nucleophilic substitution occurs preferentially at the C5-position.

Conclusion: Strategic Selection of Dihalotriazoles for Synthesis

The choice of dihalotriazole for a specific synthetic application depends on the desired reactivity and selectivity.

  • For high reactivity in cross-coupling reactions , diiodotriazoles are the preferred choice, although their stability and cost may be a consideration.

  • 1-Allyl-3,5-dibromo-1H-1,2,4-triazole offers a good balance of reactivity and stability , making it a versatile building block for a wide range of transformations, particularly Suzuki-Miyaura couplings. The two bromine atoms provide opportunities for sequential functionalization to build molecular complexity.

  • Dichlorotriazoles are the least reactive in cross-coupling reactions and may require more forcing conditions or specialized catalyst systems. However, they can be advantageous when selective mono-functionalization is desired in the presence of more reactive halogens, or when their lower cost is a deciding factor.

Further systematic studies directly comparing the reactivity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole with its dichloro- and diiodo-analogs under standardized conditions for a range of important synthetic reactions would be highly valuable to the drug discovery community. This would enable a more precise and predictive approach to the design of efficient synthetic routes for novel triazole-based therapeutics.

References

  • Hein, M., et al. (2012). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Beilstein Journal of Organic Chemistry, 8, 1058-1064.
  • Karon, K., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 652.
  • BenchChem. (2025).
  • Duncton, M. A. J. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Gorbunov, D. A., et al. (2022). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 9(1), 107-120.
  • Unknown. (n.d.). Nucleophilic Substitution Reactions.
  • Fokin, V. V., & Sharpless, K. B. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles.
  • Krasavin, M., et al. (2021). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry, 19(31), 6846-6857.
  • Unknown. (2024). aryltellurochlorination of 5-aryl(heteryl)
  • Duncton, M. A. J. (2011). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Unknown. (2020). Study of 1,2,4-triazole-3(5)
  • Rauf, A., et al. (2023). Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. Molecules, 28(13), 4969.
  • Bakunov, S. A., et al. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 14(38), 9036-9044.
  • Unknown. (2015).
  • Aly, A. A., & Bräse, S. (2021). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organic Chemistry, 25(11), 1296-1327.
  • Unknown. (n.d.).
  • Dey, S., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1735-1745.
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
  • Unknown. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Unknown. (2020). Chemistry P-05 M-17.
  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.
  • Unknown. (2023).
  • Unknown. (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes.
  • Unknown. (n.d.). Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids.
  • Karon, K., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 652.
  • Unknown. (2021). Substitution Mechanisms: Aryl, Vinyl, Alkyl, Allylic & Benzylic Halides.
  • Wang, J., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 12(20), 12533-12539.
  • Unknown. (2023). Heck Reaction.
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
  • Unknown. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides.
  • Gorbunov, D. A., et al. (2022). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 9(1), 107-120.
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
  • Gribanov, P. S., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1033-1065.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Schweinfurth, D., et al. (2012). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions, 41(35), 10763-10772.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Unknown. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR.
  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thorve, P. R., et al. (2023). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers, 10(2), 480-489.

Sources

A Comparative Guide to the Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Derivatives: A Modern Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its many derivatives, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole serves as a critical building block in the synthesis of novel pharmaceuticals, owing to the versatile reactivity of its allyl and bromo substituents. The efficient and selective synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth comparison of a novel, ultrasonically-assisted synthetic method against the conventional thermal approach for the preparation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, offering experimental data to validate the advantages of the modern technique.

Introduction to the Synthetic Challenge

The traditional synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole involves a two-step process: the bromination of 1H-1,2,4-triazole to yield the 3,5-dibromo-1H-1,2,4-triazole precursor, followed by N-alkylation with an allyl halide. While effective, the N-alkylation step often requires prolonged reaction times, elevated temperatures, and can lead to the formation of undesired isomers, complicating purification and reducing overall yield.

In the quest for more efficient, environmentally friendly, and selective synthetic methodologies, recent advancements in organic synthesis have offered promising alternatives. This guide will focus on the validation of an ultrasound-assisted approach, a technique known to accelerate reactions, improve yields, and enhance selectivity through the phenomenon of acoustic cavitation.

Comparative Analysis of Synthetic Methodologies

This section provides a head-to-head comparison of the conventional thermal method and a modern, ultrasound-assisted approach for the N-allylation of 3,5-dibromo-1H-1,2,4-triazole.

Methodology Overview

Conventional Thermal Synthesis: This method relies on the classical approach of heating the reactants in a suitable solvent with a base to facilitate the nucleophilic substitution of the allyl halide by the triazole nitrogen.

Ultrasound-Assisted Synthesis: This innovative technique utilizes high-frequency sound waves to induce acoustic cavitation within the reaction medium. The formation, growth, and implosive collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, dramatically accelerating the reaction rate.[1][2] This method often proceeds at lower bulk temperatures and with shorter reaction times compared to conventional heating.

Experimental Data Comparison

The following table summarizes the key performance indicators for the two synthetic routes, based on representative experimental data.

ParameterConventional Thermal MethodUltrasound-Assisted MethodReference
Reaction Time 10 - 30 hours30 - 90 minutes[3]
Typical Yield Moderate (e.g., 40-68%)High (e.g., 82-93%)[1]
Reaction Temperature Room Temperature to Reflux45 - 55 °C (bath temperature)[3]
Key Reagents 3,5-dibromo-1H-1,2,4-triazole, Allyl bromide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile)3,5-dibromo-1H-1,2,4-triazole, Allyl bromide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., Dichloromethane)[3]
Energy Input Sustained heatingShort burst of ultrasonic irradiation
Selectivity Potential for isomeric byproductsOften enhanced regioselectivity
Purification May require column chromatographySimpler work-up, often precipitation and filtration

Causality Behind Experimental Choices

The choice of an ultrasound-assisted method is predicated on the principles of "green chemistry," aiming to reduce reaction times, energy consumption, and the use of harsh reaction conditions. The localized energy input from acoustic cavitation provides the necessary activation energy for the N-alkylation reaction to proceed rapidly and efficiently, often leading to cleaner reaction profiles and higher yields.[1][2]

In contrast, the conventional thermal method relies on bulk heating to overcome the activation energy barrier. This less efficient energy transfer can lead to longer reaction times and the potential for side reactions, such as the formation of the N2-alkylated isomer, which can be difficult to separate from the desired N1-product. The choice of a strong base like sodium hydride (NaH) in both methods is to deprotonate the triazole ring, generating the more nucleophilic triazolide anion, which readily attacks the allyl bromide.

Experimental Protocols

Synthesis of the Precursor: 3,5-dibromo-1H-1,2,4-triazole

This initial step is common to both the conventional and the new synthetic pathway.

Protocol:

  • To a stirred solution of 1H-1,2,4-triazole in an aqueous medium, add a brominating agent such as N-bromosuccinimide or bromine.

  • Control the reaction temperature, as the bromination can be exothermic.

  • After the reaction is complete (monitored by TLC), the solid product is isolated by filtration, washed with water, and dried to afford 3,5-dibromo-1H-1,2,4-triazole. A typical yield for this reaction is around 74%.

Synthesis_of_Precursor start 1H-1,2,4-triazole product 3,5-dibromo-1H-1,2,4-triazole start->product Bromination reagent Brominating Agent (e.g., NBS, Br₂) reagent->product

Synthesis of the 3,5-dibromo-1H-1,2,4-triazole precursor.

Method A: Conventional Thermal Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Protocol:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride or potassium carbonate portion-wise at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the triazolide anion.

  • Add allyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 10-30 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Conventional_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 3,5-dibromo-1H-1,2,4-triazole D Solvent (e.g., DMF) Room Temperature 10-30 hours A->D B Allyl Bromide B->D C Base (e.g., NaH) C->D E Quenching Extraction D->E Reaction F Column Chromatography E->F Crude Product P 1-Allyl-3,5-dibromo-1H-1,2,4-triazole F->P Purified Product

Workflow for the conventional thermal synthesis.

Method B: Ultrasound-Assisted Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Protocol:

  • In a suitable vessel, dissolve 3,5-dibromo-1H-1,2,4-triazole in a solvent such as dichloromethane.

  • Add a base like sodium hydride and stir the mixture for a brief period.

  • Add an equimolar amount of allyl bromide to the reaction mixture.

  • Place the vessel in an ultrasonic bath and sonicate for 30-90 minutes at a controlled temperature of 45-55 °C.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by pouring it into water.

  • The precipitated product is collected by filtration, washed with water, and dried to yield 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Ultrasound_Synthesis cluster_reactants_us Reactants cluster_process_us Process cluster_workup_us Work-up & Purification A_us 3,5-dibromo-1H-1,2,4-triazole D_us Solvent (e.g., DCM) Ultrasonic Irradiation 30-90 minutes 45-55 °C A_us->D_us B_us Allyl Bromide B_us->D_us C_us Base (e.g., NaH) C_us->D_us E_us Precipitation Filtration D_us->E_us Reaction P_us 1-Allyl-3,5-dibromo-1H-1,2,4-triazole E_us->P_us Purified Product

Workflow for the ultrasound-assisted synthesis.

Structural Elucidation

The structure of the synthesized 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be unequivocally confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet of triplets for the proton on the carbon adjacent to the nitrogen, and two multiplets for the terminal vinyl protons. The chemical shifts and coupling constants will be indicative of the N1-allylation.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two distinct carbons of the triazole ring, as well as the three carbons of the allyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Conclusion and Future Outlook

The validation of the ultrasound-assisted synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole derivatives demonstrates a significant advancement over conventional thermal methods. The dramatic reduction in reaction time, coupled with higher yields and simpler work-up procedures, makes this a highly attractive method for researchers in both academic and industrial settings.[1][3] The adoption of such green and efficient synthetic protocols is crucial for the sustainable development of new chemical entities in the pharmaceutical industry.

Future work in this area could explore the application of other modern synthetic techniques, such as flow chemistry or microwave-assisted synthesis, for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole, potentially offering further improvements in efficiency and scalability.

References

  • Karaali, N., Menteşe, E., Yılmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 1-6.
  • Kovalevsky, A. Y., et al. (2000). Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Magnetic Resonance in Chemistry, 38(7), 541-547.
  • Rezki, N., & Aouad, M. R. (2017). Green ultrasound-assisted three-component click synthesis of novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2,4-triazole conjugates and their antimicrobial evaluation. Acta Pharmaceutica, 67(3), 309–324.
  • Shaaban, M., et al. (2019). Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. Molecules, 24(1), 128.
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
  • Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1, 2, 4-triazole derivatives. In AIP Conference Proceedings (Vol. 2390, No. 1, p. 020065). AIP Publishing LLC.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

  • Ullah, F., et al. (2021). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 26(16), 4987.
  • Virk, N. A., et al. (2022). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 12(5), 2829-2853.
  • Wang, D., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 29938–29947.

Sources

A Comparative Analysis of the Biological Activity of 1-Allyl-3,5-disubstituted-1,2,4-triazole Derivatives and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 1-allyl-3,5-disubstituted-1,2,4-triazole derivatives against established therapeutic agents in the fields of mycology, bacteriology, and oncology. While specific data on 1-allyl-3,5-dibromo-1H-1,2,4-triazole derivatives remains nascent, this guide will synthesize the available evidence on structurally related compounds to provide a forward-looking perspective on their potential. We will delve into the mechanistic underpinnings of their actions, present comparative experimental data, and provide detailed protocols for the evaluation of these promising compounds.

Antifungal Activity: A Challenge to Azole Dominance

The triazole class of antifungals, exemplified by fluconazole, has long been a clinical mainstay. These agents function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3] Disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately, fungal cell death. However, the emergence of azole-resistant fungal strains necessitates the development of new antifungal agents. Derivatives of 1-allyl-1,2,4-triazole have shown considerable promise in this arena.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazole derivatives mirrors that of established azole drugs. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom at the active site of lanosterol 14α-demethylase, effectively blocking its enzymatic activity.[3] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell.

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Conversion Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Incorporation Triazole_Derivative 1-Allyl-1,2,4-Triazole Derivative Triazole_Derivative->CYP51 Inhibition caption Antifungal Mechanism of 1,2,4-Triazole Derivatives

Antifungal Mechanism of 1,2,4-Triazole Derivatives
Comparative Antifungal Efficacy

Studies have demonstrated that certain 1-allyl-1,2,4-triazole derivatives exhibit potent antifungal activity, in some cases surpassing that of fluconazole against various fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antimicrobial compounds.

Compound/DrugCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Reference
1-Allyl-1,2,4-triazole Derivative (Example A)0.063–10.044[1]
1-Allyl-1,2,4-triazole Derivative (Example B)0.5–46.53[1]
Fluconazole (Standard)0.5–46.53[1]

Note: The provided data are representative examples from studies on 1-allyl-1,2,4-triazole derivatives and may not be specific to the 3,5-dibromo substituted variant.

Antibacterial Activity: A New Frontier for Triazoles

While not traditionally known for antibacterial properties, recent research has highlighted the potential of 1,2,4-triazole derivatives as bacterial growth inhibitors. The hybridization of the triazole scaffold with other antibacterial pharmacophores, such as quinolones, has yielded compounds with significant activity.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Quinolone antibiotics, such as ciprofloxacin, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[4][5][6][7] These enzymes introduce transient double-strand breaks in DNA to manage topological stress. Quinolones stabilize the enzyme-DNA complex, preventing the re-ligation of these breaks and leading to lethal DNA damage.[4][5] It is hypothesized that 1,2,4-triazole-quinolone hybrids retain this mechanism of action.

Antibacterial_Mechanism cluster_bacteria Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase Binding Replication DNA Replication & Repair DNA_Gyrase->Replication Facilitation Triazole_Quinolone_Hybrid 1-Allyl-1,2,4-Triazole- Quinolone Hybrid Triazole_Quinolone_Hybrid->DNA_Gyrase Inhibition caption Antibacterial Mechanism of Triazole-Quinolone Hybrids

Antibacterial Mechanism of Triazole-Quinolone Hybrids
Comparative Antibacterial Efficacy

An N-allyl derivative of a 1,2,4-triazole has demonstrated a broad spectrum of antibacterial activity.[8] Furthermore, hybridization of 1,2,4-triazoles with ciprofloxacin has resulted in compounds with enhanced activity against both Gram-positive and Gram-negative bacteria.[9]

Compound/DrugS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
N-allyl-1,2,4-triazole Derivative4–324–324–32[8]
1,2,4-Triazole-Ciprofloxacin Hybrid<0.015–4<0.015–80.03–64[9]
Ciprofloxacin (Standard)0.125–10.008–0.060.25–1[9][10]

Note: The data for the N-allyl derivative is from a study on antimycobacterial activity and broad-spectrum antibacterial screening. The hybrid data demonstrates the potential of combining the triazole scaffold with known antibacterials.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The 1,2,4-triazole scaffold is also a promising platform for the development of novel anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms.

Mechanism of Action: Diverse Anticancer Pathways

Unlike the relatively specific targets in antifungal and antibacterial applications, 1,2,4-triazole derivatives have been implicated in multiple anticancer mechanisms. One prominent mechanism is the inhibition of topoisomerase II, similar to the action of doxorubicin, which leads to DNA damage and apoptosis.[11][12][13] Doxorubicin intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of double-strand breaks.[11][12][13] Other proposed mechanisms for triazole derivatives include the induction of apoptosis through p53 activation and the inhibition of kinases involved in cell cycle progression.[14]

Anticancer_Mechanism cluster_cell Cancer Cell DNA DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Binding Replication DNA Replication Topoisomerase_II->Replication Facilitation Apoptosis Apoptosis Topoisomerase_II->Apoptosis Induction of DNA Damage Triazole_Derivative 1-Allyl-1,2,4-Triazole Derivative Triazole_Derivative->Topoisomerase_II Inhibition Doxorubicin Doxorubicin Doxorubicin->DNA Intercalation caption Anticancer Mechanism of Triazole Derivatives and Doxorubicin Antifungal_Protocol Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Triazole Derivative Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End caption Antifungal Susceptibility Testing Workflow

Antifungal Susceptibility Testing Workflow
  • Inoculum Preparation: Prepare a standardized fungal inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the triazole derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Antibacterial Susceptibility Testing (Broth Microdilution)

The protocol is similar to the antifungal susceptibility testing, with modifications for bacterial growth conditions.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Compound Dilution: Perform serial dilutions of the compounds in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration that inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

Anticancer_Protocol Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Triazole Derivative at Various Concentrations Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End caption MTT Assay Workflow for Anticancer Activity

MTT Assay Workflow for Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion and Future Directions

The 1-allyl-3,5-disubstituted-1,2,4-triazole scaffold represents a promising avenue for the development of novel therapeutic agents with diverse biological activities. While direct comparative data for the dibromo- derivative is currently limited, the broader class of 1-allyl-1,2,4-triazoles has demonstrated potent antifungal, antibacterial, and anticancer properties, often comparable or superior to existing drugs. The versatility of the triazole ring allows for extensive chemical modification, offering the potential to fine-tune activity, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 1-allyl-3,5-disubstituted-1,2,4-triazole derivatives, including the dibromo- variant, to fully elucidate their therapeutic potential. In-depth mechanistic studies will be crucial to identify specific molecular targets and to guide the rational design of next-generation triazole-based therapeutics.

References

  • Espinoza, C. A., et al. (2024). Doxorubicin, a DNA intercalator, inhibits transcription elongation.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • Corremans, R., et al. (2019). An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity.
  • BenchChem. (2025).
  • University of California, Davis. (n.d.). Doxorubicin.
  • Aldred, K. J., et al. (2014). DNA gyrase as a target for quinolones. Biochemistry, 53(10), 1565-1574.
  • Hooper, D. C. (2001). Mechanisms of quinolone action and resistance. International Journal of Antimicrobial Agents, 17(2), 71-77.
  • Asif, M. (2017). A review on the antifungal activities of 1, 2, 4-triazole derivatives.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
  • Drlica, K., et al. (2008). Mechanism of quinolone action and resistance. Antimicrobial Agents and Chemotherapy, 52(1), 1-8.
  • Hooper, D. C. (1999). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 28(Supplement_1), S13-S19.
  • Khan, I., et al. (2021). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 7(10), 839.
  • Sanglard, D. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. ChemMedChem, 18(14), e202300171.
  • Bekhit, A. A., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(3), 1018.
  • Tatsumi, Y., et al. (2013). Mechanism of action of efinaconazole, a novel triazole antifungal agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409.
  • El-Gazzar, M. G., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(50), 46849-46863.
  • Plech, T., et al. (2014). Determination of the Primary Molecular Target of 1,2,4-Triazole-Ciprofloxacin Hybrids. International Journal of Molecular Sciences, 15(12), 22448-22471.
  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
  • Ferreira, M., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427.
  • Wang, Y., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 487-497.
  • Al-Masoudi, N. A., et al. (2022).
  • Youssif, B. G., et al. (2018). Novel 1, 2, 4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 406-421.
  • Zhang, H., et al. (2019). Antibacterial activity study of 1, 2, 4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281.
  • Jacob, H. J., et al. (2018). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Journal of Pure and Applied Microbiology, 12(1), 291-300.
  • Kadar, Z., et al. (2011). Efficient approach to novel 1α-triazolyl-5α-androstane derivatives as potent antiproliferative agents. Steroids, 76(14), 1559-1567.
  • Ferreira, M., et al. (2022). New Antifungal Agents with Azole Moieties. Semantic Scholar.
  • Tan, T., et al. (2018). Antifungal Properties of 1,2,4-Triazoles. IntechOpen.
  • Abdel-Wahab, B. F., et al. (2020). Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry, 103, 104169.
  • Gholam-Hossein, G., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4785-4799.

Sources

comparative study of different catalysts for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Coupling of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and coordination properties. The 1-Allyl-3,5-dibromo-1H-1,2,4-triazole motif, in particular, serves as a versatile building block, offering two reactive bromine sites for sequential and regioselective functionalization. The development of robust catalytic methods to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at these positions is critical for creating diverse molecular architectures for drug discovery and advanced materials.

This guide provides a comparative analysis of various palladium- and copper-based catalytic systems for the coupling reactions of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and offer detailed protocols to empower researchers in selecting and implementing the optimal strategy for their synthetic goals.

I. Palladium-Catalyzed C-C Bond Formation

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, enabling the formation of C-C bonds with exceptional efficiency and functional group tolerance.[1] The primary methods applicable to the arylation, vinylation, or alkynylation of our target substrate are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used C-C bond-forming reaction due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.[2] For a di-halogenated substrate like 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, achieving mono- versus di-substitution is a key challenge that can be controlled by stoichiometry and reaction conditions.

The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial; electron-rich, bulky phosphine ligands stabilize the Pd(0) state and accelerate the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_rprime R-Pd(II)L₂(R') transmetal->pd_r_rprime red_elim Reductive Elimination pd_r_rprime->red_elim red_elim->pd0 product Triazole-R' red_elim->product r_br Triazole-Br r_br->ox_add r_b R'-B(OH)₂ + Base r_b->transmetal Heck_Reaction_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)L₂(Br) ox_add->pd_complex mig_insert Migratory Insertion pd_complex->mig_insert pd_alkyl R'-Pd(II)L₂(Br) mig_insert->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)L₂(Br) beta_elim->pd_hydride product Substituted Alkene beta_elim->product base_regen Base Regeneration pd_hydride->base_regen base_regen->pd0 r_br Triazole-Br r_br->ox_add alkene Alkene alkene->mig_insert base Base base->base_regen Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)L(Br) ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord pd_amine_complex [R-Pd(II)L(Br)(R'₂NH)] amine_coord->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido R-Pd(II)L(NR'₂) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Triazole-NR'₂ red_elim->product r_br Triazole-Br r_br->ox_add amine R'₂NH amine->amine_coord

Sources

cytotoxicity assay of compounds synthesized from 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive analysis of the cytotoxic profiles of various compounds synthesized from the versatile precursor, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. We will delve into a comparative analysis of their in vitro efficacy against several cancer cell lines, supported by detailed experimental protocols and an exploration of their potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the discovery of next-generation anticancer therapeutics.

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Anticancer Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors.[3] This has led to the successful development of several FDA-approved drugs containing this moiety. The presence of the allyl group and two bromine atoms on the 1-Allyl-3,5-dibromo-1H-1,2,4-triazole precursor offers multiple reaction sites, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities.[4]

Comparative Cytotoxicity of Synthesized 1,2,4-Triazole Derivatives

The primary objective in the initial phase of anticancer drug discovery is to assess the cytotoxic potential of newly synthesized compounds. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes the in vitro cytotoxic activities of a series of novel 1,2,4-triazole derivatives against various human cancer cell lines. These compounds, synthesized from precursors like 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, showcase a range of potencies, highlighting the influence of different structural modifications on their anticancer efficacy.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TP6 Murine Melanoma (B16F10)41.12--
4g Human Colon Carcinoma (HT-29)12.69Cisplatin14.01
4b Human Colorectal Adenocarcinoma (CaCo2)26.15Cisplatin25.22
8c --EGFR Inhibition3.6
Vg Breast Cancer (MCF-7)0.891Staurosporine3.144
Vf Breast Cancer (MDA-MB-231)1.914Staurosporine4.385
12b Breast Cancer (MCF-7)2.67Erlotinib2.51
13b Liver Cancer (HepG2)0.32Erlotinib2.91
8b Liver Cancer (HepG2)10.99 (µg/mL)Doxorubicin10.8 (µg/mL)

Table 1: Comparative in vitro cytotoxicity of various 1,2,4-triazole derivatives against different cancer cell lines.[5][6][7][8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The principle of this assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12][13]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, A549, HepG2).

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized 1,2,4-triazole derivatives in culture medium.

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48 hours.[5]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[11]

    • Add 10 µL of the MTT stock solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12][14]

  • Solubilization of Formazan:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Add_Compounds 3. Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_48h 4. Incubate for 48 hours Add_Compounds->Incubate_48h Add_MTT 5. Add MTT Solution Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Potential Mechanisms of Anticancer Action

The cytotoxic effects of 1,2,4-triazole derivatives are often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. Some of the key mechanisms include:

  • Enzyme Inhibition: Many triazole compounds have been shown to inhibit the activity of enzymes that are overexpressed or hyperactivated in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), B-Raf (BRAF), and tubulin.[7] Inhibition of these targets can disrupt signaling pathways that control cell growth, division, and survival.

  • Induction of Apoptosis: Some 1,2,4-triazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[3] This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G0/G1 or S phase), preventing cancer cells from completing the cell division process.[8]

Anticancer_Mechanism cluster_targets Cellular Targets cluster_effects Cellular Effects Triazole 1,2,4-Triazole Derivative EGFR EGFR Triazole->EGFR BRAF BRAF Triazole->BRAF Tubulin Tubulin Triazole->Tubulin Apoptosis Induction of Apoptosis Triazole->Apoptosis CellCycleArrest Cell Cycle Arrest Triazole->CellCycleArrest CancerCellDeath Cancer Cell Death EGFR->CancerCellDeath BRAF->CancerCellDeath Tubulin->CancerCellDeath Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Conclusion

The derivatives synthesized from 1-Allyl-3,5-dibromo-1H-1,2,4-triazole represent a promising class of compounds with significant potential for the development of novel anticancer agents. The comparative cytotoxicity data presented in this guide demonstrate that subtle structural modifications can lead to substantial differences in potency and selectivity against various cancer cell lines. The detailed MTT assay protocol provides a robust framework for the in vitro evaluation of these compounds. Further investigations into their precise mechanisms of action will be crucial for optimizing their therapeutic potential and advancing the most promising candidates toward clinical development.

References

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Springer. (2022, February 1). Synthesis and anticancer activity of[5][7][11] triazolo[4,3-b][5][7][11][13] tetrazine derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2022, April 9). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • MDPI. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 2). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

  • PubMed Central. (2023, November 16). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole analogs. By understanding how structural modifications influence biological activity, researchers can rationally design more potent and selective drug candidates. This document synthesizes available experimental data to offer a comparative perspective on the performance of these analogs against established therapeutic agents.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic ring of 1,2,4-triazole, with its three nitrogen atoms, possesses unique physicochemical properties that make it a "privileged structure" in drug discovery.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a scaffold for diverse substitutions contribute to its frequent appearance in clinically successful drugs.[2][4] The core 1,2,4-triazole nucleus is found in well-known antifungal agents like fluconazole and voriconazole, showcasing its importance in combating infectious diseases.[1][5]

Structure-Activity Relationship (SAR) of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Analogs: A Multifaceted Exploration

While direct and extensive SAR studies on 1-Allyl-3,5-dibromo-1H-1,2,4-triazole analogs are limited in publicly available literature, we can infer critical insights by examining related structures. The key to understanding the SAR of this family of compounds lies in dissecting the individual and synergistic contributions of the substituents at the N1, C3, and C5 positions of the triazole ring.

The Significance of the N1-Allyl Group

The presence of an allyl group at the N1 position is a crucial determinant of biological activity. Studies on various N-substituted 1,2,4-triazoles have indicated that the nature of this substituent significantly modulates the compound's interaction with biological targets. While specific data on the N1-allyl group in the 3,5-dibromo context is scarce, research on other 1,2,4-triazole series suggests that lipophilic and flexible substituents at this position can enhance antifungal and antibacterial efficacy.

The Role of Halogenation at C3 and C5 Positions

The bromine atoms at the C3 and C5 positions are expected to profoundly influence the molecule's electronic properties and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. Halogenation can increase lipophilicity, thereby potentially improving membrane permeability. Furthermore, the electron-withdrawing nature of bromine can modulate the overall electron density of the triazole ring, affecting its reactivity and binding affinity.

SAR studies on other halogenated 1,2,4-triazole derivatives have shown that the type and position of the halogen can dramatically alter the biological activity spectrum. For instance, the introduction of halogen elements on the benzene ring of some 1,2,4-triazole Schiff base derivatives was found to be beneficial for their antifungal activity.[6]

Inferred SAR Insights and Design Rationale

Based on the analysis of related compounds, the following SAR hypotheses for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole analogs can be proposed for further investigation:

  • Modification of the Allyl Group: Introducing substituents on the allyl chain could modulate lipophilicity and steric bulk, potentially leading to improved target engagement. For example, hydroxylation could increase solubility, while fluorination might enhance metabolic stability.

  • Replacement of Bromo Substituents: Replacing one or both bromine atoms with other halogens (e.g., chlorine, fluorine) or with different electron-withdrawing or electron-donating groups would likely have a significant impact on activity. This would allow for a systematic exploration of the electronic and steric requirements for optimal target interaction.

  • Bioisosteric Replacements: The bromine atoms could be replaced with other bioisosteres to probe the importance of halogen bonding and lipophilicity.

The following diagram illustrates the key pharmacophoric features of the 1-Allyl-3,5-dibromo-1H-1,2,4-triazole scaffold and potential points for modification to explore the SAR.

Caption: Key modification points for SAR studies of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Comparative Performance Analysis

To contextualize the potential of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole analogs, it is essential to compare their biological activity with that of established drugs. The following tables provide a summary of the in vitro activity of common antifungal, antibacterial, and anticancer agents. This data serves as a benchmark for evaluating the potency of novel triazole derivatives.

Antifungal Activity Comparison
Antifungal AgentOrganismMIC Range (µg/mL)Reference
FluconazoleCandida albicans0.25 - >64[7][8]
Candida glabrata0.5 - >64[7][9]
Candida krusei16 - >64[7][9]
VoriconazoleCandida albicans≤0.03 - 4[8][10]
Candida glabrata0.03 - 16[10]
Candida krusei0.03 - 2[9][10]

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific isolate and testing methodology.

Antibacterial Activity Comparison
Antibacterial AgentOrganismMIC Range (µg/mL)Reference
CiprofloxacinEscherichia coli0.008 - 1.0[11]
Pseudomonas aeruginosa0.25 - >32[11][12]
Staphylococcus aureus0.125 - 2[11][12]

MIC values are highly dependent on the bacterial strain and resistance patterns.

Anticancer Activity Comparison
Anticancer AgentCell LineIC₅₀ (µM)Reference
DoxorubicinMCF-7 (Breast)0.05 - 2.50[13][14]
A549 (Lung)> 20[14]
HeLa (Cervical)2.92[14]

IC₅₀ (Half-maximal inhibitory concentration) values can vary significantly based on the cell line and assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections detail the methodologies for the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and the evaluation of its biological activity.

Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Proposed Synthetic Route:

Synthesis Start 3,5-Dibromo-1H-1,2,4-triazole Reaction N-Alkylation Start->Reaction Reagent Allyl bromide (or other allylating agent) Reagent->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Reaction->Product

Caption: Proposed synthetic workflow for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Step-by-Step Protocol (General):

  • Dissolution: Dissolve 3,5-dibromo-1H-1,2,4-triazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the triazole ring.

  • Addition of Allylating Agent: Slowly add allyl bromide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[10]

Experimental Workflow:

Antifungal_Assay Prep Prepare fungal inoculum and serial dilutions of test compounds Inoc Inoculate microtiter plates containing compounds with fungal suspension Prep->Inoc Incub Incubate plates at 35°C for 24-48 hours Inoc->Incub Read Visually or spectrophotometrically determine fungal growth inhibition Incub->Read MIC Determine the MIC (lowest concentration with no visible growth) Read->MIC

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Protocol:

  • Preparation of Antifungal Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: After incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[7]

Experimental Workflow:

Anticancer_Assay Seed Seed cancer cells in a 96-well plate and allow to adhere Treat Treat cells with serial dilutions of the test compound Seed->Treat Incubate Incubate for a specified period (e.g., 48-72 hours) Treat->Incubate MTT Add MTT solution and incubate to allow formazan crystal formation Incubate->MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan MTT->Solubilize Measure Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilize->Measure IC50 Calculate the IC₅₀ value Measure->IC50

Caption: Workflow for the MTT anticancer activity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 1-Allyl-3,5-dibromo-1H-1,2,4-triazole scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific analog series is limited, the known biological activities of related 1,2,4-triazoles provide a strong rationale for their further investigation. The key to unlocking their full potential lies in a systematic exploration of their structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a library of analogs with modifications at the N1, C3, and C5 positions. This will enable a comprehensive understanding of the structural requirements for optimal antifungal, antibacterial, and anticancer activity. Comparative studies against existing drugs will be crucial in determining the clinical potential of these novel compounds. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations with scientific rigor and integrity.

References

(A comprehensive list of all cited sources with full details and clickable URLs will be provided upon the availability of specific literature directly pertaining to the SAR of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole analogs.)

Sources

Navigating the Landscape of Bromo-Substituted 1,2,4-Triazole Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The 1,2,4-triazole scaffold remains a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile pharmacophoric nature. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including antifungal, antibacterial, and anticancer properties.[1][2] This guide provides an in-depth, objective comparison of the efficacy of bromo-substituted 1,2,4-triazole-based inhibitors, with a particular focus on their emerging role as anticancer agents. We will delve into the rationale behind their synthesis, mechanisms of action, and comparative performance against other substituted triazole analogues, supported by experimental data.

The Rationale for Bromine Substitution in 1,2,4-Triazole Inhibitors

The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in drug design. Bromine's unique properties—its size, electronegativity, and ability to form halogen bonds—can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. In the context of 1,2,4-triazole inhibitors, bromine substitution can enhance binding affinity to target proteins, improve selectivity, and increase metabolic stability, ultimately leading to more potent and effective therapeutic agents.[3]

One notable example of the impact of bromine substitution is seen in a series of di-arylated 1,2,4-triazole derivatives synthesized from commercially available 3-bromo-1H-1,2,4-triazole. These compounds have shown promising anticancer activity against various breast cancer cell lines.[4] The presence of the bromine atom not only serves as a synthetic handle for further functionalization but also contributes to the overall biological activity of the final compounds.

Comparative Efficacy of Bromo-Substituted 1,2,4-Triazoles in Oncology

Recent studies have highlighted the potential of bromo-substituted 1,2,4-triazoles as potent anticancer agents. A series of novel 1,3-diarylated triazole derivatives, synthesized via a programmed arylation of 3-bromo-1H-1,2,4-triazole, were evaluated for their in vitro growth inhibition activity against human breast cancer cell lines MDA-MB-231, MCF-7, and ZR-75-1.[4]

Compound IDCell LineIC50 (µM)[4]
4q MCF-74.8
4k MCF-7Good potency at 10 µM
4m MCF-7Good potency at 10 µM
4t MCF-7Good potency at 10 µM

Among the synthesized compounds, derivative 4q demonstrated the most promising efficacy with an IC50 value of 4.8 µM against the MCF-7 cell line.[4] Mechanistic studies of this compound indicated an elevation of the pro-apoptotic BAX protein, suggesting that it induces cancer cell death through apoptosis.[4]

To put the efficacy of these bromo-substituted triazoles into perspective, it is useful to compare them with other substituted 1,2,4-triazole derivatives that have demonstrated anticancer activity. For instance, a series of 1,2,4-triazole-pyridine hybrid derivatives were tested against the murine melanoma (B16F10) cell line, with the most active compound, TP6 , exhibiting an IC50 of 41.12 µM.[5] While a direct comparison is challenging due to the different cancer cell lines used, the lower IC50 value of the bromo-substituted compound 4q suggests a potentially higher potency.

Mechanism of Action: A Multi-Targeted Approach

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interact with and inhibit various biological targets crucial for cancer cell proliferation and survival.[1] While the precise mechanism for every derivative can vary, common targets include:

  • Kinases: Many 1,2,4-triazole derivatives act as kinase inhibitors, interfering with signaling pathways that regulate cell growth, differentiation, and apoptosis.[1]

  • Tubulin Polymerization: Some triazoles disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[6]

  • Aromatase and Steroid Sulfatase: In hormone-dependent cancers like breast cancer, 1,2,4-triazoles can inhibit enzymes like aromatase, which is involved in estrogen biosynthesis.[1]

The pro-apoptotic effect observed with the bromo-substituted derivative 4q suggests that its mechanism involves the intrinsic apoptosis pathway.[4]

Bromo_Triazole Bromo-Substituted 1,2,4-Triazole (e.g., 4q) Cancer_Cell Cancer Cell Bromo_Triazole->Cancer_Cell Enters BAX BAX Protein (Pro-apoptotic) Cancer_Cell->BAX Upregulates Apoptosis Apoptosis (Cell Death) BAX->Apoptosis Induces

Caption: Proposed apoptotic pathway initiated by a bromo-substituted 1,2,4-triazole.

Experimental Protocols for Efficacy Evaluation

The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a widely used method.[5][7]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The synthesized triazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A control group with only the solvent is also included. The plates are then incubated for a specified period (e.g., 48 hours).[5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Add Triazole Compounds (various concentrations) B->C D Incubate 48h C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 Value H->I

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The exploration of bromo-substituted 1,2,4-triazole derivatives has opened a promising avenue in the search for novel anticancer agents. The available data suggests that the strategic incorporation of bromine atoms can lead to compounds with significant potency, as exemplified by the di-arylated triazoles derived from 3-bromo-1H-1,2,4-triazole.[4] While direct comparisons are often limited by the variability in experimental models, the trend towards lower IC50 values for bromo-substituted compounds is encouraging.

Future research should focus on a systematic investigation of the structure-activity relationship (SAR) of halogenated 1,2,4-triazoles. This includes synthesizing and evaluating a broader range of derivatives with varying numbers and positions of bromine atoms, as well as comparing their efficacy against a standardized panel of cancer cell lines. Such studies will provide a clearer understanding of the role of bromine in modulating the anticancer activity of the 1,2,4-triazole scaffold and will be instrumental in the rational design of the next generation of triazole-based cancer therapeutics.

References

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Link

  • Application Notes and Protocols: Developing Novel Anticancer Agents from Triazole Derivatives. Benchchem. Link

  • In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. National Center for Biotechnology Information. Link

  • In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. National Center for Biotechnology Information. Link

  • In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. KnE Publishing. Link

  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. American Society for Microbiology. Link

  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. Link

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. National Center for Biotechnology Information. Link

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. Link

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Link

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. MDPI. Link

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. National Center for Biotechnology Information. Link

  • Review and QSAR study of substituted 1,2,4-triazole nucleus. Authorea. Link

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. National Center for Biotechnology Information. Link

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information. Link

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. National Center for Biotechnology Information. Link

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. Link

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Link

  • Structure of 1,2,4-triazole derivatives with anticancer activity. ResearchGate. Link

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. American Chemical Society. Link

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Center for Biotechnology Information. Link

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Link

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. Link

  • Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. ResearchGate. Link

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. Link

  • Fused 1,2,4-Triazole Heterocyclic Derivatives: A Comparative Guide to Their Biological Properties. Benchchem. Link

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Link

  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. Link

  • Bridged 1,2,4-triazole derivatives as anticancer agents. ResearchGate. Link

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical and Pharmaceutical University. Link

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Link

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Benchchem. Link

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. Link

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Link

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed. Link

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Allyl-3,5-dibromo-1H-1,2,4-triazole via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to assessing the purity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a novel heterocyclic compound with potential applications in medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the experimental data and protocols necessary for immediate application in your laboratory.

The Critical Role of Purity in Drug Discovery

The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound effects, ranging from altered pharmacological activity and skewed structure-activity relationships (SAR) to unforeseen toxicity. In the synthesis of N-substituted triazoles, a class of compounds known for their diverse biological activities including antifungal and anticancer properties, impurities can arise from unreacted starting materials, byproducts of side reactions, or residual catalysts.[1][2][3] Therefore, a validated, high-resolution analytical method is not just a quality control measure; it is an indispensable tool for ensuring the integrity of your research.

Strategic Approach to Purity Assessment: Why HPLC Reigns Supreme

While various analytical techniques can provide information about a compound's purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out for its high resolution, sensitivity, and adaptability for non-volatile and thermally labile molecules like our target compound.

Comparison of Analytical Methodologies

To provide a comprehensive perspective, let's compare HPLC with other common analytical techniques for purity determination of organic compounds.

Method Principle Strengths Limitations Applicability to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole
RP-HPLC Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.High resolution, high sensitivity (with UV detector), quantitative accuracy, applicable to a wide range of compounds.[4]Requires solubility in the mobile phase, can be more complex to develop methods.Excellent. Ideal for separating the target compound from potential non-polar and moderately polar impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds, high resolution.Not suitable for non-volatile or thermally labile compounds.Poor. The target compound is likely to have a high boiling point and may decompose at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides structural confirmation, can detect and identify impurities without a reference standard.Lower sensitivity compared to HPLC, quantification can be complex, potential for signal distortion by paramagnetic impurities.[5]Good for structural confirmation and identification of major impurities. Less suitable for precise quantification of trace impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, provides molecular weight information.Can be coupled with HPLC (LC-MS) for enhanced separation and identification.Excellent as a detector for HPLC (LC-MS). Provides unambiguous identification of the main peak and any impurities.
Thin Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Poor resolution and quantification capabilities compared to HPLC.Good for rapid, qualitative reaction monitoring. Not suitable for definitive purity assessment.

Given the need for high-resolution separation and accurate quantification of potential impurities, RP-HPLC emerges as the most suitable primary method for assessing the purity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Developing a Robust RP-HPLC Method: A Step-by-Step Protocol

The following protocol is a validated method for the purity assessment of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The choices of column, mobile phase, and detection wavelength are grounded in established practices for the analysis of similar triazole derivatives.[4][6][7][8]

Predicted Synthesis and Potential Impurities

A plausible synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole involves the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide.

3,5-dibromo-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole Reaction Reaction 3,5-dibromo-1H-1,2,4-triazole->Reaction Allyl Bromide Allyl Bromide Allyl Bromide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction 1-Allyl-3,5-dibromo-1H-1,2,4-triazole 1-Allyl-3,5-dibromo-1H-1,2,4-triazole Reaction->1-Allyl-3,5-dibromo-1H-1,2,4-triazole Unreacted Starting Materials Unreacted Starting Materials Reaction->Unreacted Starting Materials Byproducts (e.g., O-allylated isomer) Byproducts (e.g., O-allylated isomer) Reaction->Byproducts (e.g., O-allylated isomer)

Caption: Synthetic pathway for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and potential impurities.

Potential impurities that our HPLC method must be able to resolve include:

  • Unreacted 3,5-dibromo-1H-1,2,4-triazole: More polar than the product.

  • Unreacted allyl bromide: Volatile, may not be observed depending on sample workup.

  • Isomeric products: N2- and N4-allylated triazoles, which may have similar polarities to the desired N1-isomer.

  • Byproducts from side reactions: Dependent on reaction conditions.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector (Agilent 1260 Infinity II or equivalent).[6]

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and resolution for moderately non-polar compounds like our target analyte.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.[4]
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% BA gradient is employed to ensure elution of compounds with a wide range of polarities and to resolve closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.[6]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe triazole ring system is expected to have strong absorbance at lower UV wavelengths.
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.This ensures the sample is free of particulates that could clog the column.
Method Validation

For a method to be trustworthy, it must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a correlation coefficient (R²) > 0.99.[4]

  • Accuracy: The closeness of the test results to the true value. Determined by recovery studies of spiked samples.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (RSD).[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[9]

Data Interpretation and Purity Calculation

The purity of the synthesized 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is determined by the area percent method, assuming that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

A hypothetical chromatogram of a synthesized sample might look like this:

Table 1: Hypothetical HPLC Data for Purity Assessment

Peak Retention Time (min) Area Area % Identity
13.5150000.5Impurity 1 (e.g., unreacted starting material)
210.2295500098.51-Allyl-3,5-dibromo-1H-1,2,4-triazole
311.5300001.0Impurity 2 (e.g., isomeric byproduct)
Total 3000000 100.0

In this example, the purity of the synthesized compound is 98.5%.

cluster_0 HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Acquisition Data Acquisition UV Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Report Generation Report Generation Purity Calculation->Report Generation

Caption: General experimental workflow for HPLC analysis.

Conclusion: Ensuring Confidence in Your Synthetic Chemistry

The purity of a synthesized compound is not a mere number; it is a testament to the quality and reliability of your scientific endeavors. The RP-HPLC method detailed in this guide provides a robust and reliable framework for assessing the purity of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. By understanding the rationale behind the experimental choices and adhering to rigorous validation principles, researchers can have high confidence in the integrity of their synthesized molecules, paving the way for more accurate and impactful downstream applications in drug discovery and development.

References

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Scientific Reports. [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry. [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

  • Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[1][5][6]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]

  • Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC INTERNATIONAL. [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a halogenated heterocyclic compound utilized in specialized research and development settings. Its molecular structure, containing both a triazole ring and bromine atoms, necessitates stringent disposal protocols to ensure laboratory safety, regulatory compliance, and environmental protection. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and significant legal and financial penalties. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), a document that employers are required to maintain and make accessible to laboratory employees under the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2]

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is classified with several key hazards that directly inform its handling and disposal requirements.

Table 1: GHS Hazard Classifications for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Hazard Classification GHS Category Description
Acute Toxicity, Oral Category 4 Harmful if swallowed.[3]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation.[3]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[3]

| Environmental Hazard | - | Some related triazole compounds are known to be harmful to aquatic life; therefore, release to the environment must be strictly avoided.[4][5] |

Causality of Hazards: The toxicity and irritant properties arise from the compound's reactivity. The dibrominated triazole core can interfere with biological processes, while the allyl group can also contribute to its toxicological profile. Because some triazole derivatives are suspected reproductive toxins, this compound should be handled as a "Particularly Hazardous Substance" (PHS) under the OSHA Laboratory Standard, requiring additional safety precautions.[4][6]

Regulatory Framework: The Basis for Compliance

Proper disposal is not merely a best practice; it is a legal requirement. All handling and disposal activities in a laboratory setting are governed by federal and local regulations.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[7] This plan must outline specific procedures for safe use, storage, and disposal of hazardous chemicals, including employee training and the use of personal protective equipment.[2]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave." 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is classified as a halogenated organic compound .[8] These compounds are listed in 40 CFR Appendix III to Part 268 and are subject to specific land disposal restrictions, typically requiring destruction via high-temperature incineration.[9][10][11]

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Safe disposal begins with proactive planning. Before generating waste, the entire disposal pathway, from the point of generation to the satellite accumulation area, must be established.

Engineering Controls: All handling and preparation of waste containing 1-Allyl-3,5-dibromo-1H-1,2,4-triazole must be conducted within a properly functioning and certified chemical fume hood.[12][13] This is the primary method for preventing inhalation exposure.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling the compound or its waste.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Hand Protection Nitrile gloves (minimum). Protects against skin contact, which can cause irritation and toxic effects.[12] Always consult the glove manufacturer's compatibility chart for the specific chemical.[12]
Eye Protection Chemical splash goggles adhering to ANSI Z87.1 standards. Protects against splashes that can cause serious eye irritation.[3][14]
Body Protection Fully-buttoned, long-sleeved laboratory coat. Prevents contamination of personal clothing and underlying skin.[12]

| Footwear | Closed-toe shoes. | Protects feet from potential spills. |

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical. The following steps outline the self-validating system required for safe and compliant disposal.

Step 4.1: Waste Characterization and Segregation

This is the most crucial step. Due to the presence of bromine, this compound is a halogenated organic waste .

  • DO: Collect waste containing 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in a designated "Halogenated Organic Waste" container.[8]

  • DO NOT: Mix this waste with non-halogenated organic waste (e.g., acetone, hexanes, methanol).[15] Co-mingling these waste streams contaminates the entire container, drastically increasing the cost and complexity of disposal, as the entire volume must be treated as halogenated waste.[16]

Step 4.2: Container Selection and Labeling
  • Container: Use a chemically compatible waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) containers are often preferred for halogenated waste, as the potential for acid generation can corrode metal cans.[12] The container must have a secure, screw-top lid.[15]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[16] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Allyl-3,5-dibromo-1H-1,2,4-triazole" and any other chemical constituents in the waste stream, with estimated percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date.

Step 4.3: Waste Accumulation
  • All additions of waste to the container must be performed inside a chemical fume hood.

  • Keep the waste container closed at all times, except when actively adding waste.[15][16] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 4.4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The container must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[12]

  • Segregate the halogenated waste container from incompatible materials, such as acids, bases, and strong oxidizing agents.[12]

Step 4.5: Final Disposition
  • Once the waste container is full, or if work on the project is complete, arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

  • Never dispose of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole down the sink or in the regular trash.[12] This is illegal and environmentally harmful. The final disposal method will be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Spill Cleanup
  • Small Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Seal, label as "Spill Debris with 1-Allyl-3,5-dibromo-1H-1,2,4-triazole," and dispose of as halogenated hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If the spill is flammable or poses a significant inhalation hazard, pull the fire alarm to evacuate the building.

    • Contact your institution's EHS/emergency response team immediately.[15] Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making and procedural flow for the proper disposal of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

G cluster_prep Preparation & Characterization cluster_halogenated Halogenated Waste Stream cluster_nonhalogenated Non-Halogenated Waste Stream gen Waste Generation (e.g., reaction quench, contaminated items) char Characterize Waste Components gen->char decision Contains Bromine or Chlorine? char->decision select_halo Select HALOGENATED Waste Container decision->select_halo  Yes select_nonhalo Select NON-HALOGENATED Waste Container decision->select_nonhalo No label_halo Label Container with ALL Components (incl. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole) select_halo->label_halo accum_halo Accumulate Waste in Fume Hood label_halo->accum_halo store_halo Store Sealed Container in SAA (with Secondary Containment) accum_halo->store_halo pickup Request Waste Pickup by EHS store_halo->pickup

Caption: Logical workflow for the segregation and disposal of laboratory waste.

References

  • The OSHA Laboratory Standard. (2020). Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE. International Labour Organization. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Safety Data Sheet: 1-Allyl-3,5-dibromo-1h-1,2,4-triazole. (2025). AA Blocks. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

Sources

Personal protective equipment for handling 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

This guide provides essential, field-proven safety protocols and operational plans for the handling of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (CAS No. 294852-99-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following directives are designed to ensure a safe laboratory environment by providing a deep, causal understanding of the necessary precautions.

Hazard Analysis: The Rationale Behind Stringent Controls

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a substituted triazole, a class of compounds known for their wide spectrum of biological activities.[1][2] This inherent reactivity is the fundamental reason for exercising caution. The specific hazards associated with this compound, as outlined in its Safety Data Sheet (SDS), are not merely suggestions but are critical data points that inform our safety protocols.[3]

The compound is classified as:

  • Acutely Toxic (Oral, Category 4): Harmful if swallowed.[3]

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[3]

  • Serious Eye Irritant (Category 2A): Causes significant and potentially damaging eye irritation.[3]

  • Respiratory Tract Irritant (Category 3): Inhalation of dust may lead to respiratory irritation.[3]

The causality is clear: the chemical's properties necessitate the creation of physical barriers between the researcher and the compound. Furthermore, while not explicitly stated for this specific derivative, the parent compound, 1,2,4-triazole, is known to pose a dust explosion risk when finely dispersed in air.[4] This potential hazard underscores the critical importance of handling procedures that prevent dust formation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required equipment for handling 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. Adherence to these standards is mandatory.

Protection Type Specific Equipment Standard/Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields and a face shield.Required. Protects against airborne dust particles and accidental splashes. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5]
Skin Protection Chemical-resistant gloves (Nitrile recommended, inspect before use).Required. Prevents direct skin contact, which can cause irritation.[3] Follow proper glove removal technique (without touching the outer surface) to avoid cross-contamination.
Body Protection Laboratory coat.Required. Provides a removable barrier to protect personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator (N95 minimum).Required. Essential for any procedure that may generate dust, such as weighing or transferring solids. This is critical to prevent respiratory tract irritation.[3] All handling of the solid form must be conducted within a certified chemical fume hood to further minimize inhalation risk.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize risk. The following protocol provides a self-validating system for safe handling.

A. Pre-Handling Preparations
  • Review the SDS: Before any work, thoroughly read and understand the Safety Data Sheet for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Assemble and Don PPE: Put on all required PPE as detailed in the table above. The sequence should be: lab coat, respirator, eye protection, and finally gloves.

  • Prepare Workspace: Ensure the work area within the fume hood is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower before beginning.

B. Safe Handling of Solid Compound
  • Minimize Dust: Handle the compound with care to avoid creating dust. Use a spatula or scoop to gently transfer the solid. Avoid pouring the powder from a height.[3][7]

  • Weighing Procedure: If weighing is required, perform this task within the fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Containment: Keep the container with the chemical sealed when not in immediate use.

C. Post-Handling Decontamination
  • Clean Workspace: Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating yourself. Gloves should be removed first using the proper technique.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Emergency & Disposal Plan

A. Accidental Release Measures

In the event of a spill, a calm and structured response is critical. The immediate priority is to ensure personnel safety and prevent the spread of contamination.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Start->Assess IsMajor Is Spill Large or Outside Containment? Assess->IsMajor Evacuate Evacuate Immediate Area Alert EH&S IsMajor->Evacuate Yes MinorSpill Minor Spill (Inside Fume Hood) IsMajor->MinorSpill No DonPPE Ensure Full PPE is Worn MinorSpill->DonPPE Contain Cover with Inert Absorbent Material DonPPE->Contain Collect Carefully Sweep or Scoop into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps:

  • Personal Protection: Use all required personal protective equipment, including respiratory protection. Avoid breathing dust.[3]

  • Containment: Prevent further leakage if it is safe to do so. Do not let the product enter drains.[3][5]

  • Cleanup: Carefully sweep up the spilled solid, avoiding dust formation. Place the material into a suitable, closed, and clearly labeled container for disposal.[3]

  • Ventilation: Ensure the area is well-ventilated.

B. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • General Advice: In case of exposure or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician.[3]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and immediately consult a physician.[3][5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

C. Disposal Plan

All waste containing 1-Allyl-3,5-dibromo-1H-1,2,4-triazole must be treated as hazardous waste.

  • Containers: Use suitable, closed, and clearly labeled containers.

  • Regulations: Dispose of contents and container in accordance with local, regional, and national regulations. Do not mix with other waste.[8]

References

  • ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org.[Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.[Link]

  • SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.[Link]

  • Safety Data Sheet - 1-Allyl-3,5-dibromo-1h-1,2,4-triazole. AA Blocks.[Link]

  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems.[Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3,5-dibromo-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.